(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester
Description
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Properties
IUPAC Name |
methyl 2-(2-amino-5-bromo-1,3-thiazol-4-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3S/c1-12-5(11)3(10)2-4(7)13-6(8)9-2/h1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRWHXFNQUHDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=C(SC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661731 | |
| Record name | Methyl (2-amino-5-bromo-1,3-thiazol-4-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-73-8 | |
| Record name | Methyl (2-amino-5-bromo-1,3-thiazol-4-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Lynchpin in Advanced Antibiotic Synthesis: A Technical Guide to (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester
Abstract
This technical guide provides a comprehensive overview of methyl (2-amino-5-bromothiazol-4-yl)oxoacetate, a pivotal intermediate in the synthesis of advanced-generation cephalosporin antibiotics. With a focus on scientific integrity and practical application, this document delves into the synthesis, chemical properties, and critical role of this molecule in the construction of complex active pharmaceutical ingredients (APIs). Detailed experimental protocols, mechanistic insights, and characterization data are presented to support researchers, scientists, and drug development professionals in their work with this versatile building block.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This privileged scaffold is a key component in pharmaceuticals ranging from antivirals and anti-inflammatories to, most notably, a powerful class of antibiotics.[2][3] The unique electronic and structural properties of the 2-aminothiazole ring system allow for diverse functionalization, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.
(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester (CAS 914349-73-8) has emerged as a critical intermediate, particularly in the synthesis of the fifth-generation cephalosporin, ceftaroline fosamil.[4][5] This antibiotic exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), addressing a significant challenge in the treatment of bacterial infections. The strategic placement of the amino, bromo, and oxoacetic acid methyl ester functionalities on the thiazole core of this intermediate provides the necessary handles for the intricate assembly of the final drug molecule. This guide will illuminate the synthesis and utility of this essential building block.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes its key identifiers and expected properties based on its structure and data from analogous compounds.
| Property | Value |
| CAS Number | 914349-73-8 |
| Molecular Formula | C₆H₅BrN₂O₃S |
| Molecular Weight | 281.09 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols |
Spectroscopic Characterization:
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.8-4.0 ppm) and a broad singlet for the amine protons (which would be exchangeable with D₂O).
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and ketone, the carbons of the thiazole ring (including the carbon bearing the bromine atom), and the methyl carbon of the ester are anticipated.
-
IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the amine (around 3400-3200 cm⁻¹), C=O stretching of the ester and ketone (around 1730-1680 cm⁻¹), C=N stretching of the thiazole ring (around 1630 cm⁻¹), and C-Br stretching.
-
Mass Spectrometry (ESI-MS): The mass spectrum would be expected to show characteristic [M+H]⁺ and [M+H+2]⁺ peaks of approximately equal intensity, which is indicative of a monobrominated compound.
Synthesis of this compound
The synthesis of the title compound is achieved through a variation of the classic Hantzsch thiazole synthesis.[8][9] This robust and versatile reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific case, the precursors are methyl 4-bromo-2,3-dioxobutanoate and thiourea.
Caption: Synthetic pathway to this compound.
Proposed Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol is based on established procedures for the Hantzsch synthesis of related 2-aminothiazoles.[10][11]
Materials:
-
Methyl 4-bromo-2,3-dioxobutanoate
-
Thiourea
-
Ethanol (or other suitable polar solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-bromo-2,3-dioxobutanoate (1.0 equivalent) in ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed. Extract the aqueous mixture with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanistic Insights
The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[3][12]
Caption: Mechanism of the Hantzsch thiazole synthesis.
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom in the α-bromoketoester, forming a thioether intermediate. Tautomerization of the thiourea moiety to an isothiourea is followed by an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl groups. Subsequent dehydration leads to the formation of the aromatic 2-aminothiazole ring.
Application in the Synthesis of Ceftaroline Fosamil
This compound is a crucial building block in the synthesis of ceftaroline fosamil, a potent cephalosporin antibiotic.[13][14][15] The primary role of this intermediate is to provide the 2-aminothiazole core, which is subsequently acylated to introduce the complex side chain of the antibiotic.
Caption: Workflow for the synthesis of Ceftaroline Fosamil.
Acylation of the 2-Amino Group
The 2-amino group of the thiazole ring is nucleophilic and readily undergoes acylation with an activated carboxylic acid derivative.[16][17] In the synthesis of ceftaroline, this involves reacting the thiazole intermediate with a protected and activated form of the antibiotic's side chain. This reaction forms the crucial amide bond that links the thiazole moiety to the cephem core.
Subsequent Transformations
Following the acylation step, a series of further chemical modifications are typically required to arrive at the final ceftaroline fosamil molecule. These can include deprotection of protecting groups on the cephem core and the side chain, and the introduction of the phosphonoamino group to create the prodrug form, which enhances water solubility for intravenous administration.[13]
Chemical Reactivity and Handling
The reactivity of this compound is governed by its key functional groups:
-
2-Amino Group: As discussed, this group is nucleophilic and is the primary site for acylation reactions.
-
5-Bromo Group: The bromine atom at the 5-position deactivates the thiazole ring towards electrophilic substitution but also serves as a handle for cross-coupling reactions, allowing for further structural diversification if desired.[18]
-
Oxoacetic Acid Methyl Ester: The α-keto ester moiety can potentially participate in various reactions, including condensation and reactions with nucleophiles at the carbonyl carbons.
Handling and Storage:
As with most fine chemicals, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a testament to the power of heterocyclic chemistry in modern drug discovery and development. Its strategic design and efficient synthesis via the Hantzsch reaction provide a reliable pathway to a critical component of advanced cephalosporin antibiotics. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for scientists working to develop the next generation of life-saving medicines.
References
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). PMC - NIH.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
- synthesis of thiazoles. (2019, January 19). YouTube.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken
- A process for preparing cephalosporine derivatives using new thiazole compound. (n.d.).
- A process for preparing cephalosporin derivatives using new thiazole compound. (n.d.).
- Preparation method of ceftaroline fosamil intermediate parent nucleus. (n.d.).
- Synthesis method of ceftaroline fosamil. (n.d.).
- A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (n.d.). PubMed.
- NOVEL PROCESS FOR PREPARING CEFTAROLINE FOSAMIL. (2017, February 15).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010, August 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. (n.d.). Benchchem.
- Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers. (n.d.). Benchchem.
- Pyridinium, 4-(2-(((6R,7R)-2-carboxy-7-(((2Z)-2-(ethoxyimino)-2-(5-(phosphonoamino)-1,2,4-thiadiazol-3-yl)acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2. (n.d.). NIH.
- 2-Amino-5-bromo-4-t-butylthiazole as a building block in organic synthesis. (n.d.). Benchchem.
- CHEMISTRY REVIEW(S). (2010, October 6).
- Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermedi
- Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole. (n.d.). Benchchem.
- Fingerprint vibrational spectra of protonated methyl esters of amino acids in the gas phase. (2007, March 14). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pyridinium, 4-(2-(((6R,7R)-2-carboxy-7-(((2Z)-2-(ethoxyimino)-2-(5-(phosphonoamino)-1,2,4-thiadiazol-3-yl)acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)thio)-4-thiazolyl)-1-methyl-, inner salt | C22H21N8O8PS4 | CID 9852981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fingerprint vibrational spectra of protonated methyl esters of amino acids in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. KR100392409B1 - A process for preparing cephalosporine derivatives using new thiazole compound - Google Patents [patents.google.com]
- 14. CN104910185A - Preparation method of ceftaroline fosamil intermediate parent nucleus - Google Patents [patents.google.com]
- 15. CN104163803A - Synthesis method of ceftaroline fosamil - Google Patents [patents.google.com]
- 16. EP1268488A1 - A process for preparing cephalosporin derivatives using new thiazole compound - Google Patents [patents.google.com]
- 17. ijpsr.com [ijpsr.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to Methyl (2-Amino-5-bromothiazol-4-yl)oxoacetate (CAS: 76023-49-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methyl (2-amino-5-bromothiazol-4-yl)oxoacetate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure combines the biologically significant 2-aminothiazole core with three distinct reactive centers: a nucleophilic amino group, an electrophilic α-ketoester moiety, and a carbon-bromine bond amenable to cross-coupling reactions. This unique combination makes it a versatile and powerful building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide provides an in-depth analysis of its physicochemical properties, a predictive spectroscopic profile, detailed synthetic protocols, a discussion of its chemical reactivity, and an overview of its applications in drug discovery, grounded in established chemical principles and supported by authoritative references.
Molecular Identity and Structure
Methyl (2-amino-5-bromothiazol-4-yl)oxoacetate, also known as Methyl (2-amino-5-bromothiazol-4-yl)glyoxylate, is a key intermediate whose utility stems from the strategic placement of its functional groups on the thiazole scaffold. The 2-aminothiazole moiety is a recognized "privileged structure" in drug discovery, appearing in a wide array of approved drugs and clinical candidates.[1][2]
Caption: Chemical structure of the title compound.
Part 1: Physicochemical and Spectroscopic Profile
A precise understanding of the physical and spectroscopic properties is fundamental for reaction monitoring, quality control, and characterization of derivatives.
Physical Properties
While extensive experimental data for this specific intermediate is not widely published, its key properties can be calculated or inferred from related structures.
| Property | Value | Source |
| CAS Number | 76023-49-7 | N/A |
| Molecular Formula | C₆H₅BrN₂O₃S | Calculated |
| Molecular Weight | 277.09 g/mol | Calculated |
| Physical Form | Expected to be a solid (e.g., crystalline powder) at room temperature. | Inferred from related thiazoles[3] |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol, ethanol, and acetone. | Inferred from structure |
Spectroscopic Characterization (Predicted)
The following data represent the expected spectroscopic signatures for structural verification. These predictions are based on the analysis of the compound's functional groups.
-
¹H NMR Spectroscopy: (400 MHz, DMSO-d₆)
-
δ ~7.5-8.5 ppm (s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂). The chemical shift can vary significantly with concentration and solvent.
-
δ ~3.8 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methyl ester (-OCH₃) group.[4]
-
-
¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆)
-
δ ~180-185 ppm: Carbonyl carbon of the ketone.
-
δ ~168-172 ppm: Carbonyl carbon of the methyl ester.
-
δ ~160-165 ppm: C2 carbon of the thiazole ring, bonded to the amino group.
-
δ ~140-145 ppm: C4 carbon of the thiazole ring.
-
δ ~105-110 ppm: C5 carbon of the thiazole ring, bonded to bromine.
-
δ ~52-55 ppm: Carbon of the methyl ester (-OCH₃).
-
-
Infrared (IR) Spectroscopy: (KBr Pellet, cm⁻¹)
-
3400-3200 cm⁻¹: N-H stretching vibrations (symmetric and asymmetric) of the primary amine.
-
~1730 cm⁻¹: C=O stretching of the ester carbonyl.
-
~1680 cm⁻¹: C=O stretching of the ketone carbonyl.
-
~1620 cm⁻¹: C=N stretching of the thiazole ring.
-
~1550 cm⁻¹: N-H bending vibration.
-
~600-700 cm⁻¹: C-Br stretching.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The spectrum is expected to show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). The expected peaks would be at m/z 276 and m/z 278, with approximately equal intensity.
-
Part 2: Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of this molecule are central to its value as a chemical intermediate.
Synthetic Strategy: Hantzsch Thiazole Synthesis
The most logical and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch synthesis.[2] This involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For the target molecule, this translates to the reaction between thiourea and a suitable methyl 2,4-dihalo-3-oxobutanoate derivative.
Caption: Proposed Hantzsch synthesis workflow.
Experimental Protocol: Synthesis of Methyl (2-amino-5-bromothiazol-4-yl)oxoacetate
-
Rationale: This protocol is based on established Hantzsch synthesis procedures adapted for α-ketoester substrates.[5] Ethanol is chosen as a protic solvent that facilitates the reaction and dissolves the starting materials. The reaction is run at reflux to ensure sufficient energy for the condensation and cyclization steps.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in 100 mL of absolute ethanol.
-
Addition of Ketoester: To the stirring solution, add methyl 4-bromo-2-chloro-3-oxobutanoate (1.0 eq) dropwise over 15 minutes. Causality Note: The dropwise addition helps to control any initial exotherm from the reaction.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure until a solid appears.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization: Dry the purified solid under vacuum and characterize using NMR, IR, and MS to confirm its identity and purity against the predicted spectral data.
Reactivity Profile
The molecule's utility is defined by its three key reactive sites, which can be addressed with high selectivity.
-
The 2-Amino Group: This group is a strong nucleophile and readily undergoes acylation, sulfonylation, and condensation reactions to form amides, sulfonamides, or Schiff bases. This allows for the introduction of a vast array of side chains.[6]
-
The C5-Bromine Atom: The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This enables the formation of C-C bonds, linking the thiazole core to other aryl or alkyl groups.[1]
-
The α-Ketoester Moiety: The two carbonyl groups are electrophilic centers. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide via aminolysis. The ketone can be reduced or serve as a site for nucleophilic addition.
Caption: Synthetic utility in multi-step drug synthesis.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, particularly a reactive intermediate, proper safety protocols are essential. The toxicological properties of this specific compound have not been fully investigated. [7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves. [7]Handle in a well-ventilated area or a chemical fume hood. [8]* Handling: Avoid generating dust. [7]Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. [7]Handle in accordance with good industrial hygiene and safety practices. [9]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [7]Store away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. Unwanted material should not be flushed into the sewer system. [8]
Conclusion
Methyl (2-amino-5-bromothiazol-4-yl)oxoacetate is a quintessential example of a modern synthetic building block. Its value lies not in any intrinsic biological activity but in the chemical potential locked within its structure. The convergence of a privileged heterocyclic core with three orthogonally reactive functional groups provides chemists with a reliable and versatile platform for the efficient synthesis of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in research and development, particularly in the quest for next-generation therapeutics.
References
-
Forlani, L., & Medici, A. (1983). Reaction between 2-amino-5-bromo-thiazole derivative and some nucleophile. IRIS. [Link]
-
CHEM-SUPPLY. (n.d.). Safety Data Sheet. Retrieved from CHEM-SUPPLY. [Link]
-
ITW Performance Polymers. (2015). SDS #023. Retrieved from ITW Performance Polymers. [Link]
-
Renishaw. (n.d.). Safety Data Sheet. Retrieved from Renishaw. [Link]
-
Covestro. (n.d.). Safety Data Sheet. Retrieved from Covestro Solution Center. [Link]
-
Asif, M. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 879382. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. Retrieved from JOCPR. [Link]
-
PubChem. (n.d.). methyl (2S)-2-amino-2-(2-bromothiazol-4-yl)acetate. Retrieved from PubChem. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Taylor, R. J. K., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14, 21545-21554. [Link]
-
Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Kumar, K., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(12), e01301-17. [Link]
-
A2Z Chemical. (n.d.). Ethyl 2-amino-5-bromothiazole-4-carboxylate. Retrieved from A2Z Chemical. [Link]
-
Tzani, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from PubChem. [Link]
-
ResearchGate. (n.d.). Electronic spectra of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol.... Retrieved from ResearchGate. [Link]
-
Al-Ostath, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Journal of the Iranian Chemical Society. [Link]
-
Lebrun, B., et al. (2007). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 50(17), 4147-4158. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-bromo-4-methylthiazole hydrochloride | 133692-16-7 [sigmaaldrich.com]
- 4. Methyl acetate(79-20-9) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 9. beaufort.tricare.mil [beaufort.tricare.mil]
A Technical Guide to the Structural Elucidation of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of methyl (2-amino-5-bromothiazol-4-yl)(oxo)acetate, a key heterocyclic building block in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs, making the precise characterization of its derivatives critical for drug discovery and development.[1][2] This document details an integrated workflow, explaining the causality behind the selection of each analytical technique—from initial molecular formula determination by high-resolution mass spectrometry to the final, unambiguous confirmation via single-crystal X-ray crystallography. Each section presents not only the theoretical grounding but also field-proven protocols and data interpretation strategies, designed to serve as a practical reference for researchers and scientists in the pharmaceutical and chemical industries.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a cornerstone of modern medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Its prevalence in pharmaceuticals underscores the need for rigorous characterization of novel derivatives like (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester. This compound serves as a versatile intermediate, where the bromine atom at the C5 position provides a reactive handle for further synthetic modifications, such as Suzuki or Stille coupling reactions, while the amino and oxoacetic ester moieties at C2 and C4 offer sites for amide bond formation and other derivatizations.[4] Accurate structural confirmation is the bedrock upon which all subsequent research and development efforts are built, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of a potential drug candidate.
Chapter 1: Foundational Analysis - Molecular Mass and Composition
The first step in characterizing any new chemical entity is to determine its molecular weight and elemental formula. This foundational data provides the basis for all subsequent spectroscopic analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: High-Resolution Mass Spectrometry is employed over standard-resolution MS to obtain the exact mass of the molecular ion. This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential compounds with the same nominal mass. For a brominated compound, HRMS is particularly crucial for observing the characteristic isotopic pattern of bromine.
Trustworthiness through Isotopic Pattern: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6][7][8] This results in a distinctive "M" and "M+2" peak pattern in the mass spectrum, where the two peaks are nearly equal in intensity and separated by two mass-to-charge (m/z) units.[5][6][8] The observation of this 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule, providing a powerful internal validation of the data.
Table 1: Predicted HRMS Data for C₆H₅BrN₂O₃S
| Property | Predicted Value | Rationale |
| Molecular Formula | C₆H₅BrN₂O₃S | Based on the proposed structure. |
| Exact Mass (M) | 279.9208 (for ⁷⁹Br) | The calculated exact mass of the molecule containing the ⁷⁹Br isotope. |
| Exact Mass (M+2) | 281.9187 (for ⁸¹Br) | The calculated exact mass of the molecule containing the ⁸¹Br isotope. |
| Isotopic Ratio | ~1:1 (M : M+2) | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[5][7] |
Experimental Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to promote protonation of the molecule, forming the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.
-
Data Analysis: Identify the molecular ion cluster. Confirm the presence of the M and M+2 peaks with a mass difference of approximately 1.998 Da and a near 1:1 intensity ratio. Compare the measured exact mass of the monoisotopic peak (containing ⁷⁹Br) to the theoretical value.
Chapter 2: Functional Group Identification via Vibrational Spectroscopy
Infrared spectroscopy provides rapid and specific information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR is an indispensable tool for identifying key chemical bonds and functional groups. For the target molecule, we expect to see characteristic stretching and bending vibrations for the amine (N-H), carbonyl groups (C=O) of the ester and the α-keto group, the thiazole ring (C=N, C-S), and the C-Br bond. The presence and position of these bands provide direct evidence for the proposed molecular architecture.[9][10]
Table 2: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (NH₂) | N-H Stretch | 3400 - 3250 | Medium |
| Ester Carbonyl (C=O) | C=O Stretch | ~1745 | Strong |
| α-Keto Carbonyl (C=O) | C=O Stretch | ~1690 | Strong |
| Thiazole Ring | C=N Stretch | ~1620 | Medium |
| Thiazole Ring | C=C Stretch | ~1510 | Medium |
| Ester C-O | C-O Stretch | ~1250 | Strong |
| C-Br Bond | C-Br Stretch | 700 - 500 | Medium |
Note: The exact positions can vary based on the sample state (solid/liquid) and molecular environment.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction using the instrument software.
-
Interpretation: Identify and label the characteristic absorption peaks, comparing them to the expected values in Table 2 and reference spectra from chemical databases.[11]
Chapter 3: Unraveling the Carbon-Hydrogen Framework with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the number, connectivity, and chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy
Expertise & Rationale: Proton NMR reveals the number of distinct proton environments and their neighboring protons. For our target molecule, we expect three distinct signals:
-
A broad singlet for the two protons of the primary amine (NH₂). Its chemical shift can be variable and it is typically exchangeable with D₂O.
-
A sharp singlet for the three protons of the methyl ester (OCH₃).
-
The thiazole ring itself has no protons, which simplifies the spectrum significantly. The absence of signals in the aromatic region (typically 7-8 ppm) for a thiazole derivative supports the 4,5-disubstituted pattern.
¹³C NMR Spectroscopy
Expertise & Rationale: Carbon NMR provides a count of the unique carbon atoms in the molecule. For the proposed structure, six distinct carbon signals are expected. The chemical shifts are highly informative:
-
Carbonyl Carbons: The two C=O carbons (ester and ketone) will appear far downfield (>160 ppm).
-
Thiazole Ring Carbons: The C2 (bearing the amino group), C4, and C5 (bearing the bromine) carbons will have characteristic shifts. The C2 is typically the most downfield of the ring carbons due to the adjacent nitrogen atoms. The C5 carbon's shift will be influenced by the electronegative bromine atom.[12]
-
Methyl Carbon: The OCH₃ carbon will appear upfield.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Group | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale |
| ¹H | -NH₂ | ~7.5 - 8.5 (broad) | Singlet | - | Amine protons, broad due to quadrupole coupling and exchange. |
| ¹H | -OCH₃ | ~3.8 | Singlet | - | Shielded methyl protons adjacent to an electronegative oxygen. |
| ¹³C | C=O (Ketone) | - | - | ~180 | α-keto carbonyl carbon, highly deshielded. |
| ¹³C | C2 (Thiazole) | - | - | ~170 | Carbon attached to two nitrogen atoms in the thiazole ring. |
| ¹³C | C=O (Ester) | - | - | ~160 | Ester carbonyl carbon. |
| ¹³C | C4 (Thiazole) | - | - | ~145 | Thiazole ring carbon attached to the oxoacetic ester group. |
| ¹³C | C5 (Thiazole) | - | - | ~115 | Thiazole ring carbon attached to bromine; shielded by the halogen. |
| ¹³C | -OCH₃ | - | - | ~53 | Methyl carbon of the ester group. |
Note: Predictions are based on typical values for similar functionalized thiazoles.[13][14][15] Actual values may vary.
Chapter 4: The Definitive Proof - Single-Crystal X-ray Crystallography
While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[16] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions.[3][17]
Expertise & Rationale: This technique works by diffracting a beam of X-rays off the ordered lattice of a single crystal.[18] The resulting diffraction pattern is used to generate an electron density map, from which the positions of individual atoms can be determined with high precision. This method leaves no room for ambiguity and is considered the "gold standard" for structure determination.[16]
Workflow and Protocol: Small-Molecule Crystallography
Caption: Workflow for Single-Crystal X-ray Crystallography.
-
Crystal Growth (The Crucial First Step): The most challenging part is often growing a diffraction-quality crystal.[18]
-
Solubility Screening: Test the solubility of the compound in a range of solvents to find a system where it is sparingly soluble.[19]
-
Crystallization Method: Use slow evaporation, where the solvent is allowed to evaporate from a saturated solution over several days, or vapor diffusion, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent.[19]
-
-
Data Collection:
-
Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Use direct methods or Patterson functions to solve the phase problem and generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic positions and thermal parameters until the model accurately matches the experimental data. The quality of the final structure is typically judged by the R-factor (residual factor), with values below 5% indicating an excellent refinement.
-
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of this compound is a systematic process that builds a case from multiple, corroborating lines of evidence. High-resolution mass spectrometry establishes the correct elemental formula, validated by the characteristic bromine isotope pattern. FT-IR spectroscopy confirms the presence of all key functional groups. Finally, ¹H and ¹³C NMR spectroscopy piece together the carbon-hydrogen framework, providing detailed information about the chemical environment of each atom. While this spectroscopic trio provides a near-certain structure, the definitive and irrefutable proof is delivered by single-crystal X-ray crystallography, which reveals the precise atomic arrangement in three-dimensional space. Following this rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides the solid structural foundation necessary for advancing this valuable chemical intermediate in drug discovery and development programs.
// Nodes for each technique HRMS [label="HRMS\n(M, M+2 peaks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTIR [label="FT-IR\n(Functional Groups)", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR\n(¹H & ¹³C Connectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRAY [label="X-Ray Crystallography\n(3D Structure)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for information derived Formula [label="Elemental Formula\n(C₆H₅BrN₂O₃S)", shape=ellipse]; FuncGroups [label="Amine, Ester, Ketone,\nThiazole, C-Br", shape=ellipse]; Framework [label="C-H Framework &\nAtom Environments", shape=ellipse]; FinalStruct [label="Definitive Structure Confirmed", shape=Mdiamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges HRMS -> Formula; FTIR -> FuncGroups; NMR -> Framework;
{Formula, FuncGroups, Framework} -> FinalStruct [style=dashed]; XRAY -> FinalStruct [penwidth=2]; }
Caption: Integrated data analysis for structure confirmation.
References
-
Beyzaei, H. et al. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. Iranian Journal of Chemistry and Chemical Engineering, 35(4), 31-38. Available at: [Link]
-
ConnectSci. (2011). Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. Environmental Chemistry. Available at: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]
-
Universal Print. (Year N/A). Synthesis and Evaluation of 2-Aminothiazole Derivative. Available at: [Link]
-
Der Pharma Chemica. (Year N/A). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
Schaller, C. P. ms isotopes: Br and Cl. College of Saint Benedict and Saint John's University. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]
-
Clark, J. (Year N/A). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
Lei, X., et al. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][5][13][20] Thiadiazine Derivatives. Magnetic Resonance in Chemistry, 45(3), 265-8. Available at: [Link]
-
Sadyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. PubMed. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
ResearchGate. (Year N/A). The observed Raman spectrum (a) of 2-aminothiazole in saturation.... Available at: [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]
-
ResearchGate. (Year N/A). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. Available at: [Link]
-
Parašotas, I. et al. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Arkivoc, 2018(iii), 240-256. Available at: [Link]
-
McCabe, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]
-
MDPI. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Available at: [Link]
-
ResearchGate. (Year N/A). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Available at: [Link]
-
Sadyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]
-
MDPI. (Year N/A). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available at: [Link]
-
Sadyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Available at: [Link]
-
Creative BioMart. X-ray Crystallography. Available at: [Link]
-
International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Available at: [Link]
-
Excillum. Small molecule crystallography. Available at: [Link]
-
National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
- Google Patents. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
ResearchGate. (2025). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available at: [Link]
-
National Institutes of Health. Ethyl 2-((2-bromothiazol-4-yl)amino)-2oxoacetate. PubChem. Available at: [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. excillum.com [excillum.com]
- 4. mdpi.com [mdpi.com]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. ms isotopes: Br and Cl [employees.csbsju.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. excli.de [excli.de]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rigaku.com [rigaku.com]
- 18. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 19. iucr.org [iucr.org]
- 20. universalprint.org [universalprint.org]
The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 2-aminothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2][3][4] Its inherent structural features, including the presence of nitrogen and sulfur heteroatoms, allow for diverse chemical modifications, making it a versatile backbone for the design and synthesis of novel therapeutic agents.[4][5] This guide provides an in-depth technical overview of the diverse biological activities of 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers and drug development professionals with the necessary knowledge to advance their research in this promising area.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][4][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2]
A. Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases .[2] These enzymes play a pivotal role in cell signaling and are frequently dysregulated in cancer. Notably, 2-aminothiazole-based compounds have been developed as potent inhibitors of:
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition by 2-aminothiazole derivatives can lead to mitotic arrest and apoptosis.[2]
-
Cyclin-Dependent Kinases (CDKs): By targeting CDKs, these compounds can halt the cell cycle, preventing cancer cell proliferation.[2]
-
Src Family Kinases: As a key regulator of cell growth, differentiation, and survival, the inhibition of Src kinases by 2-aminothiazole derivatives can disrupt multiple oncogenic signaling pathways.[2]
Beyond kinase inhibition, many 2-aminothiazole derivatives induce apoptosis , or programmed cell death, in cancer cells. This is often achieved through the modulation of apoptotic signaling pathways, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[2]
Caption: Anticancer mechanisms of 2-aminothiazole derivatives.
B. Structure-Activity Relationship (SAR) Insights
The anticancer activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the amino group. Key SAR observations include:
-
Substitution at the 2-amino position: Acylation or arylation of the 2-amino group often enhances anticancer activity. The nature of the acyl or aryl group can significantly influence potency and selectivity.[5]
-
Substitution at the 4- and 5-positions of the thiazole ring: Introduction of various substituents at these positions can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, bulky aromatic groups at the 4-position have been shown to be beneficial for activity against certain cancer cell lines.[2][5]
C. Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 2-aminothiazole derivatives against various human cancer cell lines, with potency expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | K562 (Leukemia) | <0.001 | [2] |
| Compound 8a | NCI-H460 (Lung) | 0.032 | [5] |
| Compound 21 | K562 (Leukemia) | 16.3 | [5] |
| Compound 27 | HeLa (Cervical) | 1.6 | [5] |
| Compound 28 | HT29 (Colon) | 0.63 | [5] |
D. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.
1. Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
2. Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
2-Aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3][4] Their ability to target essential microbial processes makes them attractive candidates for the development of new anti-infective agents.
A. Mechanism of Action
The precise mechanisms of antimicrobial action for many 2-aminothiazole derivatives are still under investigation. However, several potential targets have been identified, including:
-
Inhibition of essential enzymes: Some derivatives have been shown to inhibit enzymes crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of membrane integrity: Certain compounds may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 2-aminothiazole derivatives is significantly influenced by their structural features:
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell wall and membrane.
-
Specific Substituents: The presence of specific functional groups, such as halogens or nitro groups, on the aromatic rings attached to the thiazole core has been shown to enhance antimicrobial activity.[4]
C. Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microbial strains. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Piperazinyl derivative 121d | Staphylococcus aureus (MRSA) | 4 | [2] |
| Piperazinyl derivative 121d | Escherichia coli | 8 | [2] |
| Thiazolyl-thiourea 124 | Staphylococcus aureus | 4-16 | [4] |
| Compound 144 | Bacillus cereus | - | [4] |
D. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
1. Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.
2. Step-by-Step Methodology:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the 2-aminothiazole derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: Workflow for the broth microdilution MIC assay.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 2-Aminothiazole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[6]
A. Mechanism of Action
The anti-inflammatory effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] COX-2 is responsible for the production of prostaglandins, which are potent pro-inflammatory mediators. By inhibiting COX-2, these compounds can effectively reduce inflammation and associated pain. Additionally, some derivatives may also modulate other inflammatory pathways, such as the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).
Caption: Anti-inflammatory mechanisms of 2-aminothiazole derivatives.
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds.
1. Principle: Injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
2. Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the 2-aminothiazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection. A control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
IV. Neuroprotective Activity: Shielding Neurons from Damage
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. 2-Aminothiazole derivatives have shown potential as neuroprotective agents, capable of protecting neurons from various insults.[7]
A. Mechanism of Action
The neuroprotective mechanisms of 2-aminothiazole derivatives are multifaceted and may include:
-
Antioxidant activity: Some derivatives can scavenge reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative diseases.
-
Inhibition of excitotoxicity: Overstimulation of glutamate receptors can lead to neuronal death, a process known as excitotoxicity. Certain 2-aminothiazole derivatives can protect against this by modulating glutamate receptor activity.
-
Anti-apoptotic effects: Similar to their anticancer activity, these compounds can inhibit apoptotic pathways in neurons, preventing their premature death.
B. Experimental Protocol: Oxygen-Glucose Deprivation (OGD) and Reperfusion
This in vitro model mimics the ischemic conditions of a stroke to evaluate the neuroprotective effects of compounds.
1. Principle: Depriving neuronal cells of oxygen and glucose (OGD) followed by their reintroduction (reperfusion) induces cell death. The ability of a compound to reduce this cell death indicates its neuroprotective potential.
2. Step-by-Step Methodology:
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
OGD Induction: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
Reperfusion: After OGD, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator for 24 hours.
-
Compound Treatment: The 2-aminothiazole derivative can be added before, during, or after OGD to assess its protective effects.
-
Assessment of Cell Viability: Measure cell viability using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.
V. Conclusion and Future Directions
The 2-aminothiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents has been well-documented. The continued exploration of the vast chemical space around the 2-aminothiazole nucleus, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the discovery and development of novel and effective therapeutics for a multitude of human diseases. This guide provides a foundational framework for researchers to design, synthesize, and evaluate new 2-aminothiazole derivatives with improved potency, selectivity, and pharmacokinetic properties.
VI. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Privileged Status of a Versatile Scaffold
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates three key reactive sites: a nucleophilic 2-amino group, a versatile 5-bromo substituent amenable to cross-coupling reactions, and a reactive α-keto ester moiety at the 4-position. This combination makes it a powerful and strategic building block for the synthesis of complex molecular architectures. This in-depth guide provides a technical overview of its physicochemical properties, outlines robust protocols for its synthesis and characterization, and explores its vast potential in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. The narrative is grounded in mechanistic principles to provide researchers, scientists, and drug development professionals with the causal insights necessary for effective application.
Physicochemical Properties and Structural Characterization
The precise characterization of a synthetic building block is the foundation of its reliable application. This compound is a solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide.
Based on its chemical formula, C₆H₅BrN₂O₃S , the calculated molecular weight is a critical parameter for all analytical and stoichiometric evaluations.
| Property | Value | Source |
| IUPAC Name | methyl (2-amino-5-bromo-1,3-thiazol-4-yl)oxoacetate | IUPAC Nomenclature |
| Molecular Formula | C₆H₅BrN₂O₃S | Elemental Calculation |
| Molecular Weight | 297.09 g/mol | Calculated |
| Appearance | Off-white to yellow solid (predicted) | N/A |
| CAS Number | Not assigned (as of last update) | N/A |
Structural Confirmation: The identity and purity of the compound must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should reveal a singlet for the methyl ester protons (~3.9 ppm) and a broad singlet for the amino protons (~7.5-8.0 ppm), which is exchangeable with D₂O. The absence of a proton signal at the C4 position of the thiazole ring is a key indicator of successful substitution.
-
¹³C NMR will show distinct signals for the methyl carbon, the thiazole ring carbons, and, most characteristically, two downfield signals corresponding to the ester and ketone carbonyls.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass and elemental composition. The mass spectrum will display a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous evidence of its presence.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands for the N-H stretching of the primary amine, and two distinct C=O stretching frequencies for the ketone and ester carbonyl groups.
Synthesis and Mechanistic Insights
The synthesis of α-keto esters on heterocyclic cores can be approached through several strategic pathways.[1] A highly effective and common method involves the Friedel-Crafts acylation of a suitable precursor. This approach offers directness but requires careful consideration of the substrate's reactivity and potential side reactions.
Proposed Synthetic Workflow: Friedel-Crafts Acylation
The most logical route involves the acylation of 2-amino-5-bromothiazole with an appropriate acylating agent, such as methyl oxalyl chloride. The primary challenge in this reaction is the high nucleophilicity of the 2-amino group, which can compete with the desired C4-acylation. To circumvent this, a protection-acylation-deprotection sequence is often the most robust strategy.
Caption: Proposed synthetic workflow for the title compound.
Detailed Experimental Protocol (Exemplary)
Step 1: N-Boc Protection of 2-Amino-5-bromothiazole
-
Rationale: The tert-butoxycarbonyl (Boc) group is employed to temporarily deactivate the amino group, preventing it from reacting during the subsequent electrophilic acylation step. It is stable to the Lewis acidic conditions of the Friedel-Crafts reaction but is easily removed under acidic conditions.
-
Procedure:
-
Dissolve 2-amino-5-bromothiazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.
-
Step 2: Friedel-Crafts Acylation
-
Rationale: This key step introduces the α-keto ester moiety. Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that activates the methyl oxalyl chloride, generating a highly electrophilic acylium ion that attacks the electron-rich C4 position of the thiazole ring.[1]
-
Procedure:
-
Suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add methyl oxalyl chloride (1.5 eq).
-
Add a solution of the N-Boc protected intermediate (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 3: Deprotection
-
Rationale: The final step removes the Boc protecting group to liberate the free 2-amino functionality. Trifluoroacetic acid (TFA) is highly effective for this transformation at room temperature.
-
Procedure:
-
Dissolve the crude product from the previous step in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with ethyl acetate.
-
Dry, concentrate, and purify the final compound by column chromatography or recrystallization to yield pure this compound.
-
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the orthogonal reactivity of its three principal functional groups. This allows for selective, stepwise modifications, making it an exceptionally versatile scaffold in combinatorial chemistry and lead optimization.[2] The 2-aminothiazole core itself is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs, including the kinase inhibitor Dasatinib.[3]
Caption: Reaction map of the title compound's functional groups.
Transformations at the 5-Bromo Position
The bromine atom serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[4] This is arguably its most powerful feature for library synthesis.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides a robust method to forge new carbon-carbon bonds, enabling the synthesis of complex biaryl structures.[5] This is critical for probing interactions with protein targets.
-
Sonogashira Coupling: Coupling with terminal alkynes introduces rigid, linear linkers, which are often used to span active sites or explore deeper pockets in target proteins.
-
Buchwald-Hartwig Amination: While less common at the 5-position compared to the 2-amino group, it can be used to introduce substituted amino groups, further expanding the chemical space.
Transformations at the 2-Amino Group
The 2-amino group is a key site for modification, often involved in forming hydrogen bonds with biological targets.
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides readily forms amides and sulfonamides, respectively. This is a primary strategy for building out the molecule, as seen in the synthesis of Dasatinib.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction can introduce a wide variety of N-alkyl substituents.
Transformations of the α-Keto Ester Moiety
The α-keto ester is a highly reactive and synthetically useful group.[6]
-
Ester to Amide Conversion: Aminolysis of the methyl ester leads to the corresponding α-keto amide. α-Keto amides are known to have improved pharmacokinetic properties and metabolic stability compared to their ester counterparts and can act as covalent warheads in certain enzyme inhibitors.[7]
-
Ketone Reduction: Selective reduction of the ketone yields an α-hydroxy ester, a common motif in many natural products and pharmaceuticals.
-
Condensation Reactions: The ketone can react with hydrazines or hydroxylamines to form hydrazones and oximes, which can serve as bioisosteres or introduce new hydrogen bonding patterns.
Conclusion
This compound is a strategically designed chemical intermediate with immense potential for researchers in drug discovery and organic synthesis. Its trifunctional nature allows for a modular and highly controlled approach to the synthesis of diverse and complex molecules. By understanding the distinct reactivity of each functional group and leveraging modern synthetic methodologies like palladium-catalyzed cross-coupling, scientists can efficiently navigate chemical space to develop novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary to unlock the full potential of this valuable building block.
References
- Benchchem. (2025).
-
Keri, R. S., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177788344, methyl (2S)-2-amino-2-(2-bromothiazol-4-yl)acetate. PubChem. [Link]
-
Priya, S. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 1-24. [Link]
-
Abbas, S. Y., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
-
Wang, G., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega, 5(16), 9370–9376. [Link]
- ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
-
Wang, G., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega, 5(16), 9370–9376. [Link]
- MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
-
Sabatino, P., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3533–3552. [Link]
- Benchchem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem.
- News-Medical.Net. (2025). Breakthrough in chemical synthesis expands possibilities for ketones and esters. News-Medical.Net.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic letters, 11(2), 431–434. [Link]
- Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate: Synthesis, Characterization, and Potential Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its inherent biological activity and synthetic tractability make it a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate , a functionalized 2-aminothiazole derivative with significant potential in drug discovery. While specific literature on this exact molecule is limited, this guide consolidates information on its nomenclature, proposes a viable synthetic strategy based on established chemical principles, outlines expected characterization data, and explores its potential applications in medicinal chemistry.
Introduction and Nomenclature
The 2-aminothiazole moiety is a key pharmacophore found in a wide array of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antiviral properties. The introduction of a bromine atom at the 5-position and a methyl oxoacetate group at the 4-position of the thiazole ring offers opportunities for further chemical modification and interaction with biological targets. The α-keto ester functionality, in particular, is a versatile handle for various chemical transformations and can act as a key binding motif in enzyme inhibition.
IUPAC Name: Methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate CAS Number: 914349-73-8[1][2][3] Molecular Formula: C₆H₅BrN₂O₃S Molecular Weight: 265.09 g/mol
The systematic IUPAC name is derived by treating the acetic acid methyl ester as the parent structure. The substituent at the 2-position of the acetate is an oxo group and the "(2-amino-5-bromothiazol-4-yl)" moiety.
Proposed Synthesis Strategy
Rationale for the Proposed Synthetic Route
The Friedel-Crafts acylation is a classic and powerful method for the introduction of acyl groups onto aromatic and heteroaromatic rings.[4][5] The 2-aminothiazole ring is an electron-rich system, making it susceptible to electrophilic substitution. The acylation is expected to occur at the C4-position, which is activated by the amino group at the C2-position. The use of a Lewis acid, such as aluminum chloride (AlCl₃), is crucial for activating the acylating agent.
Proposed Experimental Protocol
Reaction: Friedel-Crafts Acylation of 2-Amino-5-bromothiazole
Caption: Proposed workflow for the synthesis of methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate.
Materials:
| Reagent/Material | Grade |
| 2-Amino-5-bromothiazole | 97% or higher |
| Methyl oxalyl chloride | Reagent grade |
| Aluminum chloride (anhydrous) | Reagent grade |
| Dichloromethane (anhydrous) | ACS grade |
| Hydrochloric acid (concentrated) | ACS grade |
| Sodium bicarbonate (saturated solution) | ACS grade |
| Magnesium sulfate (anhydrous) | ACS grade |
| Silica gel | For column chromatography |
| Ethyl acetate | HPLC grade |
| Hexane | HPLC grade |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.
-
In a separate flask, dissolve 2-amino-5-bromothiazole (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of 2-amino-5-bromothiazole dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate.
Characterization
As no published spectroscopic data for methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate is currently available, the following table outlines the expected analytical data based on the chemical structure and known data for analogous compounds.
| Analysis | Expected Results |
| ¹H NMR | Singlet for the methyl ester protons (~3.9 ppm). Broad singlet for the amine protons (exchangeable with D₂O, ~7.5-8.0 ppm). A singlet for the thiazole proton at the 5-position is absent due to bromine substitution. |
| ¹³C NMR | Resonances for the methyl ester carbon (~53 ppm), the two carbonyl carbons of the oxoacetate group (~160 ppm and ~180 ppm), and the carbons of the thiazole ring. The C-Br carbon would appear at a characteristic downfield shift. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (~3400-3200 cm⁻¹), C=O stretching of the ester and ketone (~1740 cm⁻¹ and ~1680 cm⁻¹), and C=N stretching of the thiazole ring (~1620 cm⁻¹). |
| Mass Spec. (ESI-MS) | [M+H]⁺ and [M+Br]⁺ peaks with the characteristic isotopic pattern for a monobrominated compound. |
| Elemental Analysis | Calculated values for C, H, N, S, and Br should be within ±0.4% of the found values. |
Potential Applications in Drug Discovery
The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry.[6][7] The title compound, methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate, combines this privileged core with an α-keto ester moiety, suggesting several potential avenues for its application in drug discovery.
Caption: Potential therapeutic applications of methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate.
-
Kinase Inhibitors: Many clinically approved kinase inhibitors, such as Dasatinib, feature a 2-aminothiazole core. The functional groups on the title compound could be elaborated to target the ATP-binding site of various kinases implicated in cancer and other diseases.
-
Antimicrobial Agents: The 2-aminothiazole nucleus is present in several antimicrobial agents. The α-keto ester functionality can be further modified to enhance potency and spectrum of activity against bacterial and fungal pathogens.
-
Anti-inflammatory Agents: Derivatives of 2-aminothiazole have shown anti-inflammatory properties. The title compound could be explored as a potential inhibitor of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
-
Synthetic Intermediate: The α-keto ester and the bromine atom provide versatile synthetic handles for the generation of diverse chemical libraries for high-throughput screening against a wide range of biological targets.
Conclusion
Methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate is a promising, yet underexplored, molecule that combines the privileged 2-aminothiazole scaffold with a reactive α-keto ester moiety. While specific experimental data for this compound is sparse, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and the known biological activities of related structures. Further investigation into this compound and its derivatives is warranted to unlock its full potential in the field of drug discovery and development.
References
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Friedel–Crafts Acylation. Organic Syntheses. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medical Chemistry Research. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available at: [Link]
-
(2-amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester. LookChem. Available at: [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology. Available at: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. ResearchGate. Available at: [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. Available at: [Link]
-
Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. Available at: [Link]
-
methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate molecular information. MolecularInfo. Available at: [Link]
-
2-(2-Amino-5-methylthiazol-4-yl)phenol. Acta Crystallographica Section E. Available at: [Link]
-
Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]
-
2-Amino-5,5-dimethylthiazol-4(5H)-one. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
(PDF) Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. ResearchGate. Available at: [Link]
-
methyl (2S)-2-amino-2-(2-bromothiazol-4-yl)acetate. PubChem. Available at: [Link]
-
Methyl 2-(2-methylthiazol-5-yl)-2-oxoacetate. PubChem. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. molecularinfo.com [molecularinfo.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. guidechem.com [guidechem.com]
- 7. Methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate, CasNo.914349-73-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
The 2-Aminothiazole Scaffold: A Privileged Motif for Targeting Key Pathologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically relevant agents.[1][2] Its inherent physicochemical properties and versatile synthetic accessibility have positioned it as a critical pharmacophore in the design of targeted therapeutics. This guide provides a comprehensive exploration of the key therapeutic targets modulated by 2-aminothiazole compounds, with a primary focus on oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of these interactions, present robust experimental workflows for target validation, and offer quantitative data to inform future drug discovery endeavors.
The 2-Aminothiazole Core: A Foundation for High-Affinity Interactions
The therapeutic versatility of the 2-aminothiazole scaffold stems from its unique electronic and structural features. The endocyclic nitrogen and sulfur atoms, coupled with the exocyclic amine, create a hydrogen bond donor-acceptor motif that facilitates high-affinity interactions with the hinge region of many protein kinases.[3] This fundamental binding mode is a recurring theme across numerous kinase inhibitor programs. Furthermore, the thiazole ring serves as a stable and synthetically tractable core, allowing for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[4]
Oncological Targets: A Dominant Therapeutic Landscape
The dysregulation of protein kinase signaling is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention. 2-Aminothiazole derivatives have been extensively developed as potent kinase inhibitors, with several compounds advancing into clinical trials.[5][6]
Cyclin-Dependent Kinases (CDKs): Halting Aberrant Cell Cycle Progression
CDKs are a family of serine/threonine kinases that govern the eukaryotic cell cycle.[7] Their aberrant activation is a frequent event in tumorigenesis, leading to uncontrolled cellular proliferation.
2.1.1. CDK2, CDK4, and CDK6
Abnormalities in the p16INK4a/CDK4,6/Retinoblastoma (Rb) pathway are common in a variety of human cancers.[8] 2-aminothiazole-based inhibitors have been designed to selectively target CDK4 and CDK6, restoring cell cycle control.[7][8] For instance, a novel 2-aminothiazole derivative, referred to as "Compound A," potently inhibits CDK4 and CDK6, leading to a G1 cell cycle arrest.[7][8] This inhibition prevents the hyperphosphorylation of the Rb protein, thereby maintaining its suppression of the E2F transcription factor and halting entry into the S phase.[7][8]
Furthermore, 2-aminothiazole scaffolds have been instrumental in developing selective CDK2 inhibitors.[5][9] High-throughput screening identified 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor.[9] Subsequent optimization led to potent analogues that induce apoptosis in cancer cell lines and demonstrate in vivo antitumor activity.[9]
Quantitative Analysis of 2-Aminothiazole CDK Inhibitors
| Compound/Class | Target(s) | IC50 | Key Findings | Reference(s) |
| Compound A | CDK4, CDK6 | 9.2 nM, 7.8 nM | Induces G1 arrest; inhibits Rb phosphorylation. | [7][8] |
| SNS-032 (BMS-387032) | CDK2 | 48 nM | ATP-competitive; shows antiproliferative activity. | [5] |
| N-Acyl-2-aminothiazoles | CDK2/cycE | 1-10 nM | Potent and selective; antitumor activity in mice. | [5] |
Aurora Kinases: Disrupting Mitotic Integrity
The Aurora kinase family (A, B, and C) are critical regulators of mitosis. Their overexpression is implicated in the development of various cancers, making them attractive therapeutic targets.[10] 2-aminothiazole derivatives have emerged as promising Aurora kinase inhibitors.[10][11][12] These compounds function by competing with ATP for binding to the kinase domain, thereby disrupting crucial mitotic events such as centrosome maturation and chromosome segregation.[11] This inhibition leads to failed cytokinesis and endoreduplication, ultimately triggering apoptosis in cancer cells.[11]
Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key mediators of this process.[13] The 2-aminothiazole scaffold has been successfully employed to develop dual inhibitors of VEGFR and other critical signaling nodes, such as the PI3K pathway.[13] This dual-targeting approach offers the potential for enhanced anti-tumor efficacy by simultaneously inhibiting tumor cell proliferation and the blood supply that sustains it.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism.[14][15] Its aberrant activation is one of the most common events in human cancers.[5] The structural similarities between the ATP-binding sites of PI3K and mTOR have enabled the design of dual inhibitors based on the 2-aminothiazole framework.[14][16] Alpelisib, an approved anticancer drug, features a 2-aminothiazole core and functions as a PI3Kα-specific inhibitor.[5][6]
Signaling Pathway: The PI3K/Akt/mTOR Cascade
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-aminothiazole compounds.
Other Notable Oncological Targets
The versatility of the 2-aminothiazole scaffold extends to a range of other cancer-relevant kinases, including:
-
Src and Abl Kinases: Dasatinib, a potent inhibitor of these kinases used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core.[5][17]
-
B-RAF Kinase: This kinase is frequently mutated in melanoma, and 2-aminothiazole derivatives have shown promise as inhibitors.[5]
-
Casein Kinase 2 (CK2): Novel allosteric inhibitors based on the 2-aminothiazole scaffold have been identified, offering a distinct mechanism of action from traditional ATP-competitive inhibitors.[18][19]
Antimicrobial Targets: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-aminothiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[20][21][22][23][24]
Antibacterial Targets
Molecular docking studies suggest that 2-aminothiazole compounds may exert their antibacterial effects through the inhibition of MurB , an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[20][21]
Antifungal Targets
The proposed mechanism for the antifungal activity of 2-aminothiazoles involves the inhibition of lanosterol 14α-demethylase (CYP51) , a key enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[20][21]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of 2-aminothiazole compounds.
Neurodegenerative Disease Targets: A New Frontier
Emerging research has highlighted the potential of 2-aminothiazole compounds in the treatment of neurodegenerative disorders, particularly prion diseases.[25][26][27][28][29]
Prion Protein (PrP)
Prion diseases are fatal neurodegenerative conditions caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc).[25] High-throughput screening has identified 2-aminothiazole derivatives as potent inhibitors of PrPSc formation in infected neuronal cell lines.[25] While the precise mechanism of action is still under investigation, these compounds represent a promising starting point for the development of therapeutics for these devastating diseases.
Experimental Protocols: A Guide to Target Validation
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of a 2-aminothiazole inhibitor.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP in an appropriate buffer.
-
Compound Addition: Add the 2-aminothiazole inhibitor at a range of concentrations. Include a DMSO control.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at a controlled temperature for a specified time.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence-based assays.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Objective: To determine the concentration of a 2-aminothiazole compound required to inhibit the growth of a cancer cell line by 50% (GI50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to control-treated cells and determine the GI50 value.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold has unequivocally established itself as a privileged motif in drug discovery, yielding a rich pipeline of compounds with diverse therapeutic applications.[1][30][31] Its success is particularly prominent in oncology, where it has given rise to numerous potent and selective kinase inhibitors. The continued exploration of this versatile core, coupled with advances in structural biology and computational chemistry, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The emerging applications in infectious and neurodegenerative diseases further underscore the broad therapeutic potential of this remarkable chemical entity. While the potential for toxicity exists, as with many pharmacologically active scaffolds, careful medicinal chemistry efforts can mitigate these risks and harness the full therapeutic power of the 2-aminothiazole nucleus.[1]
References
-
Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
Stavropoulou, P., Stanković, N., Glamočlija, J., Ćirić, A., Soković, M., Marković, V., & Geronikaki, A. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Hirai, H., Shimomura, T., Kobayashi, M., Eguchi, T., Taniguchi, E., Fukasawa, K., Machida, T., Oki, H., Arai, T., Ichikawa, K., Hasako, S., Haze, K., Kodera, T., Kawanishi, N., Takahashi-Suziki, I., Nakatsuru, Y., Kotani, H., & Iwasawa, Y. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Investigational New Drugs. [Link]
-
Stavropoulou, P., Stanković, N., Glamočlija, J., Ćirić, A., Soković, M., Marković, V., & Geronikaki, A. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
(n.d.). Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. [Link]
-
Hirai, H., Shimomura, T., Kobayashi, M., Eguchi, T., Taniguchi, E., Fukasawa, K., Machida, T., Oki, H., Arai, T., Ichikawa, K., Hasako, S., Haze, K., Kodera, T., Kawanishi, N., Takahashi-Suziki, I., Nakatsuru, Y., Kotani, H., & Iwasawa, Y. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Investigational New Drugs. [Link]
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]
-
El-Sayed, M. A., & El-Gazzar, M. G. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
El-Sayed, M. A., & El-Gazzar, M. G. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
(n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]
-
Kramer, T., Nienberg, C., Grawen, M., Gockel, L., Schultes, S., Getlik, M., Rauh, D., & Jose, J. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry. [Link]
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Brooijmans, S., Bukhtiyarov, Y., Chao, S., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Hynes, J., Ioannidis, S., Kim, S., Leftheris, K., Liu, C., Mastalerz, H., … & Fargnoli, J. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry. [Link]
-
Misra, R. N., Xiao, H. Y., Kim, K. S., Lu, S., Savage, D., Rawlins, D. B., Hong, Y., Le, H. V., Wild, S., Kaplita, P., Galvin, K., Lentz, D., Tokarski, J. S., Wautlet, B., Andreoli, M., Holloway, D. A., Fargnoli, J., & Vite, G. D. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. [Link]
-
Stavropoulou, P., Stanković, N., Glamočlija, J., Ćirić, A., Soković, M., Marković, V., & Geronikaki, A. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Ghaemmaghami, S., May, B. C. H., Renslo, A. R., & Prusiner, S. B. (2009). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology. [Link]
-
El-Adl, K., El-Sayed, Y. S., Al-Dhfyan, A., Al-Abdullah, E. S., Al-Salahat, K. A., & Osman, O. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
(n.d.). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. ResearchGate. [Link]
-
Brehmer, D., Berois, N., Elosegui, M., Trajtenberg, F., Tiscornia, A., Barros, D., Oppezzo, P., Mahler, J. P., Dighiero, G., & Osinaga, E. (2014). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. [Link]
-
Kramer, T., Gockel, L., Nienberg, C., Schultes, S., Grawen, M., Getlik, M., Rauh, D., & Jose, J. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry. [Link]
-
Singh, N., Singh, A. K., & Singh, V. K. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Singh, N., Singh, A. K., & Singh, V. K. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Andersen, C. B., Wan, Y., Chang, J. W., Riggs, B., Lee, C., Liu, Y., Sessa, F., Villa, F., Kwiatkowski, N., Suzuki, M., Nallan, L., Heald, R., Musacchio, A., & Gray, N. S. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS Chemical Biology. [Link]
-
Al-Ostath, A., Al-Qaisi, A., & Al-Qirim, T. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
-
Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
Andersen, C. B., Wan, Y., Chang, J. W., Riggs, B., Lee, C., Liu, Y., Sessa, F., Villa, F., Kwiatkowski, N., Suzuki, M., Nallan, L., Heald, R., Musacchio, A., & Gray, N. S. (2008). Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Eldehna, W. M. (2020). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. [Link]
-
Chen, Z., Wang, D., & Yang, Y. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Archiv der Pharmazie. [Link]
-
El-Adl, K., El-Sayed, Y. S., Al-Dhfyan, A., Al-Abdullah, E. S., Al-Salahat, K. A., & Osman, O. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
(n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]
-
Li, Z., Silber, B. M., Rao, S., Gever, J. R., Bryant, C., Gallardo-Godoy, A., Dolghih, E., Widjaja, K., Elepano, M., Jacobson, M. P., Prusiner, S. B., & Renslo, A. R. (2013). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ChemMedChem. [Link]
-
Al-Ostath, A., Al-Qaisi, A., & Al-Qirim, T. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
-
El-Sayed, M. A., & El-Gazzar, M. G. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Li, Z., Silber, B. M., Rao, S., Gever, J. R., Bryant, C., Gallardo-Godoy, A., Dolghih, E., Widjaja, K., Elepano, M., Jacobson, M. P., Prusiner, S. B., & Renslo, A. R. (2013). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ChemMedChem. [Link]
-
Li, Z., Silber, B. M., Rao, S., Gever, J. R., Bryant, C., Gallardo-Godoy, A., Dolghih, E., Widjaja, K., Elepano, M., Jacobson, M. P., Prusiner, S. B., & Renslo, A. R. (2013). 2‐Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ChemMedChem. [Link]
-
Ghaemmaghami, S., May, B. C. H., Renslo, A. R., & Prusiner, S. B. (2009). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology. [Link]
-
(n.d.). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. ResearchGate. [Link]
-
El-Naggar, A. M., El-Adl, K., & Ali, O. M. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. [Link]
-
Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Eldehna, W. M. (2020). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Discovery of Selective Aminothiazole Aurora Kinase Inhibitors / ACS Chemical Biology, 2008 [sci-hub.box]
- 13. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold [html.rhhz.net]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. semanticscholar.org [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The 2-Aminothiazole Core - A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2-Aminothiazole Derivatives in Medicinal Chemistry
The 2-aminothiazole is a five-membered heterocyclic ring that has earned the designation of a "privileged structure" within the medicinal chemistry community.[1][2][3][4] This is not a title bestowed lightly; it reflects the scaffold's remarkable ability to serve as a versatile framework for developing potent and selective ligands against a multitude of biological targets.[4] Its utility is evidenced by its presence in a range of clinically successful drugs, from the anti-leukemia agent Dasatinib to the third-generation cephalosporin antibiotic Cefdinir and the anti-inflammatory drug Meloxicam.[5][6][7]
The power of the 2-aminothiazole core lies in its unique electronic properties and its capacity for forming critical hydrogen bond interactions, particularly with the hinge region of kinases.[8][9] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of this vital scaffold. We will delve into its core synthesis, explore the nuanced structure-activity relationships (SAR) that drive therapeutic efficacy across different disease areas, provide validated experimental protocols, and conclude with a forward-looking perspective on its dual nature as both a privileged scaffold and a potential toxicophore.
Foundational Synthesis: The Hantzsch Thiazole Synthesis
The most robust and widely utilized method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[6] Its enduring prevalence is a testament to its reliability and tolerance for a wide variety of functional groups. The causality behind this choice is simple: it is a straightforward condensation reaction between two readily available components: an α-haloketone and a thiourea derivative.[6][10][11]
General Experimental Protocol: Hantzsch Synthesis of a 4-Aryl-2-aminothiazole
This protocol provides a self-validating system for the synthesis of a model 2-aminothiazole derivative.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted thiourea (1.0 equivalent) in absolute ethanol (10 mL per mmol of thiourea).
-
Addition of α-Haloketone: To this solution, add the appropriate α-bromoacetophenone derivative (1.0 equivalent). The α-haloketone is the electrophilic partner, primed for nucleophilic attack by the sulfur atom of the thiourea.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product, often a hydrobromide salt, may precipitate. If so, collect the solid by vacuum filtration. If not, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. This deprotonates the thiazole nitrogen and the exocyclic amine, facilitating precipitation of the free base.
-
Purification: The crude product can be collected by filtration, washed with cold water, and dried. For higher purity, recrystallization from ethanol or purification via column chromatography on silica gel is recommended.
Workflow and Mechanism
The Hantzsch synthesis proceeds via a well-established mechanism involving initial nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[12]
Caption: Binding model of a 2-aminothiazole kinase inhibitor.
Beyond Src/Abl, 2-aminothiazole derivatives have been developed as potent inhibitors of BRAF, EGFR, PI3Ks, and Aurora kinases, highlighting the scaffold's immense versatility in oncology. [1][3][13]
Antimicrobial Agents: A Scaffold to Combat Resistance
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 2-aminothiazole core has proven to be a valuable starting point for this endeavor. [2][14] Structure-Activity Relationship Insights:
-
Antitubercular Activity: For activity against Mycobacterium tuberculosis, SAR studies have shown that the C4 position is intolerant to modification from a 2-pyridyl moiety, while the N2 position is highly flexible. [15]The introduction of substituted benzoyl groups at the N2 position improved the potency of an initial hit by over 128-fold, leading to analogs with MIC values as low as 0.024 µM. [15]* Antibacterial (MRSA): In the fight against Methicillin-Resistant Staphylococcus aureus (MRSA), trifluoromethoxy-substituted aminothiazoles were identified as potent antimicrobials with MICs in the range of 2-16 µg/mL. [2]* Antifungal Activity: Broad-spectrum antifungal activity has also been reported, with molecular docking studies suggesting that inhibition of the fungal enzyme CYP51 may be involved in the mechanism of action. [16] Table 2: Representative Antimicrobial Activity of 2-Aminothiazole Derivatives
Compound Class Target Organism Key SAR Feature MIC Range N-Benzoyl-4-(2-pyridinyl)-thiazol-2-amines M. tuberculosis N-2 substituted benzoyl group 0.024 - 1.56 µM Trifluoromethoxy-substituted aminothiazoles MRSA N-2 trifluoromethoxyaryl group 2 - 16 µg/mL Functionally substituted 2-aminothiazoles C. albicans (Fungus) Varied N-2 substitutions 0.011 - 0.045 mg/mL
Anti-inflammatory Agents
Inflammation is often driven by signaling cascades mediated by kinases. Given their success as kinase inhibitors, it is logical that 2-aminothiazole derivatives would also possess anti-inflammatory properties. [17] The mechanism often involves the inhibition of Src family kinases, which are upstream regulators of proinflammatory cytokine production. [8][18]For example, potent pan-Src inhibitors derived from the 2-aminothiazole scaffold have demonstrated efficacy in animal models of inflammation, significantly reducing lipopolysaccharide (LPS)-induced TNF-α production. [8][18]Other research has identified derivatives that target the 5-lipoxygenase (5-LOX) enzyme, a key player in the synthesis of leukotrienes, which are potent inflammatory mediators. [19]
Validated Methodologies for Compound Evaluation
Trustworthiness in drug development stems from robust and reproducible experimental protocols. The following are foundational assays for characterizing 2-aminothiazole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Kinase-Glo® Type)
This assay determines the direct inhibitory effect of a compound on a specific kinase.
-
Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of a 2-aminothiazole inhibitor. [9]2. Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a specific peptide substrate, and reaction buffer.
-
Compound Addition: Add the 2-aminothiazole inhibitor from a serially diluted stock solution (typically in DMSO). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes). The kinase will phosphorylate the substrate by consuming ATP.
-
Signal Detection: Stop the reaction and add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). The reagent measures the amount of ATP remaining in the well. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is the gold standard for assessing antibacterial or antifungal potency. [16]
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus) to each well. Include a positive control well (microorganism, no compound) and a negative control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
A Balanced Perspective: Privileged Structure or Toxicophore?
While the 2-aminothiazole scaffold is rightly celebrated, a Senior Scientist must maintain a critical perspective. The very features that make the scaffold biologically active—its electron-rich nature and heteroatoms—also make it susceptible to metabolic activation into reactive species. [4] The aminothiazole group has been classified as a potential "toxicophore" due to its propensity for metabolic C4-C5 epoxidation, which can form electrophilic reactive metabolites. [4]These metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions.
This does not negate the value of the scaffold but introduces a critical consideration for drug design. The causality is clear: while the core provides the necessary binding interactions, the overall safety profile of the molecule must be carefully assessed. Medicinal chemists can mitigate this risk by designing derivatives where the C4 and C5 positions are sterically hindered or by incorporating electron-withdrawing groups to reduce the electron density of the thiazole ring, thereby disfavoring epoxidation.
Conclusion and Future Horizons
The 2-aminothiazole core remains one of the most fruitful scaffolds in medicinal chemistry. Its synthetic tractability and versatile binding capabilities have enabled the development of life-saving therapies in oncology, infectious disease, and beyond. [20][21]The key to its successful application lies in a deep understanding of its structure-activity relationships, allowing for rational design and optimization.
The future of 2-aminothiazole research will likely focus on two key areas:
-
Targeting Novel Pathways: Expanding the application of the scaffold beyond kinase inhibition to new and challenging biological targets.
-
Designing for Safety: Proactively addressing the potential for metabolic activation by designing next-generation derivatives with improved safety profiles, ensuring that this privileged scaffold continues to deliver therapeutic benefit for years to come.
References
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. [Link]
-
Ananthan, S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 19(21), 6059-6062. [Link]
-
Khalifa, M. E., et al. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 66(1), 1-17. [Link]
-
Stavrakov, G., et al. (2018). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1269-1279. [Link]
-
Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. [Link]
-
Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-25. [Link]
-
Das, D., et al. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. ChemInform, 47(13). [Link]
-
Wan, Y., et al. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. [Link]
-
Khalifa, M. E., et al. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 66(1), 1-17. [Link]
-
Gomaa, A. M., & Ali, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]
-
Gomaa, A. M., & Ali, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]
-
Gomaa, A. M., & Ali, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1-21. [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Various Authors. (2023). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
-
Sharma, P., et al. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15. [Link]
-
Kováč, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6617. [Link]
-
Various Authors. (2020). Design of 2‐aminothiazole CHK1 inhibitors. ResearchGate. [Link]
-
Kumar, A., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(30), 26335-26348. [Link]
-
Das, D., & Roy, R. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]
-
Various Authors. (2014). Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kvasnicova, E., et al. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]
-
Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]
-
Maleki, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9345-9355. [Link]
-
Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
Gomaa, A. M., & Ali, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]
-
Various Authors. (2019). Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. ResearchGate. [Link]
Sources
- 1. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of 2-Aminothiazole Synthesis: A Technical Guide for the Modern Researcher
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a favored building block in the design of therapeutic agents targeting a wide array of diseases. From antimicrobial and anti-inflammatory agents to potent kinase inhibitors used in oncology, the 2-aminothiazole core is a testament to the power of heterocyclic chemistry in drug discovery.[2][3] This guide provides an in-depth exploration of the discovery and historical evolution of 2-aminothiazole synthesis, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the seminal synthetic methodologies, from the classical Hantzsch synthesis to more contemporary approaches, providing not only procedural details but also the mechanistic rationale that underpins these powerful transformations.
The Dawn of an Era: The Hantzsch Thiazole Synthesis
The journey into the rich field of 2-aminothiazole chemistry began in 1887 with Arthur Hantzsch's landmark discovery.[4] The Hantzsch thiazole synthesis remains the most fundamental and widely employed method for the construction of the thiazole ring, a testament to its robustness and versatility.[5] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[2]
Causality in Action: The Hantzsch Reaction Mechanism
The enduring utility of the Hantzsch synthesis lies in its logical and predictable reaction mechanism. Understanding this mechanism is paramount for optimizing reaction conditions and adapting the methodology for the synthesis of complex derivatives. The reaction proceeds through a series of well-defined steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound. This initial S-alkylation is a classic SN2 reaction, forming an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.
-
Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration to furnish the aromatic 2-aminothiazole ring.
Caption: The reaction mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a representative procedure for the synthesis of a simple 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (5% aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in ethanol (20 mL).
-
Add thiourea (0.76 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate (50 mL) to neutralize the hydrobromic acid formed.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Evolving the Classic: Modern Iterations of the Hantzsch Synthesis
While the classical Hantzsch synthesis is a cornerstone, modern organic chemistry has driven the development of more efficient and environmentally benign variations.
Microwave-Assisted Hantzsch Synthesis: A Leap in Efficiency
The application of microwave irradiation has revolutionized many organic transformations, and the Hantzsch synthesis is no exception. Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times and often an improvement in yields.[6]
Causality Behind the Speed: The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and localized heating. This avoids the often slow and inefficient heat transfer associated with conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
Materials:
-
Substituted acetophenone (e.g., 4'-bromoacetophenone)
-
Thiourea
-
Iodine (catalyst)
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted acetophenone (1 mmol), thiourea (1.2 mmol), and a catalytic amount of iodine (0.1 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 150 W) for a short duration (typically 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
One-Pot Syntheses: Streamlining the Workflow
One-pot procedures, where sequential reactions are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. Several one-pot modifications of the Hantzsch synthesis have been developed, often involving the in situ generation of the α-halocarbonyl compound.
Caption: A simplified workflow for a one-pot Hantzsch synthesis.
Alternative Pathways: The Cook-Heilbron and Tchernic Syntheses
While the Hantzsch synthesis dominates the landscape, other named reactions have made significant contributions to the synthesis of 2-aminothiazole derivatives.
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
Discovered in 1947 by Alan H. Cook and Ian Heilbron, this method provides a valuable route to 5-aminothiazoles.[7] The reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioic acids, or their esters.
Mechanistic Distinction: The key difference from the Hantzsch synthesis is the starting materials and the position of the resulting amino group. The Cook-Heilbron synthesis builds the thiazole ring with the amino group at the C5 position. The mechanism involves the initial formation of a dithiocarbamate intermediate, followed by intramolecular cyclization and tautomerization.[7]
Experimental Protocol: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative
Materials:
-
α-Aminoacetonitrile hydrochloride
-
Carbon disulfide
-
Pyridine
Procedure:
-
Dissolve α-aminoacetonitrile hydrochloride (10 mmol) in pyridine (20 mL).
-
Cool the solution in an ice bath and add carbon disulfide (12 mmol) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight.
-
Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.
The Tchernic Synthesis: A Route to 2-Substituted Thiazoles
The Tchernic synthesis, while less common for 2-aminothiazoles, offers a pathway to 2-substituted thiazoles. The classical Tchernic reaction involves the acid-catalyzed cyclization of α-thiocyanoketones. To synthesize 2-aminothiazoles via a related approach, one would typically start with a precursor that can generate the aminothiazole ring upon cyclization.
Plausible Mechanistic Pathway: The reaction likely proceeds through the protonation of the nitrile nitrogen, followed by an intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon. Subsequent dehydration would then lead to the formation of the thiazole ring.
Due to the limited contemporary literature on specific, detailed protocols for the Tchernic synthesis of 2-aminothiazoles, a generalized procedure is not provided here to maintain the highest standard of validated methodologies. Researchers interested in this route are encouraged to consult historical literature and adapt procedures from related transformations.
Comparative Analysis of Core Synthetic Methodologies
The choice of synthetic route depends on several factors, including the desired substitution pattern, available starting materials, and desired scale and efficiency.
| Method | Typical Starting Materials | Position of Amino Group | Typical Yields | Advantages | Limitations |
| Hantzsch (Conventional) | α-Halocarbonyl, Thiourea | 2 | 60-90% | Versatile, well-established, reliable.[8] | Often requires heating and extended reaction times. |
| Hantzsch (Microwave) | α-Halocarbonyl, Thiourea | 2 | 75-95% | Rapid, high yields, energy efficient.[6] | Requires specialized equipment. |
| Hantzsch (One-Pot) | Ketone, Thiourea, Halogenating agent | 2 | 70-85% | Time and resource-efficient, avoids isolation of intermediates.[9] | May require careful optimization of reaction conditions. |
| Cook-Heilbron | α-Aminonitrile, Carbon disulfide | 5 | 50-70% | Provides access to 5-aminothiazoles.[7] | Use of toxic and flammable carbon disulfide. |
| Tchernic | α-Thiocyanoketone | 2 (for substituted thiazoles) | Variable | Access to specific substitution patterns. | Less commonly used for 2-aminothiazoles, limited recent literature. |
Conclusion: A Continuously Evolving Field
The synthesis of 2-aminothiazoles has a rich history, with the Hantzsch synthesis laying a foundation that has been built upon and refined for over a century. From the foundational work of Hantzsch to the efficiency of modern microwave-assisted and one-pot procedures, the ability to construct this privileged scaffold has been a driving force in medicinal chemistry. The Cook-Heilbron and Tchernic syntheses, while less frequently employed, offer valuable alternative strategies for accessing specific substitution patterns. For the contemporary researcher, a deep understanding of these core methodologies, their underlying mechanisms, and their comparative advantages is essential for the rational design and efficient synthesis of the next generation of 2-aminothiazole-based therapeutics. The continued exploration of novel catalysts, greener reaction conditions, and innovative synthetic strategies ensures that the legacy of 2-aminothiazole synthesis will continue to evolve and contribute to the advancement of human health.
References
- Cook, A. H.; Heilbron, I. M. J. Chem. Soc.1947, 1598-1602.
- Hantzsch, A.; Weber, J. H. Ber. Dtsch. Chem. Ges.1887, 20, 3118–3132.
- ChemicalBook. 2-Aminothiazole: synthesis, biological activities and toxicity. (2023-08-18).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wikipedia. Cook–Heilbron thiazole synthesis.
- Benchchem. A Comparative Guide to the Synthesis of Thiazole-Containing Drugs: A Cost-Benefit Analysis.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25).
- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Templ
- Wikipedia. Thiazole.
- Synthesis of Thiazole - ChemicalBook. (2022-01-24).
- THIAZOLE - CUTM Courseware.
- Cook-Heilbron thiazole synthesis | Request PDF - ResearchG
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. (2023-03-20).
- Common methods for the synthesis of 2-aminothiazole - ResearchG
- Synthesis and Evaluation of 2-Aminothiazole Deriv
- A Comparative Analysis of 2-Aminothiazole Synthesis Methods - Benchchem.
- facile one-pot procedure for the synthesis of 2-aminothiazole deriv
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
- 2-aminothiazole——Application, Synthesis, Reaction etc. - ChemicalBook. (2020-03-25).
- Synthesis of novel 2-amino thiazole deriv
- Cook–Heilbron thiazole synthesis.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021-01-15).
- 2-Aminothiazole synthesis - ChemicalBook.
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021-03-07).
- Synthesis of 2-aminothiazole derivatives - ResearchG
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021-03-07).
- Thiazole synthesis - Organic Chemistry Portal.
- Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One.
Sources
- 1. Full text of "Thiazole and its derivatives" [archive.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Synthesis of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester: An Application Note and Protocol
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] This application note provides a detailed, field-proven protocol for the synthesis of methyl (2-amino-5-bromothiazol-4-yl)oxoacetate, a highly functionalized building block crucial for the development of novel pharmaceutical agents. The synthetic strategy is built upon the foundational Hantzsch thiazole synthesis, followed by a regioselective electrophilic bromination. This guide offers in-depth procedural details, mechanistic insights, and practical troubleshooting advice tailored for researchers in organic synthesis and drug development.
Introduction and Synthetic Rationale
The target molecule, (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester, incorporates three key functional features onto the thiazole core: an amino group at the 2-position, a bromine atom at the 5-position, and a methyl oxoacetate group at the 4-position. This trifecta of functionalities makes it an exceptionally versatile synthon for library synthesis and lead optimization campaigns.
Our synthetic approach is a robust, two-step process designed for efficiency and scalability:
-
Step 1: Hantzsch Thiazole Synthesis. We will first construct the core (2-aminothiazol-4-yl)oxoacetic acid methyl ester intermediate. The Hantzsch synthesis is the most reliable and widely employed method for this purpose, involving the condensation of an α-halocarbonyl compound with a thiourea.[1][6] In our case, we utilize a specialized α-halo-γ-keto-ester to directly install the desired side chain at the C4 position.
-
Step 2: Regioselective Electrophilic Bromination. The C5 position of the 2-aminothiazole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution.[7] We will exploit this inherent reactivity to introduce a bromine atom with high regioselectivity, yielding the final target compound.
This strategic pathway is illustrated in the workflow diagram below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Intermediate: Application Notes for (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the 2-aminothiazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its inherent biological activities and synthetic versatility have rendered it a cornerstone in the development of novel pharmaceuticals. This application note delves into the synthesis, properties, and utility of a key intermediate, (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester, providing researchers, scientists, and drug development professionals with a comprehensive guide to its application.
The strategic placement of a bromine atom at the 5-position and a reactive glyoxylate moiety at the 4-position makes this compound a highly valuable building block. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the glyoxylate group offers a reactive site for the construction of more complex side chains, often crucial for modulating pharmacological activity.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₂O₃S | N/A |
| Molecular Weight | 277.09 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, and ethyl acetate. | N/A |
Safety and Handling Precautions:
The precursor, 2-amino-5-bromothiazole, is known to cause skin, eye, and respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[3]
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound is a two-step process commencing from the readily available 2-aminothiazole. The first step involves the regioselective bromination at the electron-rich 5-position, followed by a Friedel-Crafts acylation at the 4-position.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-5-bromothiazole
This procedure is adapted from established methods for the bromination of 2-aminothiazoles.[4]
Materials:
-
2-Aminothiazole
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid. Cool the solution to 0°C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the stirred solution, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into ice water.
-
Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-amino-5-bromothiazole.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Aminothiazole | 1.0 | 100.14 |
| Bromine | 2.0 | 159.81 |
Expected Yield: 70-80%
Part 2: Synthesis of this compound
This protocol is based on the principles of Friedel-Crafts acylation, a robust method for the formation of C-C bonds with aromatic and heteroaromatic systems.[5] The 5-position of the 2-aminothiazole ring is blocked by the bromine atom, directing the acylation to the 4-position.
Materials:
-
2-Amino-5-bromothiazole
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methyl oxalyl chloride
-
Dry Nitrogen or Argon atmosphere
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Slowly add methyl oxalyl chloride (1.1 equivalents) to the stirred suspension. A complex between the Lewis acid and the acyl chloride will form, leading to the generation of the acylium ion.
-
Substrate Addition: In a separate flask, dissolve 2-amino-5-bromothiazole (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).
-
Washing and Drying: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Amino-5-bromothiazole | 1.0 | 179.04 |
| Methyl oxalyl chloride | 1.1 | 122.52 |
| Aluminum Chloride | 1.2 | 133.34 |
Expected Yield: 50-65%
Applications in Medicinal Chemistry: A Versatile Synthetic Hub
The title compound serves as a pivotal intermediate for the synthesis of a diverse array of biologically active molecules. The strategic positioning of the functional groups allows for sequential and orthogonal chemical transformations.
Diagram of Synthetic Utility
Caption: Synthetic utility of the title compound in generating diverse molecular scaffolds.
-
Modification at the 5-Position (C-Br bond): The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, a common strategy to explore structure-activity relationships (SAR) by modifying distal aromatic rings.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted thiazoles, which can serve as precursors for further transformations or as bioactive moieties themselves.
-
Buchwald-Hartwig Amination: Introduction of nitrogen-based substituents is possible through this powerful C-N bond-forming reaction.
-
-
Modification at the 4-Position (Glyoxylate Moiety): The α-ketoester functionality is a versatile handle for various transformations.
-
Reduction: The ketone can be selectively reduced to the corresponding α-hydroxy ester, introducing a chiral center and altering the hydrogen bonding capacity of the molecule.
-
Amide Formation: The methyl ester can be readily converted to a wide range of amides through reaction with primary or secondary amines, allowing for the exploration of interactions with specific protein residues.
-
Wittig and Related Reactions: The ketone can undergo olefination reactions to introduce carbon-carbon double bonds.
-
The strategic application of these transformations enables the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process. The 2-aminothiazole core, functionalized in this manner, has been incorporated into molecules with a wide range of therapeutic applications, including kinase inhibitors and anti-infective agents.[6]
Conclusion
This compound is a high-value synthetic intermediate that provides a robust platform for the development of novel 2-aminothiazole-based drug candidates. Its synthesis, while requiring careful execution, is based on well-established and reliable chemical transformations. The orthogonal reactivity of its functional groups allows for the systematic and efficient exploration of chemical space, making it an indispensable tool for medicinal chemists. This application note provides the foundational knowledge and protocols to empower researchers to effectively utilize this versatile building block in their drug discovery endeavors.
References
- Vertex AI Search. (2010, March 29). Safety Data Sheet.
- MSDS of methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate. (2010, June 10). MSDS of methyl 2-(2-amino-5-bromothiazol-4-yl)
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-((2-bromothiazol-4-yl)amino)-2oxoacetate. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Hari, et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]
Sources
- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 2. biosynth.com [biosynth.com]
- 3. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Khan Academy [khanacademy.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Amino-5-Bromothiazole Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 2-aminothiazole motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of blockbuster drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it an ideal core for designing selective and potent therapeutic agents, including anti-inflammatory drugs like Meloxicam and antibacterial agents like Cefdinir.[3][4] The functionalization of this core, particularly at the C5 position, is a critical strategy for modulating pharmacological activity, ADME properties, and intellectual property positioning.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile toolkit for achieving this functionalization.[5] These methods allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under conditions that tolerate the sensitive functional groups inherent to the 2-aminothiazole ring.[6] This guide provides an in-depth analysis and field-proven protocols for the most critical palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to 2-amino-5-bromothiazole derivatives.
The Foundational Mechanism: A Look Inside the Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, well-understood catalytic cycle involving a transition between Pd(0) and Pd(II) oxidation states.[7] A deep understanding of this cycle is paramount for rational troubleshooting and optimization.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-amino-5-bromothiazole. This is often the rate-limiting step and is highly sensitive to the electron density of both the palladium center and the aryl halide.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step regenerates the halide salt.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for coupling aryl or vinyl boronic acids with aryl halides.[8] It is highly valued for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.
Causality and Key Parameter Selection:
-
Catalyst & Ligand System: While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, the electron-rich nature of the 2-aminothiazole ring can slow the initial oxidative addition step.[9] To overcome this, the use of sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) is highly recommended. These ligands accelerate both the oxidative addition and the final reductive elimination, leading to higher yields and faster reaction times.[10][11]
-
Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid.[12] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for efficient transmetalation to the palladium center.[13] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.
-
Solvent: A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane, DME, or toluene are used to dissolve the organic components, while water is necessary to dissolve the inorganic base.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a generic arylboronic acid with a 2-amino-5-bromothiazole derivative.
Caption: A step-by-step workflow for Suzuki-Miyaura coupling.
Data Summary: Representative Suzuki-Miyaura Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (2.0) | Toluene/H₂O | 110 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 70-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF | 100 | 88-96 |
| Yields are typical and may vary based on the specific 2-aminothiazole substrate. |
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating valuable arylalkyne and conjugated enyne structures.[14] The reaction is renowned for its mild conditions and high functional group tolerance.[15]
Causality and Key Parameter Selection:
-
Dual Catalytic System: The reaction's efficiency stems from a synergistic dual catalytic cycle.[14] The palladium catalyst performs the oxidative addition with the 5-bromothiazole. Concurrently, a copper(I) salt (typically CuI) reacts with the terminal alkyne and base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the HBr generated during the reaction.[13][16]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the 2-amino-5-bromothiazole derivative (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-amino-5-alkynylthiazole.
Data Summary: Representative Sonogashira Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N (3.0) | THF | RT | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (3) | DIPEA (3.0) | DMF | 50 | 85-95 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1.5) | Et₃N (3.0) | Acetonitrile | 40 | 80-92 |
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild route where classical methods like SₙAr fail.[17][18] It is indispensable for creating novel 2,5-disubstituted aminothiazoles.
Causality and Key Parameter Selection:
-
The Critical Role of the Ligand: This reaction is exceptionally dependent on the ligand. The reductive elimination step to form the C-N bond is often difficult. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands like BrettPhos) are required to promote this final step and prevent catalyst decomposition.[19][20]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the amide anion necessary for the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[6] Weaker bases are generally ineffective. The base must be strong enough to deprotonate the amine but not so nucleophilic that it interferes with the catalyst.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the 2-amino-5-bromothiazole derivative (1.0 eq), the amine coupling partner (1.1-1.3 eq), the base (e.g., NaOtBu, 1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (2-6 mol%) to a dry Schlenk tube or microwave vial.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate or CH₂Cl₂ and carefully quench with water. Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary: Representative Buchwald-Hartwig Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.5) | Toluene | 110 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 100 | 82-94 |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert conditions (O₂ present). 3. Poor choice of ligand/base. | 1. Use a fresh bottle of catalyst/precatalyst. 2. Ensure rigorous degassing of solvents and proper inert atmosphere technique. 3. Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos for Suzuki; Xantphos, BINAP for Buchwald-Hartwig) and bases. |
| Debromination of Starting Material | 1. Presence of protic impurities. 2. Reductive pathway favored over coupling. | 1. Use anhydrous solvents and dry reagents thoroughly. 2. Lower the reaction temperature. Use a more robust ligand system. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Presence of oxygen. 2. Base is too strong or concentration is too high. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere. 2. Switch to a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or use slightly less than 2.0 equivalents. |
| Difficulty with Product Purification | 1. Residual palladium catalyst. 2. Byproducts from side reactions. | 1. Filter the crude reaction mixture through a pad of celite or silica before concentration. 2. Optimize reaction conditions to improve selectivity. Consider a different solvent system for chromatography. |
Expert Insight: The free 2-amino group can potentially coordinate with the palladium center, which can sometimes inhibit catalysis. While many protocols work well with the unprotected amine, if reactivity issues persist, consider protecting the amino group (e.g., as a tert-butoxycarbonyl (Boc) or acetyl amide derivative) prior to the cross-coupling step.[21]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the strategic functionalization of 2-amino-5-bromothiazole derivatives. A rational approach to reaction design, grounded in a solid mechanistic understanding of the roles of the catalyst, ligand, base, and solvent, enables the efficient synthesis of diverse molecular libraries. The protocols and data presented herein provide a validated foundation for researchers in drug discovery and chemical synthesis to accelerate their research and unlock the full potential of the 2-aminothiazole scaffold.
References
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 810-832. Available from: [Link]
-
Fors, B. P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3490-3501. Available from: [Link]
-
SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. Available from: [Link]
-
Gommaa, M. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1481. Available from: [Link]
-
Bull, J. A., & Mousseau, J. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6377-6390. Available from: [Link]
-
Fors, B. P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Retrieved from [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐amino‐5‐arylazothiazoles 4a-c. Retrieved from [Link]
-
Bull, J. A., & Mousseau, J. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Retrieved from [Link]
-
National Institutes of Health. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]
-
ResearchGate. (n.d.). The proposed reaction mechanism for the C‐S cross‐coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. Retrieved from [Link]
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalysed coupling of thiazole derivatives with aryl halides. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of 2-amino-thiazole derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Available from: [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]
Sources
- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Acylation of 2-Aminothiazoles
Introduction: The Strategic Importance of N-Acylated 2-Aminothiazoles in Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This heterocyclic motif is a key component in a range of therapeutics, from anticancer agents like Dasatinib to anti-inflammatory and antimicrobial drugs.[4][5] The exocyclic amino group at the 2-position serves as a critical handle for chemical modification, with N-acylation being a paramount strategy for modulating the pharmacological profile of these molecules. This derivatization allows for the fine-tuning of properties such as potency, selectivity, solubility, and metabolic stability, making the N-acylation protocol a vital tool for researchers in drug development.[3][4]
This comprehensive guide provides an in-depth exploration of the protocols for the N-acylation of 2-aminothiazoles. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering a robust framework for rational protocol selection and optimization.
Mechanistic Insights: Understanding the Reactivity of 2-Aminothiazole
The N-acylation of 2-aminothiazole is a nucleophilic acyl substitution reaction. The exocyclic amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. However, the reactivity of 2-aminothiazole is nuanced. It exists in tautomeric forms, and its nucleophilicity can be influenced by the reaction conditions. The ring nitrogen can also act as a competing nucleophile, potentially leading to a mixture of products.[6] Understanding these factors is crucial for achieving high yields and regioselectivity.
For instance, in the presence of strong bases, the exocyclic amino group is readily deprotonated, enhancing its nucleophilicity and favoring N-acylation. The choice of solvent also plays a significant role; polar aprotic solvents are often preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.
Below is a generalized mechanistic pathway for the N-acylation of 2-aminothiazole with an acyl chloride.
Caption: Generalized mechanism of N-acylation of 2-aminothiazole.
Core Protocols for N-Acylation
The selection of an appropriate acylation protocol depends on several factors, including the nature of the acylating agent, the stability of the 2-aminothiazole substrate, and the desired scale of the reaction. This section details three robust and widely applicable methods.
Protocol 1: Acylation using Acyl Chlorides in the Presence of a Base
This is a classic and often high-yielding method suitable for a wide range of acyl chlorides. The use of a base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture will lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid, reducing the yield of the desired amide.
-
Base: A non-nucleophilic organic base like triethylamine or pyridine is used. Triethylamine is often preferred due to its volatility, which simplifies purification. Pyridine can also act as a nucleophilic catalyst.
-
Solvent: A dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is used to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminothiazole derivative (1.0 eq).
-
Solvent and Base Addition: Dissolve the 2-aminothiazole in anhydrous DCM (or another suitable aprotic solvent). Add triethylamine (1.2 - 1.5 eq).
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1][7]
Protocol 2: Acylation using Carboxylic Acids with Coupling Agents
This method is advantageous when the corresponding acyl chloride is unstable or not commercially available. Peptide coupling agents activate the carboxylic acid, facilitating the nucleophilic attack by the amine.
Causality Behind Experimental Choices:
-
Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) are commonly used. EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt or HOAt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization (if the acyl group is chiral).[8][9][10]
-
Solvent: Dry aprotic solvents like DCM or DMF are typically used.
-
Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) is added to neutralize any acidic species and facilitate the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the 2-aminothiazole derivative (1.1 eq).
-
Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF.
-
Addition of Coupling Agent and Base: Add EDCI (1.2 eq) and triethylamine (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
Protocol 3: Microwave-Assisted N-Acylation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields.[11][12][13][14][15] This is particularly beneficial for less reactive substrates or when rapid library synthesis is required.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly heat the reactants and solvent, leading to a rapid increase in temperature and pressure (in a sealed vessel), which significantly accelerates the reaction.
-
Solvent: Solvents with a high dielectric constant (e.g., DMF, NMP) are efficient at absorbing microwave energy. Solvent-free conditions can also be employed.
-
Catalyst: In some cases, a catalyst may be used to further enhance the reaction rate.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe vial, combine the 2-aminothiazole (1.0 eq), the acylating agent (e.g., acetic anhydride, 1.5 eq), and a catalytic amount of a suitable catalyst if required.
-
Solvent Addition: Add a minimal amount of a high-boiling point solvent like DMF, or perform the reaction neat.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-30 minutes).
-
Work-up and Purification: After cooling, the reaction mixture can be worked up and purified using standard techniques as described in the previous protocols.
Data Presentation: Comparative Analysis of N-Acylation Protocols
| Protocol | Acylating Agent | Reagents/Catalyst | Solvent | Temperature | Time | Typical Yield (%) | References |
| 1 | Acyl Chloride | Triethylamine | DCM / THF | 0 °C to RT | 2-16 h | 70-95 | [1][7] |
| 2 | Carboxylic Acid | EDCI, HOBt, Et₃N | DCM / DMF | Room Temperature | 12-24 h | 60-90 | [8][9] |
| 3 | Acetic Anhydride | (Optional: Catalyst) | DMF / Neat | 120-150 °C | 5-30 min | 85-98 | [11][12][14] |
Troubleshooting and Advanced Considerations
Regioselectivity: While N-acylation at the exocyclic amine is generally favored, acylation at the ring nitrogen can occur. To circumvent this, protection of the exocyclic amine with a group like tert-Butoxycarbonyl (Boc) can be employed. The Boc-protected amine can then be acylated, followed by deprotection under mild acidic conditions.[7]
Substrate Stability: Some substituted 2-aminothiazoles, particularly those with electron-withdrawing groups, can be unstable. In such cases, milder reaction conditions and careful monitoring are essential.
Purification Challenges: The basic nature of the 2-aminothiazole core can sometimes complicate chromatographic purification. The use of a small percentage of triethylamine in the eluent can help to prevent streaking on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the N-acylation of 2-aminothiazoles.
Caption: General experimental workflow for N-acylation.
Conclusion
The N-acylation of 2-aminothiazoles is a fundamental and versatile transformation in the synthesis of potential drug candidates. A thorough understanding of the reaction mechanisms and the rationale behind the various protocols enables the researcher to make informed decisions, leading to successful and efficient synthesis. The methods detailed in this guide provide a solid foundation for the preparation of a diverse array of N-acyl-2-aminothiazole derivatives for further investigation in drug discovery programs.
References
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). PMC. [Link]
-
Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). NIH. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Synthesis of 2-aminothiazole derivatives. (2025). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]
-
Coupling for the synthesis of N-acylated 2-aminobenzothiazoles and.... (2022). ResearchGate. [Link]
-
Microwave-Assisted Synthesis of 2-Acylamino Naphthothiazole Derivatives. (2025). ResearchGate. [Link]
-
Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2024). Medicinal and Medical Chemistry. [Link]
-
Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (2022). Journal of University of Shanghai for Science and Technology. [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Semantic Scholar. [Link]
-
N-Acylation in combinatorial chemistry. (2004). ARKAT USA. [Link]
-
2-Aminothiazole. (n.d.). Wikipedia. [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology. [Link]
-
Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. (2025). ResearchGate. [Link]
-
(a) N-Acylation by using coupling reagents on carboxylic acids. (b).... (n.d.). ResearchGate. [Link]
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). ResearchGate. [Link]
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 7. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 13. jusst.org [jusst.org]
- 14. jusst.org [jusst.org]
- 15. researchgate.net [researchgate.net]
Application Note: (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester as a Versatile Scaffold for Diversity-Oriented Library Synthesis
Abstract
The 2-aminothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its value stems from its diverse biological activities and its synthetic tractability. This application note details the strategic use of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester (CAS No. 914349-73-8), a highly functionalized building block designed for efficient Diversity-Oriented Synthesis (DOS). We present the reactivity profile of this reagent, highlighting its three orthogonal points of diversification: the C2-amino group, the C4-α-ketoester, and the C5-bromo position. Detailed, field-tested protocols for Suzuki-Miyaura coupling, amide bond formation, and heterocycle synthesis via condensation are provided to guide researchers in the rapid construction of diverse chemical libraries for drug discovery and chemical biology.
Introduction: The Power of a Multi-Functional Scaffold
In modern medicinal chemistry, the rapid exploration of chemical space around a validated pharmacophore is paramount. The 2-aminothiazole core is one such pharmacophore, recognized for its role in anticancer, anti-inflammatory, and antimicrobial agents.[2] The challenge for chemists is to efficiently generate analogs that modulate potency, selectivity, and ADME properties. This compound is strategically designed to meet this challenge. It provides three distinct and chemically addressable functional groups, allowing for a modular and systematic approach to library synthesis. This guide will demonstrate how to leverage this scaffold's unique reactivity to build complex and diverse molecular libraries.
Reagent Profile and Strategic Reactive Sites
The core value of this reagent lies in the differential reactivity of its three key functional groups, which can be addressed in a controlled, often sequential, manner.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | Methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate |
| CAS Number | 914349-73-8[3] |
| Molecular Formula | C₆H₅BrN₂O₃S |
| Molecular Weight | 277.09 g/mol |
| Appearance | Off-white to yellow solid |
Below is a diagram illustrating the three primary points of diversification on the scaffold.
Caption: Key reactive sites on the this compound scaffold.
-
Site 1 (C5-Bromo): This position is ideal for introducing aryl, heteroaryl, or alkyl diversity through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, or Sonogashira.[4][5] This is typically the first transformation performed to build the core biarene scaffold.
-
Site 2 (C2-Amino): The exocyclic amino group is a versatile nucleophile. It can be readily acylated with carboxylic acids or acid chlorides, sulfonylated with sulfonyl chlorides, or used in cyclocondensation reactions to form fused ring systems.[1]
-
Site 3 (C4-α-Ketoester): This dual-functionality group offers two paths. The α-ketone can undergo condensation with nucleophiles like hydrazines to form new heterocyclic rings.[6][7] Alternatively, the methyl ester can be hydrolyzed to a carboxylic acid, which then serves as a handle for amide library synthesis using standard coupling reagents.[8]
Diversity-Oriented Synthesis Workflow
A powerful strategy is to sequentially modify the three reactive sites. The workflow below illustrates a common and logical pathway for constructing a three-dimensional library from the starting scaffold.
Caption: A representative three-step workflow for library synthesis.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) before use.
Protocol 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the C5-bromo position with an arylboronic acid. This reaction is robust and tolerant of a wide range of functional groups on the boronic acid partner.
Rationale: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this transformation.[9] A mixture of dioxane and aqueous base is a standard solvent system that facilitates the dissolution of both organic and inorganic reagents and promotes the catalytic cycle.[4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 277 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol) to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 4:1 dioxane/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C5-arylated product.
Table 2: Representative Suzuki Coupling Data
| Arylboronic Acid (R¹) | Catalyst Loading | Time (h) | Typical Yield |
| Phenylboronic acid | 5 mol% | 6 | 85-95% |
| 4-Methoxyphenylboronic acid | 5 mol% | 5 | 88-97% |
| 3-Pyridylboronic acid | 5 mol% | 8 | 70-85% |
| 4-Trifluoromethylphenylboronic acid | 5 mol% | 8 | 75-90% |
| (Note: Yields are representative and may vary based on substrate and reaction scale.) |
Protocol 2: C4-Amide Library Synthesis via Hydrolysis and Coupling
This two-step protocol first converts the C4-methyl ester to a carboxylic acid, which is then coupled with a library of amines.
Rationale (Hydrolysis): Lithium hydroxide (LiOH) in a THF/water mixture is a standard method for mild ester saponification that minimizes side reactions with other functional groups on the thiazole ring.
Rationale (Amide Coupling): HATU is a highly efficient peptide coupling reagent that rapidly activates the carboxylic acid, enabling amide bond formation even with less nucleophilic or sterically hindered amines. DIPEA is used as a non-nucleophilic organic base to maintain basic conditions.[10]
Step A: Ester Hydrolysis
-
Dissolve the C5-arylated product from Protocol 1 (1.0 eq) in a mixture of THF and water (3:1 v/v, ~0.1 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.
Step B: Parallel Amide Coupling
-
In an array of reaction vials, dispense the crude carboxylic acid from Step A (e.g., 0.1 mmol, 1.0 eq per vial).
-
To each vial, add a solution of a unique primary or secondary amine (1.1 eq) in anhydrous DMF.
-
Add a stock solution of HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in DMF to each vial.
-
Seal the vials and agitate at room temperature for 4-16 hours.
-
Work-up & Purification: For library synthesis, a high-throughput method is preferred. The reaction mixtures can be diluted with DMSO, filtered, and purified directly by mass-directed preparative HPLC to isolate the final amide products.
Protocol 3: C2-Acylation for Final Derivatization
This protocol demonstrates the acylation of the C2-amino group, which is typically performed as a final step due to the potential for N-acylation to slightly deactivate the ring towards electrophilic substitution.
Rationale: The reaction of the amino group with an acid chloride in the presence of a base like pyridine is a classic and highly effective method for amide formation.[1] Pyridine acts as both a solvent and an acid scavenger.
Procedure:
-
Dissolve the thiazole substrate (e.g., the product from Protocol 2) (1.0 eq) in anhydrous pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (R³-COCl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Quench the reaction by slowly adding water. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the final compound by flash chromatography or recrystallization.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Suzuki Yield | Inactive catalyst; Insufficiently degassed solvent; Poor quality boronic acid. | Use a fresh bottle of catalyst or a different ligand (e.g., SPhos). Ensure thorough degassing via freeze-pump-thaw cycles. Use high-purity boronic acid. |
| Incomplete Hydrolysis | Insufficient base or reaction time; Steric hindrance. | Increase LiOH to 2-3 equivalents and extend reaction time. If still problematic, consider heating gently (e.g., to 40 °C). |
| Low Amide Coupling Yield | Poorly reactive amine; Ineffective coupling agent. | For electron-deficient amines, switch to a more potent coupling agent (e.g., COMU) or convert the acid to an acid fluoride. Consider microwave heating to drive the reaction.[10] |
| Di-acylation at C2-Amino | Excess acyl chloride; High temperature. | Use only a slight excess (1.05-1.1 eq) of the acyl chloride. Maintain a low temperature (0 °C) during addition. |
Conclusion
This compound is a superior building block for the efficient construction of diverse chemical libraries. Its three orthogonal reactive handles allow for a modular and strategic exploration of chemical space around the medicinally important 2-aminothiazole core. The protocols outlined in this note provide a robust foundation for researchers to accelerate their drug discovery programs.
References
-
Chen, Y., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
PubChem. (2024). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (2011).
-
Abdel-Wahab, B. F., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(12), 821-829. [Link]
-
Mohareb, R. M., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 25(11), 5878. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2013). Synthesis of some new 5- substituted of 2-aminothiazoles. JOCPR, 5(2), 147-152. [Link]
-
Khan, I., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Journal of Molecular Sciences, 14(7), 14600-14616. [Link]
-
Organic Chemistry Portal. (2021). Suzuki Coupling. Reaction Page. [Link]
-
Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Lin, Y. M., & Hsieh, M. C. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 277-282. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 74-79. [Link]
-
ResearchGate. (2019). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Figure in Publication. [Link]
-
Belkacem, M., et al. (2014). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Conference Paper. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes & Protocols: The Hantzsch Thiazole Synthesis
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] This structural motif is present in a multitude of pharmacologically active compounds, from natural products like Vitamin B1 (Thiamine) to synthetic drugs with antimicrobial, anti-inflammatory, anticancer, and antiretroviral properties.[1][3] The widespread significance of the thiazole core has driven the development of robust synthetic methodologies for its construction.
Among the most reliable and versatile of these methods is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[2][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4][5] Renowned for its operational simplicity, use of accessible starting materials, and generally high yields, the Hantzsch synthesis remains a foundational strategy for academic researchers and drug development professionals alike.[5][6] This document provides a detailed examination of the reaction mechanism, comprehensive experimental protocols, and practical insights for its successful application.
Reaction Mechanism: A Stepwise Elucidation
The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes with varied substrates.
The core transformation is a condensation reaction between an α-haloketone and a thioamide, leading to the formation of the thiazole heterocycle.[4][6]
The mechanistic steps are as follows:
-
S-Alkylation (SN2 Attack): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This step displaces the halide leaving group in a classic SN2 reaction.[6][7]
-
Intramolecular Cyclization: The intermediate formed in the first step undergoes an intramolecular nucleophilic attack where the nitrogen atom attacks the carbonyl carbon.[6][7] This key step forms the five-membered ring.
-
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring.[7]
Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism
Experimental Protocols & Workflows
The Hantzsch synthesis can be adapted for a wide range of substrates. Below are two detailed protocols: a classic synthesis of a simple 2-aminothiazole and a modern, one-pot, multi-component variation.
Workflow Overview
The general process for Hantzsch synthesis follows a logical sequence from reaction setup to product verification.
Caption: Fig. 2: General Experimental Workflow
Protocol 1: Classic Synthesis of 2-Amino-4-phenylthiazole
This procedure is a robust and high-yielding example, ideal for demonstrating the core principles of the Hantzsch synthesis.[6] The product is typically of high purity after simple filtration.[6]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromoacetophenone | 199.05 | 5.0 | ~1.0 g |
| Thiourea | 76.12 | 7.5 | ~0.57 g |
| Methanol | - | - | 5 mL |
| 5% Sodium Carbonate (aq) | - | - | 20 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Rationale: Using a slight excess of the thioamide can help drive the reaction to completion.
-
-
Solvent Addition: Add 5 mL of methanol. The solvent serves to dissolve the reactants, facilitating their interaction.
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 80-100°C) for 30-60 minutes.[6]
-
Rationale: Thermal energy is required to overcome the activation energy of the SN2 and cyclization steps. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Workup and Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[6]
-
Rationale: The basic solution neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction. The neutral thiazole product is poorly soluble in water and will precipitate as a solid.[6]
-
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid (filter cake) with a small amount of cold water to remove any residual salts. Allow the solid to air dry on a watch glass.
-
Characterization: Determine the mass and percent yield of the dried product. Characterize the product by melting point (literature: 151°C) and TLC (e.g., using 50% ethyl acetate/50% hexane).[6][8] Further confirmation can be obtained via NMR spectroscopy.
Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles
This modern approach enhances efficiency by combining multiple reactants in a single step, often utilizing a catalyst to promote the reaction under milder conditions.[9][10]
Reaction Scheme: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + thiourea + substituted benzaldehyde → thiazole derivative.
Materials & Reagents
| Reagent | Amount (mmol) |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 1.0 |
| Thiourea | 1.0 |
| Substituted Benzaldehyde (e.g., Benzaldehyde) | 1.0 |
| Silica Supported Tungstosilicic Acid (Catalyst) | 15 mol% |
| Ethanol/Water (1:1 v/v) | 5 mL |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, combine the α-haloketone (1.0 mmol), thiourea (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the catalyst.
-
Solvent Addition: Add 5 mL of the ethanol/water solvent mixture.
-
Reaction Conditions (Choose one):
-
A) Conventional Heating: Reflux the mixture with stirring at 65°C for 2-4 hours.[10]
-
B) Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at room temperature for 1.5-2 hours.[10][11]
-
Rationale: Ultrasound provides mechanical energy to accelerate the reaction, often leading to shorter reaction times and milder conditions compared to conventional heating.[9]
-
-
Workup:
-
If the product precipitates upon cooling, filter the mixture to collect the solid.
-
Dissolve the collected solid in a suitable organic solvent (e.g., acetone). The reusable silica-supported catalyst is insoluble and can be recovered by a simple filtration.[10]
-
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification & Characterization: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). Characterize the final product using standard analytical techniques (NMR, MS, MP).
Summary of Reaction Parameters & Troubleshooting
The success of the Hantzsch synthesis depends on the careful selection of reactants and conditions.
Data Summary Table
| Entry | α-Haloketone | Thio-component | Conditions | Yield | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol, 100°C, 30 min | High | [6] |
| 2 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | EtOH/H₂O, 65°C, 2-3.5 h | 79-90% | [10] |
| 3 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol, Microwave, 90°C, 30 min | 95% | [12] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive halide on the ketone (Cl vs. Br).- Decomposition of the thioamide.- Insufficient reaction time or temperature. | - Use an α-bromoketone, which is more reactive than an α-chloroketone.- Use fresh, high-purity thioamide.- Increase reaction temperature or time; monitor via TLC. Consider microwave-assisted heating.[12] |
| Formation of Side Products | - Self-condensation of the α-haloketone.- Over-alkylation if the thioamide has multiple nucleophilic sites. | - Maintain a moderate temperature.- Use a slight excess of the thioamide to favor the desired reaction pathway. |
| Difficult Product Isolation | - Product is soluble in the workup solution.- Product is an oil rather than a solid. | - Adjust the pH of the workup solution to ensure the product is in its neutral, least soluble form.- If an oil forms, attempt to triturate with a non-polar solvent (e.g., hexanes) to induce crystallization. If that fails, perform an extraction followed by column chromatography. |
Conclusion
The Hantzsch thiazole synthesis is a time-honored yet continually relevant transformation in organic chemistry. Its reliability, high yields, and broad substrate scope make it an indispensable tool for constructing the thiazole core.[2][13] From fundamental academic exercises to the complex multi-step synthesis of novel drug candidates, the principles outlined in these notes provide a solid foundation for the successful application of this powerful reaction. Modern adaptations, such as multi-component and microwave-assisted protocols, further enhance its utility, aligning this classic reaction with the contemporary demands for efficiency and green chemistry.[9][14]
References
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of All Research Scientific and Technical. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]
-
Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. [Link]
-
Recent Development in the Synthesis of Thiazoles. PubMed. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH). [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health (NIH). [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Thiazole synthesis [organic-chemistry.org]
Application Notes & Protocols for the Synthesis of Novel Kinase Inhibitors
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Central Role of Kinases and the Imperative for Novel Inhibitors
Protein kinases are fundamental regulators of cellular signaling, acting as molecular switches that govern processes from cell growth and proliferation to differentiation and apoptosis. With over 500 members in the human kinome, their dysregulation is a hallmark of numerous diseases, most notably cancer[1]. This has made kinases one of the most critical and intensely pursued classes of drug targets in the 21st century[2][3]. Small molecule kinase inhibitors have revolutionized treatment paradigms, but challenges such as acquired resistance and off-target toxicity necessitate a continuous evolution in their design and synthesis[4].
This guide provides an in-depth exploration of the core strategies and detailed protocols for the synthesis and validation of novel kinase inhibitors. It is designed to bridge the gap between theoretical design and practical application, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for robust and reproducible results.
The Kinase Inhibitor Discovery & Synthesis Workflow
The journey from a biological hypothesis to a clinical candidate is a multi-stage process. The following workflow provides a high-level overview of the key phases in modern kinase inhibitor development, integrating computational and experimental sciences.
Caption: High-level workflow for kinase inhibitor discovery and development.
Part 1: Foundational Strategies in Kinase Inhibitor Design & Synthesis
Structure-Based Drug Design (SBDD)
Expertise & Experience: SBDD leverages the three-dimensional structure of a target kinase, typically obtained via X-ray crystallography, to design potent and selective inhibitors. This approach moves beyond random screening by enabling a rational, iterative process of designing molecules that complement the shape and chemical environment of the kinase's active site. The primary target is often the highly conserved ATP-binding pocket. The causality here is direct: by understanding the precise architecture of the binding site, including key hydrogen bond donors and acceptors and hydrophobic pockets, we can design ligands with a high pre-disposition for tight binding.
Protocol 1: A Generalized SBDD Workflow for a Novel Kinase Target
-
Target Preparation:
-
Obtain a high-resolution crystal structure of the target kinase (e.g., from the Protein Data Bank) or generate a high-quality homology model[5].
-
Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states. This step is critical to ensure the electrostatic and steric environment of the binding site is accurately represented.
-
-
In Silico Virtual Screening:
-
Define the binding site based on the co-crystallized ligand or known ATP-binding motifs.
-
Utilize molecular docking software to screen a virtual library of compounds against the defined binding site[6]. The goal is to predict the binding pose and estimate the binding affinity of each compound.
-
Filter the results based on docking score, predicted interactions with key residues (e.g., the hinge region), and drug-like properties (e.g., Lipinski's Rule of Five).
-
-
Hit Selection & Synthesis Planning:
-
Visually inspect the top-scoring docked poses. Prioritize compounds that form canonical hydrogen bonds with the kinase hinge region and exhibit favorable interactions in adjacent pockets.
-
Select a diverse set of 10-20 virtual hits for chemical synthesis. The synthetic routes should be feasible and allow for future analogue generation to explore the Structure-Activity Relationship (SAR).
-
-
Synthesis and Iterative Optimization:
-
Synthesize the selected hit compounds. A common strategy involves coupling a "hinge-binder" fragment (e.g., a pyrimidine or quinazoline) with various substituents that explore other pockets of the active site[7].
-
Characterize the synthesized compounds for purity and identity (LC-MS, NMR).
-
Test the compounds in a biochemical assay (see Protocol 4) to determine their IC50 values.
-
For promising hits, obtain a co-crystal structure to validate the binding mode. This structural feedback is the cornerstone of SBDD, allowing for the rational design of the next generation of more potent and selective inhibitors.
-
Fragment-Based Lead Discovery (FBLD)
Expertise & Experience: FBLD is a powerful alternative to HTS, starting with the identification of low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to the target kinase[8][9]. The core principle is that potent leads can be built by "growing" or "linking" these high-quality fragments[10][11]. This approach offers a more comprehensive exploration of chemical space and often yields leads with better physicochemical properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allosteric Inhibitors [chemdiv.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester
Abstract
This document provides a comprehensive guide to the spectroscopic characterization of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester, a key intermediate in pharmaceutical synthesis. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are presented. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind experimental choices to ensure data integrity and reproducibility. The presented spectroscopic data are predicted based on the chemical structure and analysis of analogous compounds.
Introduction
This compound (CAS No. 914349-73-8) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural motifs, including the aminothiazole core, are prevalent in a wide range of biologically active molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which are critical quality attributes in the drug development pipeline. This application note serves as a practical guide for obtaining and interpreting high-quality NMR, IR, and Mass Spec data for this molecule and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from similar compounds reported in the literature.[2][3]
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.2 (s, 2H) | -NH₂ |
| ~3.8 (s, 3H) | -OCH₃ |
Table 2: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H stretching | Amino (-NH₂) |
| 1740-1720 | C=O stretching | Ester |
| 1680-1660 | C=O stretching | Keto |
| 1620-1580 | C=N stretching | Thiazole ring |
| 1550-1500 | N-H bending | Amino (-NH₂) |
| 1250-1200 | C-O stretching | Ester |
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted m/z | Interpretation |
| ESI-MS (+) | [M+H]⁺ | Molecular ion peak |
Experimental Protocols
The following sections provide detailed protocols for the acquisition of spectroscopic data. The rationale behind key steps is explained to enhance understanding and troubleshooting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following protocol is designed for a standard 400 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing properties for polar compounds and its high boiling point.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For DMSO-d₆, a half-height peak width of <0.5 Hz for the residual solvent peak is considered good.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Workflow for NMR data acquisition and processing.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Caption: Workflow for FTIR data acquisition using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
-
-
Instrument Setup:
-
Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) by infusing a standard solution.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range that encompasses the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
The isotopic pattern of the molecular ion cluster should be consistent with the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion
This application note provides a comprehensive framework for the spectroscopic characterization of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can confidently obtain high-quality spectroscopic data to verify the structure and purity of this important synthetic intermediate. The provided workflows and predicted data serve as a valuable resource for scientists engaged in pharmaceutical research and development.
References
-
Gomha, S. M., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Scholarly Research Notices. [Link]
-
PubChem. Ethyl 2-((2-bromothiazol-4-yl)amino)-2oxoacetate. National Institutes of Health. [Link]
-
ResearchGate. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
-
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. National Institutes of Health. [Link]
-
Journal of Organic Chemistry & Process Research. Synthesis of some new 5- substituted of. [Link]
-
MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
Sources
- 1. 914349-73-8 Cas No. | (2-Amino-5-bromothiazol-4-yl)-oxoacetic acid methyl ester | Matrix Scientific [matrixscientific.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Amino Group on the Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2][3] Its prevalence is a testament to its ability to engage in favorable interactions with a multitude of biological targets. The exocyclic amino group at the 2-position is a particularly attractive handle for chemical modification, providing a straightforward avenue to modulate the physicochemical and pharmacological properties of the parent molecule. This guide provides a detailed overview of common and effective strategies for the derivatization of this amino group, including acylation, sulfonylation, alkylation, and arylation. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and comparative data to aid researchers in selecting the optimal synthetic route for their specific drug discovery and development needs.
Introduction: The Privileged 2-Aminothiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a vast number of biologically active compounds.[4][5][6] Its unique electronic properties and ability to act as a bioisostere for other functional groups contribute to its versatility.[4] The 2-aminothiazole moiety, in particular, is considered a "privileged scaffold" due to its frequent appearance in drugs with a wide range of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[7][8]
The exocyclic amino group is a key determinant of the biological activity of many 2-aminothiazole-containing drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its nucleophilic character, allows for crucial interactions with target proteins. Derivatization of this amino group is a powerful strategy in drug design to:
-
Explore Structure-Activity Relationships (SAR): Systematically modifying the substituent on the amino group allows for a detailed understanding of how different chemical features influence biological activity.
-
Optimize Pharmacokinetic Properties: Altering the lipophilicity, polarity, and metabolic stability of a compound through derivatization can significantly improve its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhance Potency and Selectivity: Fine-tuning the interactions with the target protein by introducing new functional groups can lead to more potent and selective drug candidates.
-
Develop Novel Chemical Entities: Derivatization can lead to the discovery of new compounds with unique pharmacological profiles.
This document serves as a practical guide for chemists engaged in the synthesis and optimization of 2-aminothiazole-based compounds.
I. Acylation of the 2-Amino Group
Acylation is a robust and widely used method for the derivatization of the 2-amino group of thiazoles, leading to the formation of stable amide bonds. This transformation is typically achieved by reacting the 2-aminothiazole with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like pyridine, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used to prevent reaction with the solvent. Pyridine can also act as a base.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction with acyl chlorides, driving the reaction to completion.
-
Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
Comparative Data for Acylation Reactions
| 2-Aminothiazole Derivative | Acylating Agent | Solvent | Base | Conditions | Yield (%) | Reference |
| 2-Aminothiazole | Acetyl chloride | Dry Acetone | - | Reflux, 2h | Solid product obtained | [1] |
| 2-Amino-4-phenylthiazole | Benzoyl chloride | Dry Pyridine | Pyridine | Not specified | High | [1] |
| 2-Aminothiazole | Various acyl halides | Dry Pyridine | Pyridine | 0°C to RT | High | [9][10] |
| 2-Aminothiazole | Chloroacetyl chloride | Anhydrous THF | - | RT | Not specified | [11] |
Experimental Protocol: General Procedure for Acylation of 2-Aminothiazole
This protocol describes a general method for the N-acylation of 2-aminothiazoles using an acyl chloride.
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Acyl chloride (1.0-1.2 eq)
-
Dry pyridine or a mixture of pyridine and dichloromethane (1:1)
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) in dry pyridine or a 1:1 mixture of pyridine and dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add the acyl chloride (1.0-1.2 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated 2-aminothiazole.
II. Sulfonylation of the 2-Amino Group
Sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide linkage. This is a common strategy to introduce a tetrahedral geometry and a strong hydrogen bond acceptor, which can significantly alter the biological activity of the parent molecule. The reaction is typically performed by treating the 2-aminothiazole with a sulfonyl chloride in the presence of a base.
Causality Behind Experimental Choices:
-
Solvent: Aqueous media or aprotic polar solvents can be used. The choice depends on the solubility of the starting materials.
-
Base: A base such as sodium acetate or pyridine is required to neutralize the hydrochloric acid formed during the reaction.
-
Temperature: Heating is often necessary to drive the reaction to completion.
Comparative Data for Sulfonylation Reactions
| 2-Aminothiazole Derivative | Sulfonylating Agent | Solvent | Base | Conditions | Yield (%) | Reference |
| 2-Aminothiazole | Benzenesulfonyl chloride | Water | Sodium acetate | 80-85°C, 6h | 80 | [1] |
| 2-Aminothiazole | 4-Methylbenzenesulfonyl chloride | Water | Sodium acetate | 80-85°C, 4h | 69 | [1] |
| 2-Aminothiazole | 4-Nitrobenzenesulfonyl chloride | Water | Sodium acetate | 80-85°C, 4h | Not specified | [1] |
| 2-Aminothiazole | Benzenesulfonyl chlorides | Dichloromethane | Sodium carbonate | RT | Not specified | [12] |
Experimental Protocol: Synthesis of N-(Thiazol-2-yl)benzenesulfonamide
This protocol details the synthesis of a representative 2-thiazolyl sulfonamide.[1]
Materials:
-
2-Aminothiazole (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Sodium acetate (2.0 eq)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) and sodium acetate (2.0 eq) in water.
-
Add benzenesulfonyl chloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-85°C and stir vigorously for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(thiazol-2-yl)benzenesulfonamide.[1]
III. N-Alkylation and N-Arylation of the 2-Amino Group
N-alkylation and N-arylation introduce alkyl or aryl substituents directly onto the amino group. These modifications can significantly impact the compound's lipophilicity, steric profile, and ability to form hydrogen bonds.
A. N-Alkylation
N-alkylation can be achieved through several methods, with reductive amination and classical N-alkylation with alkyl halides being the most common.
Reductive Amination: This two-step, one-pot procedure involves the initial formation of an imine between the 2-aminothiazole and an aldehyde or ketone, followed by reduction of the imine to the corresponding amine using a reducing agent like sodium borohydride (NaBH₄).[13]
Classical N-Alkylation: This method involves the direct reaction of the 2-aminothiazole with an alkyl halide. A base is typically required to deprotonate the amino group, increasing its nucleophilicity. However, this method can sometimes lead to over-alkylation or alkylation on the ring nitrogen.[14]
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol provides a general procedure for the N-alkylation of 2-aminothiazoles using reductive amination.[13]
Materials:
-
2-Aminothiazole (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous methanol or THF
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Water
Procedure:
-
To a round-bottom flask, add the 2-aminothiazole (1.0 eq) and the corresponding aldehyde (1.1 eq).
-
Add anhydrous methanol or THF as the solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. N-Arylation
N-arylation of 2-aminothiazoles is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[15][16][17] This method allows for the formation of a carbon-nitrogen bond between the 2-amino group and an aryl halide or triflate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) are crucial for the catalytic cycle.[17][18]
-
Base: A weak base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is used to facilitate the reaction while tolerating a wide range of functional groups.[18]
-
Solvent: Anhydrous, degassed solvents like toluene or dioxane are used to prevent catalyst deactivation.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst from oxidation.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 2-aminothiazoles.[13][17]
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Aryl bromide or triflate (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.75 mol%)
-
Ligand (e.g., L1, 3.3 mol%)[17]
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Acetic acid (catalytic amount, 3 mol%)[17]
Procedure:
-
To a dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Add the 2-aminothiazole derivative and the aryl halide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and the catalytic amount of acetic acid.[17]
-
Heat the reaction mixture to the specified temperature (typically 80-110°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Formation of Ureas and Schiff Bases
A. Urea Formation
The reaction of 2-aminothiazoles with isocyanates provides a straightforward route to 2-thiazolyl ureas. This functional group can introduce additional hydrogen bonding capabilities and has been explored in various medicinal chemistry programs.
Experimental Protocol: Synthesis of a 1-(Thiazol-2-yl)-3-(m-tolyl)urea Derivative
This protocol outlines the synthesis of a urea derivative from 2-aminothiazole.[1]
Materials:
-
2-Aminothiazole (1.0 eq)
-
m-Tolyl isocyanate (1.0 eq)
-
Dry benzene
Procedure:
-
Dissolve 2-aminothiazole (1.0 eq) in dry benzene.
-
Add m-tolyl isocyanate (1.0 eq) to the solution.
-
Reflux the reaction mixture for 30 minutes.
-
Cool the mixture, and collect the precipitated solid by filtration.
-
Wash the solid with benzene and dry to obtain the desired urea derivative.
B. Schiff Base Formation
The condensation of 2-aminothiazoles with aldehydes or ketones yields Schiff bases (imines). While sometimes used as final products, these imines are often intermediates in reductive amination reactions as described in the N-alkylation section.
Experimental Protocol: Synthesis of (E)-N-Benzylidenethiazol-2-amine
This protocol describes the formation of a Schiff base from 2-aminothiazole and benzaldehyde.[1]
Materials:
-
2-Aminothiazole (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
Ethanol
Procedure:
-
Dissolve 2-aminothiazole (0.01 mol) in 20 mL of ethanol in a flat-bottom flask.
-
Add a solution of benzaldehyde (0.01 mol) in 20 mL of ethanol to the flask.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
Visualization of Workflows and Pathways
Experimental Workflow Diagrams
Caption: The 2-aminothiazole core is central to numerous approved drugs. [1][3]
Conclusion
The derivatization of the 2-amino group on the thiazole ring is a fundamental and powerful tool in the arsenal of medicinal chemists. The methods outlined in this guide—acylation, sulfonylation, N-alkylation, and N-arylation—provide a versatile toolkit for the synthesis of diverse libraries of 2-aminothiazole derivatives. A thorough understanding of the principles behind these reactions and the practical considerations for their execution is essential for the successful design and development of novel therapeutics. The provided protocols and comparative data are intended to serve as a valuable resource for researchers in their efforts to explore the vast chemical space accessible from this privileged scaffold.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring.
- BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-302.
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Mini-Reviews in Medicinal Chemistry, 15(14), 1149-1175.
- McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-catalyzed N-arylation of 2-aminothiazoles. Organic Letters, 14(6), 1432–1435.
- A, A. A., & S, A. A. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181.
- McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2023). Molecules, 28(11), 4381.
-
Thiazole Derivatives: Building Blocks for Next-Gen Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Thiazole Ring—A Biologically Active Scaffold. Molecules, 27(21), 7202.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.
- McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432-1435.
-
Some of the active pharmaceutical ingredients bearing thiazole ring. (n.d.). ResearchGate. Retrieved from [Link]
- A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews, 23(2), 1146-1156.
- McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012).
- BenchChem. (n.d.). Application Notes and Protocols: Functionalization of the Amino Group on the 2-Aminothiazole Ring.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 205-220.
- McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432-1435.
- Dodson, R. M., & King, L. C. (1945). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society, 67(12), 2242–2243.
- Chen, C. Y., et al. (2011). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 54(10), 3544-3561.
- Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of biomedical science, 28(1), 9.
- Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. (2014). Bioorganic & medicinal chemistry, 22(1), 358-366.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
- Alkylation of aminothiazoles. (1974). Chemistry of Heterocyclic Compounds, 10(10), 1189-1191.
- Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(7), 960-966.
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 12(2), 32.
- Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Advances, 7(39), 24163-24180.
- Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 461-467.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF AMIDE DERIVATIVES OF THIAZOLES AND ANTICANCER AGENTS. (2018). Asian Journal of Pharmaceutical and Clinical Research, 11(12), 481-485.
- 2-aminothiazole derivative, preparation method, and use. (2014).
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2017). ACS omega, 2(10), 6956-6979.
- N-thiazol-2 yl amide. (1971).
- Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. (2024).
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2023). EXCLI journal, 22, 1-20.
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2024). Molecules, 30(1), 1643.
- The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Str
- Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (2021). Molecules, 26(19), 5942.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 12. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed N-arylation of 2-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Guide to the Synthesis of Novel Ceftriaxone Analogues Using (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
Third-generation cephalosporins, such as Ceftriaxone, represent a cornerstone in the treatment of serious bacterial infections. Their broad spectrum of activity is largely defined by the nature of the acylamino side chain at the C-7 position of the cephem nucleus.[1][2] The modification of these side chains is a proven strategy in medicinal chemistry to enhance antibacterial potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms.[3] This guide provides a detailed framework for the strategic use of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester, a versatile chemical precursor, in the synthesis of novel ceftriaxone analogues.
The Imperative for Ceftriaxone Analogues
Ceftriaxone's clinical efficacy is characterized by its (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain.[1] While highly effective, the evolution of β-lactamase enzymes in pathogenic bacteria necessitates the development of new cephalosporin derivatives. Creating analogues by modifying the C-7 side chain can alter the molecule's affinity for penicillin-binding proteins (PBPs) and its stability against enzymatic degradation.[4]
This compound: A Versatile Precursor
The title compound is an ideal starting material for generating a library of ceftriaxone analogues. Its core structure contains the essential 2-aminothiazolyl oxoacetic acid moiety, a key pharmacophore for potent antibacterial activity. Crucially, the bromine atom at the C-5 position of the thiazole ring serves as a versatile synthetic handle for introducing chemical diversity through modern cross-coupling reactions.[5] This allows for systematic modifications aimed at optimizing the pharmacological profile of the parent antibiotic.
Core Synthetic Strategy
The synthesis of ceftriaxone analogues from this compound is a multi-step process centered on the formation of a critical amide bond. The overall workflow involves activating the side chain precursor, coupling it to the ceftriaxone nucleus, and subsequently diversifying the structure via the bromo-substituent.
Caption: Overall synthetic workflow for ceftriaxone analogues.
Key Transformation 1: Side Chain Activation via Ester Hydrolysis
The initial step is the conversion of the methyl ester to a carboxylic acid. This is essential as the carboxylic acid is the functional group that will be activated for the subsequent amide coupling. Saponification, or base-catalyzed hydrolysis, is a standard and efficient method for this transformation. The choice of base (e.g., NaOH, LiOH) and reaction temperature is critical to ensure complete hydrolysis without inducing degradation of the thiazole ring.
Key Transformation 2: Amide Bond Formation with the Cephalosporin Nucleus
The formation of the amide bond between the activated side chain (from Step 1) and the 7-amino group of the cephalosporin nucleus is the central reaction in this synthesis.[6][7] For ceftriaxone, the specific nucleus is 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid (7-ACT).[8]
To facilitate this reaction, the carboxylic acid is typically converted into a more reactive intermediate in situ. Common strategies include:
-
Activation as an Acid Chloride: Highly reactive but can be harsh on the sensitive β-lactam ring.
-
Use of Carbodiimide Coupling Reagents: Reagents like DCC or EDC are milder but can lead to side products.
-
Formation of an Active Ester: Pre-reacting the carboxylic acid with a compound like N-hydroxysuccinimide or, as is common in industrial cephalosporin synthesis, 2-mercaptobenzothiazole, creates an "active ester" that reacts cleanly with the 7-amino group.[8][9][10] This method is often preferred for its high efficiency and milder conditions, which help preserve the integrity of the β-lactam core.
Caption: The crucial amide bond formation step.
Key Transformation 3: R1 Side Chain Diversification via Cross-Coupling
The bromine atom on the thiazole ring is a key feature for generating analogues. It provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction allows for the formation of a new carbon-carbon bond between the thiazole ring and a wide variety of boronic acids or esters. By simply changing the boronic acid used (R-B(OH)₂), a diverse library of analogues with different aryl, heteroaryl, or alkyl groups at the C-5 position can be synthesized and screened for improved biological activity.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by qualified researchers in a controlled laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid
Objective: To hydrolyze the methyl ester precursor to the corresponding carboxylic acid for subsequent amide coupling.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 279.09 | 10.0 | 2.79 g |
| Tetrahydrofuran (THF) | - | - | 40 mL |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 12.0 | 0.50 g |
| Water (deionized) | - | - | 10 mL |
| Hydrochloric Acid (1M HCl) | - | - | As needed (~12 mL) |
| Ethyl Acetate (EtOAc) | - | - | 100 mL |
| Brine | - | - | 20 mL |
Procedure:
-
Dissolution: Suspend this compound in 40 mL of THF in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: In a separate beaker, dissolve LiOH·H₂O in 10 mL of deionized water. Add the LiOH solution dropwise to the stirred suspension at room temperature (20-25 °C).
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt) indicates reaction completion.
-
Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH of the aqueous layer is approximately 2-3. A precipitate of the carboxylic acid product should form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Expected Results & Troubleshooting:
-
Yield: Typically >90%.
-
Appearance: A pale yellow to off-white solid.
-
Troubleshooting: If the reaction does not go to completion, add an additional 0.2 equivalents of LiOH and stir for another hour. If an emulsion forms during extraction, add more brine to help break it.
Protocol 2: Synthesis of a Brominated Ceftriaxone Analogue Core
Objective: To couple the synthesized carboxylic acid with the 7-ACT nucleus via an active thioester intermediate.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| (2-Amino-5-bromothiazol-4-yl)oxoacetic acid | 265.06 | 5.0 | 1.33 g |
| 2-Mercaptobenzothiazole | 167.25 | 5.0 | 0.84 g |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 5.5 | 1.13 g |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| 7-ACT | 454.45 | 4.5 | 2.04 g |
| Triethylamine (TEA) | 101.19 | 9.0 | 1.25 mL |
| Acetonitrile (MeCN), anhydrous | - | - | 40 mL |
Procedure:
-
Active Ester Formation:
-
To a stirred solution of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid (5.0 mmol) and 2-mercaptobenzothiazole (5.0 mmol) in 50 mL of anhydrous DCM at 0 °C (ice bath), add DCC (5.5 mmol) portion-wise.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude active thioester. Use this directly in the next step.
-
-
Amide Coupling:
-
Suspend 7-ACT (4.5 mmol) in 40 mL of anhydrous acetonitrile. Cool the suspension to 0 °C.
-
Add triethylamine (9.0 mmol) dropwise to the suspension to dissolve the 7-ACT.
-
Dissolve the crude active thioester from the previous step in a minimal amount of acetonitrile and add it dropwise to the 7-ACT solution at 0 °C.
-
Stir the reaction mixture at 0-5 °C for 6-8 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by HPLC. Upon completion, pour the reaction mixture into 200 mL of ice-cold water acidified to pH 3 with dilute HCl.
-
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of diethyl ether.
-
Dry the solid under vacuum. Further purification can be achieved by column chromatography on silica gel if necessary.
-
Causality Behind Choices:
-
Low Temperature: The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[11] Conducting the reaction at 0-5 °C is critical to maintain its integrity.
-
Active Thioester: Using a benzothiazole thioester (an AE-active ester) is a common industrial method that provides high yields and avoids the purification challenges associated with carbodiimide byproducts in the final coupling step.[8]
-
Triethylamine (TEA): 7-ACT is zwitterionic and has poor solubility. TEA acts as a base to deprotonate the carboxylic acid group, forming a soluble carboxylate salt in the organic solvent.
Protocol 3: Diversification via Suzuki-Miyaura Cross-Coupling
Objective: To introduce a new functional group at the C-5 position of the thiazole ring on the side chain precursor. (Note: This is often performed on the side chain before coupling for a cleaner reaction, but can be done on the final molecule with careful optimization).
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Brominated Thiazole Precursor (from 3.1) | 265.06 | 2.0 | 0.53 g |
| Phenylboronic Acid (example) | 121.93 | 2.4 | 0.29 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.1 (5 mol%) | 116 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 0.55 g |
| 1,4-Dioxane | - | - | 15 mL |
| Water | - | - | 5 mL |
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the brominated thiazole precursor (2.0 mmol), phenylboronic acid (2.4 mmol), and potassium carbonate (4.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the Pd(PPh₃)₄ catalyst (0.1 mmol) under a positive flow of inert gas. Then, add the degassed solvents (15 mL of 1,4-dioxane and 5 mL of water).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under the inert atmosphere.
-
Work-up: Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction and Purification: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for catalytic activity.
-
Base and Water: The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. The presence of water often accelerates the reaction and helps dissolve the inorganic base.
Characterization and Data Analysis
All synthesized compounds must be rigorously characterized to confirm their structure and purity.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | To monitor reaction progress and determine appropriate solvent systems for column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compounds and for reaction monitoring in coupling steps. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and stereochemistry. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compounds (e.g., via ESI-MS). |
| Infrared (IR) Spectroscopy | To identify key functional groups, such as the characteristic β-lactam carbonyl stretch (~1760 cm⁻¹). |
Safety and Handling
-
β-Lactams: Cephalosporins are potential allergens. Handle with care to avoid inhalation of powders or skin contact.[1]
-
Reagents: DCC is a potent skin sensitizer. Palladium catalysts and boronic acids can be toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Solvents: Dichloromethane and dioxane are hazardous. All manipulations must be performed in a certified chemical fume hood.
References
- Green Chemistry (RSC Publishing). (2023).
- ACS Publications. (2018).
- ResearchGate. (2014).
- ResearchGate. (2016). Synthesis of ceftriaxone with different active esters.
- Journal of China Pharmaceutical University. (n.d.). An improvement for synthesis of ceftriaxone sodium.
- PMC - PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Google Patents. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (2016).
- ResearchGate. (2001).
- PMC - NIH. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
- PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
- Acta Poloniae Pharmaceutica. (1998).
- PMC. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity.
- ResearchGate. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity.
- NIH. (n.d.). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge.
- PubMed. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity.
Sources
- 1. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 7. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improvement for synthesis of ceftriaxone sodium [jcpu.cpu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ptfarm.pl [ptfarm.pl]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Aminothiazole Synthesis
Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a primary focus on the widely used Hantzsch thiazole synthesis.[1] Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions to enhance your reaction yields and product purity.
I. Foundational Principles: The Hantzsch 2-Aminothiazole Synthesis
The Hantzsch synthesis, a cornerstone of heterocyclic chemistry since 1887, is a robust method for preparing thiazoles. In the context of 2-aminothiazoles, the reaction involves the condensation of an α-haloketone with thiourea.[2][3] The reaction proceeds via a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]
Reaction Mechanism Overview
Caption: Generalized Hantzsch 2-aminothiazole synthesis pathway.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might encounter during the synthesis, providing explanations and actionable protocols to get your reaction back on track.
Question 1: My reaction yield is significantly lower than expected, or I'm not getting any product at all. What are the likely causes and how can I fix it?
Low or no yield is a frequent issue stemming from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
α-Haloketones: These reagents can be unstable. It's crucial to use freshly prepared or properly stored α-haloketones.[4] Their decomposition is a common reason for low yields. Verify purity using techniques like NMR or by checking the melting point.
-
Thiourea: Impurities in thiourea can lead to unwanted side reactions.[4] Ensure you are using a high-purity grade or consider recrystallizing it before use.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role in both reaction rate and yield.[5] While alcohols like ethanol and methanol are commonly used, aprotic solvents such as DMF might be more effective in certain cases.[4][6] For some multicomponent syntheses, solvents like 1-butanol, 2-propanol, and even water have proven effective.[5] The polarity of the solvent influences the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[5]
-
Temperature: The ideal temperature can vary based on the specific substrates. While some reactions proceed at room temperature, others may require heating.[4] If you observe no product formation, a moderate increase in temperature could be beneficial. However, be cautious, as excessive heat can promote side reactions and decomposition.[4]
-
Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Insufficient reaction time will lead to incomplete conversion, whereas prolonged times can result in the formation of degradation products.[4]
-
-
pH of the Reaction Mixture: The Hantzsch synthesis is sensitive to pH. Traditionally, it is performed under neutral or slightly basic conditions.[4]
Experimental Protocol: A Standard Hantzsch Synthesis of 2-Amino-4-phenylthiazole[5][7]
This protocol provides a reliable starting point for optimization.
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). A slight excess of thiourea is often used to drive the reaction to completion, and any unreacted thiourea can be easily removed during workup as it remains soluble.[6]
-
Solvent Addition: Add methanol (5 mL) and a stir bar.[6]
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5]
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[5]
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% sodium carbonate (Na₂CO₃) solution and swirl to mix.[5] The initial product is often the HBr salt of the thiazole, which is soluble in methanol. The weak base deprotonates the thiazole, causing the neutral product to precipitate.[6]
-
Isolation: Filter the resulting precipitate using a Buchner funnel.[5]
-
Washing: Wash the collected solid with water.[5]
-
Drying: Air dry the solid on a tared watchglass to obtain the final product.[5]
Question 2: I'm observing the formation of a significant byproduct. How can I identify it and suppress its formation?
The most common byproduct in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, is the isomeric 2-imino-2,3-dihydrothiazole.[4]
Cause & Solution:
-
Isomer Formation under Acidic Conditions: The formation of the 2-imino isomer is favored under acidic conditions.[5][7] The regioselectivity of the cyclization step is pH-dependent.
-
Favoring the Desired 2-Aminothiazole: To promote the formation of the desired 2-(N-substituted amino)thiazole, the reaction should be conducted in a neutral or slightly basic medium.[4] The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can help minimize the formation of the imino isomer.[4]
Question 3: I'm struggling with the purification of my 2-aminothiazole product. What are the best practices?
Purification can be challenging due to the properties of 2-aminothiazoles.
Common Purification Issues & Recommended Solutions:
-
Water Solubility: 2-aminothiazole has some solubility in water, which can make purification difficult and lead to lower yields of lower purity crystals.[8]
-
Recrystallization: If impurities are present, recrystallization from a suitable solvent like ethanol or benzene is a common and effective purification method.[8][9]
-
Aqueous Workup and Extraction: After neutralizing the reaction mixture (often with sodium hydroxide or sodium carbonate), the free base can be extracted with an organic solvent like diethyl ether.[8][10][11] The organic extracts are then dried and the solvent is removed to yield the solid product.[8][11]
-
Bisulfite Adduct Formation: For crude reaction mixtures, a method involving the formation of a bisulfite addition product can be employed. Treating an aqueous solution of the crude 2-aminothiazole with sodium bisulfite or metabisulfite can precipitate the aminothiazole bisulfite product, which can then be filtered, washed, and dried to yield a high-purity product.[10]
-
Vacuum Distillation: In some cases, vacuum distillation in the presence of a trialkyl borate can be used for purification.[12]
III. Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot method for 2-aminothiazole synthesis?
A: Yes, one-pot procedures are becoming increasingly popular as they are more time and cost-effective.[13] These methods often involve the in situ α-halogenation of a ketone followed by the addition of thiourea.[13] Various halogenating agents like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) can be used.[13][14]
Q2: Are there more environmentally friendly ("green") methods for this synthesis?
A: Absolutely. Green chemistry approaches are a major focus of modern synthetic chemistry. For 2-aminothiazole synthesis, this includes:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and often improve yields.[15][16]
-
Use of green catalysts: Catalysts like silica-supported tungstosilisic acid or even aqueous neem leaf extract have been shown to be effective and reusable.[17]
-
Solvent-free conditions: Some protocols have been developed that proceed without a solvent, simplifying workup and reducing waste.[9][18]
Q3: How critical is the choice of catalyst?
A: The catalyst can have a significant impact on yield, reaction time, and the mildness of the reaction conditions.[17] Modern catalysts, such as magnetically separable nanocatalysts, offer advantages like easy recovery and reusability.[17] The optimal catalyst loading should be determined experimentally to maximize yield and minimize reaction time.[5]
Impact of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Ethanol, Methanol | Generally good yields | Good solubility for reactants.[5][6] |
| Aprotic (e.g., DMF) | Can improve yields for specific substrates | May enhance reaction rates.[4] | |
| Water | Effective in some green protocols | Environmentally friendly, can work well with certain catalysts.[5][15] | |
| Temperature | Room Temperature | May be sufficient for reactive substrates | Milder conditions, fewer side products.[4] |
| Reflux/Heating | Often necessary to drive the reaction | Increases reaction rate, but can also promote side reactions if too high.[4][5] | |
| Catalyst | No Catalyst | Lower yields, longer reaction times | The uncatalyzed reaction is often slow.[13] |
| Various Catalysts | Improved yields, shorter reaction times | Catalysts can activate substrates and facilitate key steps in the mechanism.[13][17] | |
| pH | Neutral/Slightly Basic | Favors 2-aminothiazole formation | Minimizes formation of the 2-imino isomer.[4] |
| Acidic | Can lead to isomeric byproducts | Promotes the formation of 2-imino-2,3-dihydrothiazole.[5][7] |
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
IV. References
-
A Comparative Guide to Catalyst Efficacy in 2-Aminothiazole Synthesis - Benchchem. Available from:
-
A Comparative Analysis of 2-Aminothiazole Synthesis Methods - Benchchem. Available from:
-
Common side reactions in the Hantzsch synthesis of 5-aminothiazoles - Benchchem. Available from:
-
2-Aminothiazole: synthesis, biological activities and toxicity - ChemicalBook. Available from:
-
US2489038A - Purification of 2-aminothiazole - Google Patents. Available from:
-
US3997550A - Method for the purification of 2-aminothiazole - Google Patents. Available from:
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available from:
-
Troubleshooting low yield in the synthesis of thiazole compounds - Benchchem. Available from:
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. Available from:
-
Hantzsch synthesis: Significance and symbolism. Available from:
-
Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol - Benchchem. Available from:
-
2-aminothiazole——Application, Synthesis, Reaction etc. - ChemicalBook. Available from:
-
Thiazole synthesis - Organic Chemistry Portal. Available from:
-
Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing. Available from:
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available from:
-
EP0482607B1 - Process of producing 2-aminothiazole - Google Patents. Available from:
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available from:
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from:
-
Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS. Available from:
Sources
- 1. Hantzsch synthesis: Significance and symbolism [wisdomlib.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 12. US3997550A - Method for the purification of 2-aminothiazole - Google Patents [patents.google.com]
- 13. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 14. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of methyl (2-amino-5-bromothiazol-4-yl)oxoacetate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this key synthetic intermediate. Our approach is rooted in explaining the causality behind experimental choices to ensure both success and reproducibility.
Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered after the initial synthesis and work-up of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester.
Question 1: My crude product is a dark, oily residue instead of a solid, and the yield is poor after the initial aqueous work-up. What went wrong?
Answer:
This is a frequent issue often stemming from incomplete reaction or, more commonly, the presence of acidic or basic impurities that prevent crystallization and may contribute to product degradation. The 2-amino group on the thiazole ring imparts basic properties, while unreacted starting materials or acidic byproducts can contaminate the crude material.
Root Cause Analysis & Corrective Actions:
-
Acidic Impurities: Residual acids from the synthesis (e.g., acetic acid, HCl) can protonate the 2-amino group, forming a salt that is more soluble in aqueous or polar organic phases, leading to loss of product during extraction.
-
Basic Impurities: Unreacted basic starting materials or reagents can also contaminate the product.
Recommended Protocol: Liquid-Liquid Extraction with pH Adjustment
A carefully controlled acid-base washing sequence during the work-up is critical. This self-validating system ensures that ionic impurities are systematically removed.
-
Step 1: Dissolution. Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Ethyl acetate is often preferred for its lower environmental impact and ease of removal[1].
-
Step 2: Acid Wash. Wash the organic layer with a dilute, weak acid like 5% aqueous acetic acid. This step is intended to neutralize and remove basic impurities without being harsh enough to cause significant hydrolysis of the ester. A patent for a related compound suggests using acetic acid for pH adjustments to avoid cleaving sensitive groups[2].
-
Step 3: Base Wash. Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any residual acidic components. A similar washing step is described in the preparation of related aminothiazole derivatives[2].
-
Step 4: Brine Wash & Drying. Wash the organic layer with saturated aqueous NaCl (brine) to remove bulk water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure[1].
This procedure should yield a cleaner, solid product. If the product remains oily, it indicates the presence of non-ionic impurities, requiring chromatographic purification.
Question 2: My TLC plate shows multiple spots after an acid-base wash. How do I remove these persistent impurities?
Answer:
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates that your crude product contains several compounds with similar solubility but different polarities. The two most effective methods for resolving such mixtures are column chromatography and recrystallization.
Method 1: Flash Column Chromatography (Recommended for complex mixtures)
This is the most robust method for separating compounds based on their differential adsorption to a stationary phase.
-
Expertise & Causality: The principle lies in polarity differences. The stationary phase (silica gel) is highly polar. Non-polar compounds will have weak interactions and travel down the column quickly, while polar compounds will adsorb more strongly and elute later. Your target molecule, with its amino group, ester, and thiazole ring, is moderately polar.
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the standard.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a highly effective eluent system for this class of compounds[1][3].
-
TLC Optimization: First, determine the optimal solvent ratio using TLC. Aim for a retention factor (Rf) of ~0.3 for your target compound. Test solvent systems such as 10%, 20%, and 30% ethyl acetate in hexane.
-
Column Elution: Start the column with a lower polarity mobile phase (e.g., 10% EtOAc/hexane) to elute non-polar impurities first. Gradually increase the polarity (e.g., to 20% or 30% EtOAc/hexane) to elute your product.
-
Method 2: Recrystallization (Best for removing minor, structurally similar impurities)
If you have a solid product that is relatively pure (>85-90%), recrystallization can be highly effective.
-
Experience & Trustworthiness: The success of this technique relies on selecting a solvent in which the target compound has high solubility at high temperatures but low solubility at low temperatures, while impurities remain soluble at all temperatures.
-
Solvent Selection: For aminothiazole derivatives, alcohols like ethanol or methanol are often good choices for recrystallization[4][5]. A two-solvent system, such as dissolving the crude solid in a minimal amount of hot ethyl acetate and then slowly adding a non-polar "anti-solvent" like hexane until turbidity appears, can also be very effective.
-
Protocol Validation: The formation of well-defined crystals upon slow cooling is a strong indicator of successful purification. The purity of the resulting crystals should be confirmed by TLC and melting point analysis.
Question 3: I am losing a significant amount of product during column chromatography, and I see new, more polar spots appearing on my TLC plates. What is happening?
Answer:
This is a classic sign of product degradation on the silica gel column. The α-ketoester functionality and the aminothiazole core can be sensitive to the acidic nature of standard silica gel.
Causality and Mitigation Strategies:
-
Silica Gel Acidity: Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid—a much more polar compound that will stick to the silica and appear as a new spot at the baseline of your TLC.
-
Tautomerization/Degradation: The 2-aminothiazole moiety can be sensitive, and prolonged contact with the high surface area of the stationary phase can lead to other degradation pathways.
Field-Proven Solutions:
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your starting eluent (e.g., 10% EtOAc/hexane) and add 0.5-1% triethylamine (Et₃N) by volume. The triethylamine is a volatile base that neutralizes the acidic sites on the silica gel, dramatically reducing the risk of acid-catalyzed degradation.
-
Work Quickly: Do not let the product sit on the column for an extended period. Prepare your fractions in advance and proceed with the separation efficiently.
-
Use Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (reverse-phase).
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for assessing the purity of my final product?
A1: A combination of techniques provides the most trustworthy assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., C18 column with a water/acetonitrile gradient) is typically effective. Mixed-mode chromatography can also offer excellent separation for complex mixtures of related structures[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR not only confirm the chemical structure but can also be used to estimate purity by identifying signals from residual solvents or impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative checks during the purification process (e.g., monitoring reaction progress, checking column fractions).
Q2: My final, purified product is a light-yellow solid. Is this color normal?
A2: Yes, it is quite common for 2-aminothiazole derivatives and other conjugated heterocyclic systems to be colored. A light-yellow solid is often reported for related pure compounds[2]. The color arises from the electronic transitions within the chromophore of the molecule. However, a very dark brown or tar-like appearance would suggest significant decomposition or polymeric impurities. Always rely on analytical data (HPLC, NMR) rather than color alone to judge purity.
Q3: Can I purify this compound using reverse-phase chromatography?
A3: Absolutely. Reverse-phase flash chromatography is an excellent alternative, especially if the compound is proving unstable on silica gel or if you have very polar impurities to remove.
-
Principle: The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a gradient of acetonitrile in water). In this mode, non-polar compounds are retained more strongly, and polar compounds elute earlier. This can be particularly useful for removing any hydrolyzed carboxylic acid byproduct, which would elute very quickly in the aqueous mobile phase.
Data & Protocols
Summary of Recommended Purification Methods
| Method | Principle | Typical Solvents/Reagents | Best For |
| Acid-Base Wash | pH-dependent solubility | Ethyl Acetate, 5% Acetic Acid, Sat. NaHCO₃ | Removing ionic/acidic/basic impurities post-synthesis. |
| Recrystallization | Temperature-dependent solubility | Ethanol, Methanol, Ethyl Acetate/Hexane | Final polishing of a mostly pure (>90%) solid product. |
| Normal-Phase Chromatography | Adsorption (Polarity) | Stationary: Silica GelMobile: Hexane/Ethyl Acetate | Separating complex mixtures with different polarities. |
| Deactivated Chromatography | Adsorption (Neutralized) | Stationary: Silica Gel + 1% Et₃NMobile: Hexane/Ethyl Acetate | Purifying acid-sensitive compounds like this one. |
| Reverse-Phase Chromatography | Partitioning (Hydrophobicity) | Stationary: C18 SilicaMobile: Water/Acetonitrile | Purifying compounds unstable on silica or with polar impurities. |
Experimental Workflow: General Purification Strategy
This workflow provides a logical sequence for purifying the crude product.
Caption: Decision workflow for purification of the target compound.
Protocol: Deactivated Silica Gel Column Chromatography
This protocol is designed to minimize degradation of the acid-sensitive target molecule.
-
Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine (v/v). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Pre-adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product). Evaporate the solvent completely until a dry, free-flowing powder is obtained.
-
Loading the Column: Carefully add the dry-loaded sample to the top of the packed silica bed, forming a thin, even layer.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor them by TLC.
-
Gradient Elution: Once lower-polarity impurities have eluted, gradually increase the percentage of ethyl acetate in the mobile phase (e.g., to 10%, then 20%) to elute the target compound.
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified this compound.
References
- Source: Google Patents (WO2011029596A1)
-
Title: Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety Source: ResearchGate URL: [Link]
-
Title: HPLC Methods for analysis of 2-Amino-5-methylthiazole Source: HELIX Chromatography URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
Technical Support Center: Navigating the Challenges of 2-Aminothiazole Bromination
Welcome to the Technical Support Center dedicated to the intricate process of brominating 2-aminothiazole rings. This guide is designed for researchers, scientists, and drug development professionals who encounter this critical synthetic transformation in their work. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, and its selective bromination is a key step in the synthesis of numerous biologically active compounds. However, this reaction is not without its challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles, optimize your reaction conditions, and ensure the integrity of your synthetic outcomes.
Introduction: The Intricacies of Brominating a Privileged Scaffold
The 2-aminothiazole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic substitution. The amino group at the C2 position is a potent activating group, further enhancing the ring's reactivity. While this high reactivity is advantageous, it also presents significant challenges in controlling the regioselectivity and extent of bromination. The primary goal is often the selective introduction of a single bromine atom at the C5 position, a common precursor for further functionalization. However, chemists frequently grapple with issues such as over-bromination, lack of regioselectivity, and undesired side reactions. This guide will dissect these challenges and provide practical, field-proven solutions.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the bromination of 2-aminothiazole and its derivatives. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step troubleshooting plan.
Issue 1: Poor Regioselectivity - Mixture of C4- and C5-Bromo Isomers
Symptoms: Your reaction yields a mixture of 2-amino-5-bromothiazole and 2-amino-4-bromothiazole, often difficult to separate by standard chromatography.
Causality: The 2-aminothiazole ring has two potentially reactive sites for electrophilic attack: C4 and C5. The C5 position is generally more electron-rich and sterically accessible, making it the kinetically favored site for bromination.[1] However, under certain conditions, particularly with highly reactive brominating agents or at elevated temperatures, the formation of the C4-bromo isomer can become significant.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Detailed Protocols for Enhancing Regioselectivity:
Protocol 1: Regioselective C5-Bromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of the 2-amino-5-bromothiazole isomer.
-
Dissolve the 2-aminothiazole derivative (1.0 equiv.) in a suitable solvent such as chloroform, acetonitrile, or acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.0 - 1.1 equiv.) portion-wise over 15-30 minutes. The slight excess of NBS can help drive the reaction to completion, but a larger excess should be avoided to prevent over-bromination.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Over-bromination - Formation of Di- or Tri-brominated Products
Symptoms: Your final product is contaminated with significant amounts of di-brominated (e.g., 2-amino-4,5-dibromothiazole) or even tri-brominated species.
Causality: The mono-brominated product, 2-amino-5-bromothiazole, is still an activated ring system and can undergo a second electrophilic substitution, particularly if there is an excess of the brominating agent or if the reaction is allowed to proceed for too long. The electron-donating amino group continues to activate the ring, making it susceptible to further bromination.[1]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry of Brominating Agent | Use a precise 1.0 to 1.1 equivalents of the brominating agent. | Minimizes the availability of the electrophile for a second bromination event.[1] |
| Reaction Temperature | Maintain a low temperature (e.g., 0 °C to -10 °C). | Decreases the reaction rate, allowing for better control and minimizing the energy available for the second, higher activation energy bromination.[1] |
| Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | Prevents the prolonged exposure of the mono-brominated product to the brominating agent. |
| Choice of Brominating Agent | Utilize a milder brominating agent like NBS instead of elemental bromine (Br₂). | NBS provides a slower, more controlled release of the electrophilic bromine species.[2] |
Issue 3: Undesired Side Reactions at the Amino Group
Symptoms: Formation of complex mixtures and byproducts, potentially arising from the reaction of the 2-amino group.
Causality: The exocyclic amino group is nucleophilic and can potentially react with the brominating agent or other electrophiles present in the reaction mixture. While ring bromination is generally more favorable, under certain conditions, N-bromination or other side reactions can occur.[1]
Solution: Protecting Group Strategy
To circumvent side reactions at the amino group and, in some cases, to direct bromination to the C4 position, a protecting group strategy can be employed. The tert-butoxycarbonyl (Boc) group is a common choice.[3]
Protocol 2: Boc-Protection of the 2-Amino Group
-
Dissolve the 2-aminothiazole (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the N-Boc protected 2-aminothiazole by column chromatography.
With the amino group protected, the bromination can be carried out, and the Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM). Interestingly, a "halogen dance" rearrangement has been reported where a protected 5-bromo-2-aminothiazole rearranges to the 4-bromo isomer upon treatment with a strong base.[3]
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best for my 2-aminothiazole derivative?
A1: The choice of brominating agent depends on the desired outcome and the reactivity of your substrate.
-
For selective mono-bromination at the C5 position, N-Bromosuccinimide (NBS) is generally the preferred reagent due to its milder nature and easier handling compared to elemental bromine.[1][2]
-
Elemental Bromine (Br₂) is a stronger brominating agent and can be used, but it increases the risk of over-bromination and requires more stringent safety precautions.
-
Copper(II) Bromide (CuBr₂) can also be used as a brominating agent, sometimes offering different selectivity profiles.[4]
Q2: How do I purify my brominated 2-aminothiazole product?
A2: Purification can be challenging due to the similar polarities of the starting material and the brominated products.
-
Column chromatography on silica gel is the most common method. A deactivated silica gel (e.g., treated with triethylamine) can be beneficial to prevent product decomposition, especially for sensitive compounds.[1]
-
Recrystallization can be an effective method for obtaining highly pure material if a suitable solvent system can be found.
-
Preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) may be necessary for the separation of close-eluting isomers.[5]
Q3: How can I confirm the regiochemistry of my brominated product?
A3: Spectroscopic techniques are essential for confirming the position of the bromine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons on the thiazole ring are indicative of the substitution pattern. For a 5-bromo-2-aminothiazole, you would expect to see a singlet for the proton at the C4 position. For a 4-bromo-2-aminothiazole, a singlet for the C5 proton would be observed.[6][7]
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring are also affected by the bromine substituent.[7]
-
2D NMR techniques (e.g., HMBC, NOESY) can provide definitive structural elucidation by showing correlations between protons and carbons.[8]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a bromine atom. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.[7]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the amino group and the aromatic ring, but is less useful for determining the exact position of bromination.[9]
Q4: Can I avoid using a protecting group for the amino functionality?
A4: In many cases, yes. For the synthesis of 2-amino-5-bromothiazole, a protecting group is often not necessary if the reaction conditions are carefully controlled (low temperature, controlled stoichiometry of a mild brominating agent).[1] However, if you are experiencing significant side reactions or if you are aiming for substitution at a less favored position (like C4), a protecting group strategy becomes highly advantageous.[3]
Conclusion
The bromination of 2-aminothiazole rings, while a powerful tool in synthetic chemistry, requires a nuanced understanding of the interplay between substrate reactivity, reagent choice, and reaction conditions. By anticipating and systematically addressing the challenges of regioselectivity, over-bromination, and side reactions, researchers can achieve their desired synthetic outcomes with greater efficiency and purity. This guide provides a foundation for troubleshooting and optimizing these critical reactions, empowering you to confidently navigate the complexities of 2-aminothiazole chemistry.
References
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). PMC - NIH. Retrieved from [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). Lookchem. Retrieved from [Link]
-
Processes to separate enantiomers. (n.d.). SciSpace. Retrieved from [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). NIH. Retrieved from [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). NIH. Retrieved from [Link]
-
Separation of the cresol isomers by stripping crystallization | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). NIH. Retrieved from [Link]
-
Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies. Retrieved from [Link]
-
Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. (2013). PubMed. Retrieved from [Link]
-
NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (n.d.). Wiley Online Library. Retrieved from [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). NIH. Retrieved from [Link]
-
Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. (2019). PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 7. chemijournal.com [chemijournal.com]
- 8. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Stability Issues with 2-Amino-4-halothiazole Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-4-halothiazole intermediates. This guide is designed to provide expert insights and field-proven solutions to the common stability challenges associated with this critical class of compounds. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] However, the introduction of a halogen at the 4-position, while synthetically desirable, introduces significant stability issues that can complicate synthesis and lead to low yields.
This document moves beyond standard protocols to explain the underlying chemical principles governing these stability issues, providing you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the inherent properties and handling of 2-amino-4-halothiazole intermediates.
Q1: Why are 2-amino-4-halothiazole free bases notoriously unstable?
A1: The instability of 2-amino-4-halothiazole free bases stems from a combination of electronic and structural factors. The free amine is prone to decomposition and has a limited shelf life, necessitating its use immediately after preparation.[1] The primary issues are:
-
Tautomerism: The 2-aminothiazole ring system can exist in tautomeric forms. While the amino form is generally favored in the aromatic ring, the potential for tautomerization contributes to reactivity and degradation pathways.[3]
-
Susceptibility to Hydrolysis: These compounds are highly susceptible to hydrolysis, especially under mild acidic conditions. The reaction can lead to the cleavage of the thiazole ring and reversion to the more stable 2-aminothiazol-4(5H)-one (also known as pseudothiohydantoin).[1]
-
High Reactivity: The 2-aminothiazole moiety contains multiple reactive sites, including the exocyclic amino group and the C(5) position of the thiazole ring, making it susceptible to various side reactions.[4][5][6]
Q2: What is the recommended method for storing these intermediates?
A2: Long-term storage of the free base is not recommended.[1] The most effective strategy for ensuring stability and reproducibility is to handle the intermediate in a more stable, protected form.
-
N-Boc Protected Form: The most robust and highly recommended approach is to protect the 2-amino group, typically with a tert-butyloxycarbonyl (Boc) group. The Boc-protected intermediate is significantly more stable, can be stored, and allows for cleaner downstream reactions.[1]
-
Salt Form (e.g., Hydrochloride): While more stable than the free base, salt forms can still present challenges, particularly with solubility and the need for careful neutralization before reaction, which can re-introduce instability.
Q3: During acylation reactions, I observe significant amounts of a bis-acylated byproduct. Why does this happen and how can I prevent it?
A3: The formation of a bis-acylated product is a common problem when acylating the unprotected 2-amino-4-halothiazole free base.[1] After the initial acylation of the exocyclic amino group, the resulting amide nitrogen can be deprotonated under basic conditions, creating a new nucleophilic site that reacts with a second molecule of the acylating agent. The use of the N-Boc protected intermediate is the most effective way to prevent this, as it blocks the initial acylation site and is only removed after the desired reaction at another position is complete.[1]
Troubleshooting Guide: Common Experimental Issues
This guide provides a problem-cause-solution framework for specific challenges encountered during synthesis.
Issue 1: Low or No Yield During Acylation of 2-Amino-4-halothiazole
| Probable Cause | Scientific Explanation | Recommended Solution |
| Decomposition of the Free Amine | The 2-amino-4-halothiazole free base is unstable and degrades upon storage or during prolonged reaction times.[1] | Prepare the free amine immediately before use by deprotecting a stable precursor (like the Boc-protected version).[1] Minimize reaction time and maintain anhydrous conditions. |
| Low Nucleophilicity of the Amino Group | The electron-withdrawing nature of both the thiazole ring and the 4-halogen substituent significantly reduces the nucleophilicity of the 2-amino group, making the reaction sluggish.[7] | Use a more reactive acylating agent, such as an acid chloride instead of a carboxylic acid with coupling agents. Alternatively, employ a more potent coupling reagent like HATU or PyBOP. Gentle heating (40-50 °C) may also be beneficial, but must be monitored to prevent decomposition.[7] |
| Formation of Byproducts | Unprotected 2-amino-4-halothiazoles can undergo bis-acylation, leading to complex mixtures and low yields of the desired mono-acylated product.[1] | The most reliable solution is to use an N-Boc protected 2-amino-4-halothiazole intermediate. This ensures mono-acylation and simplifies purification.[1] See Protocol 2 for details. |
Issue 2: Product Decomposition During Aqueous Workup or Purification
| Probable Cause | Scientific Explanation | Recommended Solution |
| Acid-Catalyzed Hydrolysis | Even mild acidic conditions, such as those encountered during a standard aqueous workup, can catalyze the hydrolysis of the 4-halo-substituted thiazole ring. The proposed mechanism involves protonation at the C(5) position, followed by nucleophilic attack of water at C(4), leading to ring opening and reversion to 2-aminothiazol-4(5H)-one.[1] | Avoid acidic aqueous workups entirely. Use anhydrous workup procedures where possible. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution followed by brine, and perform the extraction quickly at low temperatures. For purification, prioritize chromatography with non-protic solvents over recrystallization from protic solvents like methanol or ethanol. |
Issue 3: Difficulty in Synthesizing the 2-Amino-4-halothiazole Precursor
| Probable Cause | Scientific Explanation | Recommended Solution |
| Low Yield from Direct Halogenation | Traditional methods for creating 2-amino-4-halothiazoles, such as heating 2-aminothiazol-4(5H)-one with POCl₃, often result in very low yields and significant decomposition.[1] | A more efficient and reliable route involves the N-Boc protection of 2-aminothiazol-4(5H)-one, followed by halogenation under Appel-related conditions. This strategy provides cleaner conversion and higher yields of the desired N-Boc-2-amino-4-halothiazole.[1] See Protocol 1 . |
| Side Reactions in Hantzsch Synthesis | The Hantzsch thiazole synthesis, a common method for creating the core ring, can be prone to side reactions and the formation of isomeric byproducts, especially under acidic conditions.[8] | Optimize the Hantzsch reaction by carefully controlling the pH; neutral or basic conditions often favor the desired 2-aminothiazole product.[8] Ensure the purity of starting materials, as impurities can catalyze side reactions. Monitor the reaction closely using TLC to identify the formation of multiple products early. |
Key Protocols & Methodologies
The following protocols are based on modern, validated approaches that prioritize stability and yield.
Protocol 1: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate (A Stable Precursor)
This protocol describes the synthesis of a stable, Boc-protected intermediate, which is the recommended starting point for subsequent reactions. The method avoids the isolation of the unstable free amine.
Step-by-Step Methodology:
-
Boc Protection: Start with commercially available 2-aminothiazol-4(5H)-one (pseudothiohydantoin). Dissolve it in an appropriate solvent (e.g., THF) and treat it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP to form tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate.
-
Bromination: Dissolve the resulting Boc-protected pseudothiohydantoin in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add triphenylphosphine (PPh₃) followed by the slow, portion-wise addition of N-bromosuccinimide (NBS).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup and Purification: Quench the reaction carefully and perform an extractive workup. Purify the crude product via column chromatography to yield the stable tert-butyl (4-bromothiazol-2-yl)carbamate.
Protocol 2: Acylation and Deprotection for Clean Synthesis of N-acylated Products
This protocol leverages the stability of the Boc-protected intermediate to achieve clean and high-yield acylation.
Step-by-Step Methodology:
-
Acylation: Dissolve the tert-butyl (4-bromothiazol-2-yl)carbamate (from Protocol 1) and your carboxylic acid of interest in an anhydrous solvent (e.g., THF or DCM).
-
Add a suitable coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Perform a standard workup to isolate the Boc-protected acylated product.
-
Deprotection: Dissolve the purified, Boc-protected product in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-4 hours.[1]
-
Evaporate the solvent and TFA under reduced pressure.
-
Neutralize the residue carefully with saturated aqueous NaHCO₃ and extract the final product. This final free amine should be used promptly or converted to a stable salt if storage is required.
Visual Guides: Pathways and Workflows
Diagram 1: Proposed Degradation Pathway via Hydrolysis
This diagram illustrates the mechanism of decomposition for acylated 2-amino-4-halothiazoles under acidic aqueous conditions.
Caption: Strategic workflow using a Boc protecting group for stable synthesis.
Data Summary
Table 1: Handling and Storage Recommendations for 2-Amino-4-halothiazole Intermediates
| Form | Relative Stability | Recommended Storage Conditions | Key Handling Notes |
| Free Base | Very Low | Not recommended for storage. | Use immediately after preparation. Handle under an inert atmosphere (N₂ or Ar). Avoid all protic solvents and acidic conditions. [1] |
| Hydrochloride Salt | Moderate | Store in a desiccator at low temperatures (0 to -20 °C), protected from light and moisture. | Requires careful neutralization before use, which can regenerate the unstable free base. Ensure the base used for neutralization is fully removed before subsequent steps. |
| N-Boc Protected | High | Stable at room temperature for short periods. For long-term storage, keep at 0 to 4 °C in a sealed container. | Highly recommended for all syntheses. It is a crystalline solid that is much easier to handle and purify than the free base. Deprotection should be the final step before using the amino group. [1] |
References
-
Gaonkar, S. L., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Ayati, A., et al. (2015). A review on biological properties of 2-aminothiazole derivatives. Journal of Advanced Scientific Research, 6(3), 01-08.
- Keri, R. S., et al. (2015). A comprehensive review in current developments of thiazole-based-scaffolds in drug discovery. European Journal of Medicinal Chemistry, 100, 257-289.
-
Gilchrist, T. L., et al. (2020). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 10(54), 32547-32555. [Link]
-
Raczyńska, E. D., et al. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(10), 2465. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22.
-
Li, H., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 17(11), 3973-3980. [Link]
-
Gaonkar, S. L., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]
- Synthesis of novel 2-amino thiazole deriv
Sources
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating 2-Aminothiazole Fragment Promiscuity in Screening
Welcome, researchers and drug discovery professionals. This guide is designed to serve as a dedicated technical resource for addressing a common and often frustrating challenge in high-throughput screening (HTS) and fragment-based drug discovery (FBDD): the promiscuous behavior of 2-aminothiazole (2-AT) fragments. While this scaffold is present in numerous approved drugs, its frequent appearance as a "hit" across a wide variety of assays and targets necessitates a rigorous and informed validation strategy.[1][2][3]
This support center provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and detailed protocols to help you distinguish genuine, tractable hits from assay artifacts.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the core issues you may encounter when a 2-aminothiazole emerges from your screening campaign.
Q1: My screen yielded several 2-aminothiazole hits. Why is this scaffold so common, and should I be concerned?
A1: Yes, you should proceed with informed caution. The 2-aminothiazole scaffold is a well-documented "frequent hitter".[1][4] A study in the Journal of Medicinal Chemistry specifically labeled them "Promiscuous 2-Aminothiazoles" (PrATs) after observing that fragments like 4-phenylthiazol-2-amine were identified as hits in 14 out of 14 screens against diverse protein targets.[1][4]
The concern arises from the high probability that the observed activity is not due to specific, high-quality binding to your target of interest but is instead an artifact of non-specific interactions or assay interference. These compounds are often classified as Pan-Assay Interference Compounds (PAINS).[5][6][7] Ignoring these warnings can lead to a significant waste of resources pursuing a false positive. However, as 2-ATs are also part of successful drugs like Dasatinib and Alpelisib, they cannot be universally dismissed.[2][8] The key is rigorous, early-stage validation to triage your hits effectively.
Q2: What are the underlying mechanisms behind 2-aminothiazole promiscuity?
A2: The promiscuity of 2-ATs is not due to a single mechanism but rather a combination of potential behaviors that are highly context- and structure-dependent. The primary suspected causes are:
-
Colloidal Aggregation: This is a leading cause of false positives in early drug discovery.[9] At micromolar concentrations typical for screening, many organic molecules can form submicrometer aggregates in aqueous buffers.[10] These aggregates can nonspecifically inhibit enzymes by sequestering the protein, leading to a false signal.[9][10] This behavior is highly dependent on factors like lipophilicity and assay conditions.[11]
-
Reactivity and Instability: Certain 2-aminothiazole derivatives can be inherently reactive. They may react with thiol groups on cysteine residues within proteins, leading to non-specific covalent modification.[12] Some have also been noted to be photoreactive or chemically unstable in solution, which can generate degradation products that interfere with the assay.[6]
-
Assay-Specific Interference: The scaffold can interfere directly with certain assay technologies. For example, compounds can absorb light at the excitation or emission wavelengths of a fluorescence-based assay (spectral interference) or interfere with redox-based assays.[12]
-
PAINS Substructure Alerts: Many 2-aminothiazole derivatives contain substructural motifs that are recognized by computational PAINS filters.[6][7] These filters were developed by analyzing large screening datasets to identify features common to compounds that appear as hits in numerous, unrelated assays.
Part 2: Hit Triage and Validation Workflow
If you have a 2-aminothiazole hit, do not immediately proceed to extensive medicinal chemistry. First, you must de-risk the scaffold. The following logical workflow provides a systematic approach to validate your hit.
Caption: Decision workflow for validating 2-aminothiazole screening hits.
Part 3: Key Experimental Protocols
Here we provide detailed methodologies for critical experiments in your validation workflow.
Protocol 1: Detergent Counter-Screen for Colloidal Aggregation
Objective: To determine if the observed inhibitory activity of a compound is attenuated by the presence of a non-ionic detergent, which is a hallmark of inhibition by colloidal aggregation.[9]
Materials:
-
Your primary assay buffer
-
Target protein and substrates for your assay
-
2-aminothiazole hit compound (freshly prepared stock solution, e.g., 10 mM in DMSO)
-
Triton X-100 (10% stock solution, sterile-filtered)
-
Assay-compatible plates (e.g., 96-well or 384-well)
-
Plate reader or relevant detection instrument
Methodology:
-
Prepare Reagents: Create two sets of your primary assay buffer.
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100. Mix thoroughly but gently to avoid excessive foaming.
-
-
Compound Titration: Prepare serial dilutions of your 2-aminothiazole hit compound in both Buffer A and Buffer B to generate two parallel dose-response curves. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Performance:
-
Add the diluted compounds to the appropriate wells of your assay plate.
-
Initiate the enzymatic reaction by adding the target protein and/or substrate, following your established primary assay protocol.
-
Incubate for the standard reaction time.
-
-
Data Acquisition: Measure the assay signal using your plate reader.
-
Data Analysis & Interpretation:
-
Plot the dose-response curves for the compound in both the presence and absence of Triton X-100.
-
Calculate the IC₅₀ value for each condition.
-
Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of Triton X-100 strongly suggests that the compound's activity is mediated by colloidal aggregation. If the IC₅₀ remains largely unchanged, aggregation is less likely to be the primary mechanism of action.
-
Protocol 2: Hit Validation with Surface Plasmon Resonance (SPR)
Objective: To obtain label-free, real-time evidence of direct binding between the 2-aminothiazole fragment and the target protein, providing orthogonal validation of the screening hit.[1]
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip appropriate for protein immobilization (e.g., CM5, NTA)
-
Target protein of high purity (>95%)
-
Immobilization buffers (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+, PBS-T), filtered and degassed
-
2-aminothiazole hit compound (solubilized in running buffer with minimal DMSO)
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. Leave one flow cell blank or immobilize an irrelevant protein to serve as a reference surface.
-
Compound Preparation: Prepare a dilution series of the 2-aminothiazole compound in the running buffer. A typical concentration range for fragments is 1 µM to 500 µM. Include several buffer-only (blank) injections.
-
Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the compound dilutions over the reference and target flow cells, starting with the lowest concentration. Use a sufficient association time to approach steady state and a sufficient dissociation time to observe the return to baseline.
-
Perform a regeneration step between cycles if necessary.
-
Randomize the injection order and include duplicate concentrations to ensure data quality.
-
-
Data Analysis & Interpretation:
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding to the chip surface.
-
Subtract the buffer blank injections to correct for system drift.
-
Interpretation: A concentration-dependent increase in the SPR signal (Response Units, RU) that fits a 1:1 binding model is strong evidence of a direct interaction. This allows for the determination of kinetic (kₐ, kₔ) and affinity (Kₔ) constants, providing robust, quantitative validation of the hit.
-
Part 4: Data Summary & Medicinal Chemistry Guidance
Table 1: Troubleshooting Guide for 2-Aminothiazole Promiscuity
| Mechanism of Promiscuity | Typical Assay Observation | Recommended Validation/Troubleshooting Step | Causality & Rationale |
| Colloidal Aggregation | Steep dose-response curves; activity sensitive to protein concentration. | Detergent counter-screen (Triton X-100); Dynamic Light Scattering (DLS). | Aggregates non-specifically sequester and inhibit enzymes; detergents disrupt these aggregates, restoring enzyme activity.[9] |
| Thiol Reactivity | Activity is lost in the presence of reducing agents like DTT or β-mercaptoethanol. | Thiol reactivity assay (e.g., with DTNB); Mass spectrometry to check for covalent adducts. | The compound may be an electrophile that forms a covalent bond with cysteine residues on the target or other assay components.[12] |
| Redox Cycling | Interference in assays measuring redox changes (e.g., H₂O₂ production). | Redox activity assay (e.g., using HRP-PR or H₂DCFDA).[12] | The compound can generate reactive oxygen species (ROS) that interfere with assay components, producing a false signal. |
| PAINS Behavior | Compound flagged by PAINS filters (e.g., using FAF-Drugs4 or ZINC PAINS remover). | Run orthogonal biophysical assays (SPR, NMR); test against unrelated counter-targets. | The substructure is statistically associated with non-specific activity across many screens, often due to underlying reactivity or aggregation propensity.[6] |
Medicinal Chemistry: Moving Forward with a Validated Hit
If your 2-aminothiazole hit has passed a rigorous validation workflow, congratulations. However, the risk of promiscuity can reappear during lead optimization as properties like lipophilicity change.
-
Mind the Properties: Keep a close watch on lipophilicity (LogP) and pKa. Highly lipophilic and basic compounds are more prone to promiscuity.[11]
-
Isosteric Replacement: If promiscuity becomes an issue, consider isosteric replacement of the 2-aminothiazole core with a less problematic heterocycle, such as a 2-aminooxazole, which can sometimes improve physicochemical properties without sacrificing activity.[13]
-
SAR is Key: A "steep" structure-activity relationship, where small chemical modifications lead to a complete loss of activity, is a hallmark of specific binding. If many analogs retain activity, it may indicate non-specific interactions.
Caption: Common mechanisms leading to 2-aminothiazole promiscuity.
By employing the systematic, evidence-based approach outlined in this guide, you can confidently navigate the challenges posed by 2-aminothiazole fragments, focusing your valuable resources on the hits that represent true, promising starting points for drug discovery.
References
-
Devine, S. M., Mulcair, M. D., Debono, C. O., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1205–1214. [Link]
-
Devine, S. M., Mulcair, M. D., Debono, C. O., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. PubMed. [Link]
-
Request PDF. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ResearchGate. [Link]
-
Hassan, M. Z., Al-Tamimi, A.-M. M., Al-Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Al-Ostath, A., Ghaedi, M., & Das, O. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
ResearchGate. (2021). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Ilaš, J., Knez, D., & Gobec, S. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC - NIH. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]
-
ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. [Link]
-
Slaninová, T., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
-
Leeson, P. D., & Davis, A. M. (2016). Contributions of Molecular Properties to Drug Promiscuity. Journal of Medicinal Chemistry. [Link]
-
CureFFI.org. (2013). 2-aminothiazoles: exciting progress and lessons for the field. [Link]
-
University of Bristol, School of Chemistry. (n.d.). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. [Link]
-
Silber, B. M., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. NIH. [Link]
-
Jasial, S., Hu, Y., & Bajorath, J. (2016). Determining the Degree of Promiscuity of Extensively Assayed Compounds. PLOS One. [Link]
-
Al-Suhaimi, K. S., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. MDPI. [Link]
-
VanDongen, A. M. (2023). Drug promiscuity: problems and promises. bioRxiv. [Link]
-
McGovern, S. L., et al. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. PMC - NIH. [Link]
-
VanDongen, A. M. (2023). Drug promiscuity: problems and promises. bioRxiv. [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. [Link]
-
Moses, A. C., et al. (2019). The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays. PubMed. [Link]
-
Issuu. (n.d.). Identification of potential 2-aminothiazole pharmaceuticals. [Link]
-
Semantic Scholar. (n.d.). [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Ananthan, S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC - PubMed Central. [Link]
Sources
- 1. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Thiazoles
Welcome to the Technical Support Center for the synthesis of substituted thiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. As your dedicated application scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to resolve issues in your own research.
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] While syntheses like the Hantzsch and Cook-Heilbron methods are foundational, they are not without their challenges.[2][3] This guide addresses the most common side reactions and experimental pitfalls, offering solutions grounded in mechanistic insights to ensure the successful synthesis of your target thiazole derivatives.
Troubleshooting Guide: Side Reactions in Thiazole Synthesis
This section is organized in a question-and-answer format to directly address specific problems you may be encountering at the bench.
Issue 1: Formation of an Unexpected Isomer in Hantzsch Thiazole Synthesis
Question: I am attempting to synthesize a 2-aminothiazole using the Hantzsch method, but my NMR and mass spectrometry data suggest the presence of a major byproduct with the same mass as my desired product. What is happening and how can I fix it?
Answer:
This is a classic and frequently encountered issue in the Hantzsch thiazole synthesis. The byproduct is almost certainly the isomeric 3-substituted 2-imino-2,3-dihydrothiazole .[4] The formation of this isomer is highly dependent on the reaction's pH.
Causality and Mechanism:
The regioselectivity of the cyclization step is the determining factor. The reaction between an α-haloketone and a substituted thiourea proceeds through an initial S-alkylation to form an isothiourea intermediate. From here, the pathway diverges:
-
Under Neutral or Basic Conditions: The more nucleophilic amino group attacks the carbonyl carbon, leading to a cyclized intermediate that dehydrates to form the desired 2-(N-substituted amino)thiazole .
-
Under Acidic Conditions: Protonation of the amino group decreases its nucleophilicity. Consequently, the imino nitrogen is more likely to act as the nucleophile, attacking the carbonyl carbon. This leads to the formation of the undesired 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4]
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} caption [label="Divergent pathways in Hantzsch synthesis based on pH.", fontsize=10];
Troubleshooting Protocol:
To favor the formation of the desired 2-aminothiazole, it is crucial to maintain neutral to slightly basic conditions.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 equiv) and the N-substituted thiourea (1.1 equiv) in a suitable solvent such as ethanol or isopropanol.
-
pH Control:
-
Option A (No additive): If your starting materials are neutral, you may not need an additional base. Monitor the pH of the reaction mixture.
-
Option B (Mild Base): Add a non-nucleophilic weak base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv). This will neutralize any hydrohalic acid (HX) formed during the reaction, preventing the acidification of the medium.
-
-
Temperature and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and filter off any inorganic salts. The crude product can then be isolated by evaporating the solvent and purified.
| Condition | Predominant Product | Rationale |
| Acidic (e.g., HCl in Ethanol) | 2-Imino-2,3-dihydrothiazole | Protonation of the amino group favors cyclization via the imino nitrogen.[4] |
| Neutral to Basic | 2-(N-substituted amino)thiazole | The amino group is more nucleophilic and preferentially attacks the carbonyl. |
Issue 2: Low Yield and/or Multiple Unidentified Byproducts
Question: My Hantzsch thiazole synthesis is resulting in a low yield of the desired product and a complex mixture of byproducts that are difficult to separate. What are the likely causes?
Answer:
Low yields and the formation of multiple byproducts in the Hantzsch synthesis often stem from the instability of the starting materials, particularly the α-halocarbonyl compound.
Causality and Mechanism:
-
Instability of α-Halocarbonyls: α-haloketones and especially α-haloaldehydes can be unstable. They are prone to self-condensation, polymerization, and decomposition, particularly when exposed to heat, light, or basic conditions. This degradation of the starting material inevitably leads to a lower yield of the desired thiazole and the formation of a complex mixture of side products.
-
Side Reactions of Thiourea: While generally stable, thiourea and its derivatives can also undergo side reactions under harsh conditions, such as decomposition or reaction with other electrophiles present in the reaction mixture.
Troubleshooting Protocol:
1. Purity and Handling of Starting Materials:
-
α-Halocarbonyls:
-
Use freshly prepared or purified α-halocarbonyl compounds. If you suspect decomposition, purify them by distillation or chromatography immediately before use.
-
Store α-halocarbonyls in a refrigerator or freezer, protected from light.
-
When using α-haloaldehydes, which are notoriously unstable, consider generating them in situ if possible.
-
-
Thioamides/Thioureas: Use high-purity reagents. Purify them by recrystallization if necessary.
2. Optimization of Reaction Conditions:
-
Temperature: Start with a lower reaction temperature and gradually increase it. Excessive heat can accelerate the decomposition of starting materials.
-
Reaction Time: Monitor the reaction closely using TLC. Prolonged reaction times can lead to the formation of degradation products.
-
Solvent: While alcohols are common, aprotic solvents like DMF or acetonitrile can sometimes improve yields, especially for less reactive substrates.
Step-by-Step Experimental Protocol (Example with in situ bromination):
This protocol demonstrates a one-pot α-bromination/cyclization process to minimize the handling of the unstable α-bromoketone.
-
Reaction Setup: To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid), add the brominating agent (e.g., N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂)) portion-wise at room temperature.
-
Bromination: Stir the mixture until TLC analysis indicates complete consumption of the starting ketone.
-
Addition of Thiourea: Add the thiourea or substituted thiourea (1.1 equiv) to the reaction mixture.
-
Cyclization: Heat the reaction to reflux and monitor the formation of the thiazole product by TLC.
-
Work-up and Purification: Cool the reaction, neutralize with a base if necessary, and isolate the crude product. Purify by column chromatography or recrystallization.
Issue 3: Difficulty in Purifying the Thiazole Product from Isomeric Byproduct
Question: I have a mixture of my desired 2-aminothiazole and the 2-imino-2,3-dihydrothiazole isomer. They have very similar polarities, making separation by column chromatography difficult. What purification strategies can I use?
Answer:
Separating these regioisomers can be challenging due to their similar physical properties. A combination of techniques, and sometimes derivatization, may be necessary.
Troubleshooting Protocol:
1. Column Chromatography Optimization:
-
Solvent System: Experiment with a variety of solvent systems for TLC to find one that provides the best separation. Sometimes, adding a small amount of a third solvent (e.g., a few drops of triethylamine or acetic acid) can improve resolution.
-
Stationary Phase: If silica gel is not effective, consider using a different stationary phase such as alumina (which can be acidic, basic, or neutral) or reverse-phase silica.
-
Flash Chromatography: Use a long column with a fine mesh silica gel and apply slow elution to maximize separation.
2. Recrystallization:
Recrystallization is a powerful technique for purifying solids if a suitable solvent can be found.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your impure solid in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or acetone/hexane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold, while the impurity remains in solution.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. You can then place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
3. Derivatization:
If separation of the isomers proves extremely difficult, a chemical modification of one isomer to drastically change its polarity can be an effective strategy. For example, if the desired product is a 2-aminothiazole, you could potentially acylate the amino group. The resulting amide will have a different polarity, allowing for easier separation. The protecting group can then be removed in a subsequent step.
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} caption [label="Purification strategies for thiazole isomers.", fontsize=10];
Frequently Asked Questions (FAQs)
Q1: Are there any common side reactions in the Cook-Heilbron synthesis of 5-aminothiazoles?
A1: The Cook-Heilbron synthesis, which typically involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent, is generally a robust method for preparing 5-aminothiazoles.[3] However, potential issues can arise:
-
Low Yields: The stability of the α-aminonitrile starting material can be a factor. Ensure it is pure and handled appropriately.
-
Thione Formation: The reaction proceeds through a 5-imino-2-thione thiazolidine intermediate which then tautomerizes to the aromatic 5-aminothiazole.[3] Incomplete tautomerization can lead to the isolation of this intermediate. Ensuring the reaction goes to completion or adjusting the work-up conditions (e.g., a mild basic wash) can favor the desired aromatic product.
-
Side reactions of Carbon Disulfide: Carbon disulfide is a reactive molecule and can potentially react with other nucleophiles in the reaction mixture if not used under optimized conditions.
Q2: Can dimerization be a significant side reaction in thiazole synthesis?
A2: While less common than isomer formation in the Hantzsch synthesis, dimerization can occur under certain conditions. For instance, some reactive intermediates or the final thiazole products themselves, particularly thiazol-2-ylidenes (carbenes), can dimerize.[1] This is more prevalent when attempting to generate and use thiazolium salts as catalysts. For standard thiazole syntheses, this is not typically a major concern unless unusual starting materials or reaction conditions are employed.
Q3: My reaction seems to be forming a tar-like substance. What could be the cause?
A3: The formation of tar is a strong indication of extensive decomposition of starting materials or products. This is often caused by:
-
Excessive Heat: High reaction temperatures can lead to polymerization and decomposition.
-
Highly Reactive Starting Materials: As mentioned, α-haloaldehydes are particularly prone to polymerization.
-
Strongly Basic or Acidic Conditions: Extreme pH can catalyze a variety of unwanted side reactions.
To mitigate this, it is recommended to use the mildest possible reaction conditions (lower temperature, shorter reaction time) and to ensure the purity of your starting materials.
References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Wikipedia. (2023). Thiazole. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of thiazole derivatives. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Gil, C., et al. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters, 3(23), 3655–3658. [Link]
-
ResearchGate. (n.d.). Reductive ring opening of thiazoles. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
University of Calgary. (n.d.). Recrystallisation. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
YouTube. (2019). synthesis of thiazoles. [Link]
-
Molecules. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Molecules. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Wikipedia. (2023). Cook–Heilbron thiazole synthesis. [Link]
-
Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
Molecules. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromothiazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromothiazole substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered with this versatile yet sometimes challenging transformation. The guidance provided herein is based on established chemical principles and field-proven strategies to help you achieve higher yields, cleaner reactions, and more reliable outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of bromothiazoles. The format is designed to help you quickly diagnose the issue and find an effective solution.
Q1: My reaction is giving a very low yield or has stalled completely. Where do I begin troubleshooting?
A1: Low conversion is the most frequent issue. A systematic approach is key to identifying the root cause. Start by evaluating the integrity of your reagents and the reaction setup, as these are the most common culprits.
-
Reagent Quality:
-
Boronic Acid/Ester Integrity: Organoboron reagents can degrade, especially when exposed to air or moisture, leading to protodeboronation (the replacement of the boron group with a hydrogen atom).[1][2][3] Confirm the purity of your boronic acid or ester via NMR or by running a control reaction with a known, reliable aryl halide.
-
Bromothiazole Purity: Impurities in your starting material can poison the catalyst. Verify its purity before use.[1]
-
Solvent and Base Condition: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst by oxidizing the active Pd(0) species.[1][4] The base should be finely powdered and dry to ensure its efficacy.[1]
-
-
Initial Catalytic System Check:
Below is a workflow to guide your initial troubleshooting efforts:
Caption: Initial troubleshooting workflow for low-yield Suzuki couplings.
Q2: I've confirmed my reagents are good, but the yield is still poor. How do I optimize the catalyst system for my bromothiazole?
A2: The choice of palladium source and, more critically, the ligand is paramount for the successful coupling of heteroaryl halides like bromothiazoles.[4]
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5][6] For challenging substrates, a more active Pd(0) source like Pd₂(dba)₃ might be beneficial.[6]
-
Ligand Selection: This is often the most critical parameter to adjust. The electron-rich nature of the thiazole ring requires ligands that can facilitate the oxidative addition step.
-
Buchwald-type Ligands: Bulky, electron-rich phosphine ligands are frequently the solution for heteroaryl couplings.[4][7] Ligands like SPhos and XPhos are often highly effective.[4][6]
-
Other Phosphine Ligands: While Pd(PPh₃)₄ can be used, it may lack the activity needed for some bromothiazole substrates.[6] Bidentate phosphine ligands, such as dppf, have also been shown to be effective in certain cases.[8][9]
-
N-Heterocyclic Carbenes (NHCs): These are another class of potent ligands for Suzuki couplings.[10]
-
-
Ligand-to-Palladium Ratio: The optimal ratio can vary. A 1:1 or 2:1 ligand-to-palladium ratio is a good starting point, but this may need to be optimized.
Table 1: Recommended Catalyst Systems for Bromothiazole Suzuki Coupling
| Palladium Source | Recommended Ligands | Substrate Suitability | Typical Loading (mol%) |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, other Buchwald-type ligands[4][6] | Broad, including sterically hindered and electron-rich bromothiazoles. | 1-5[3] |
| PdCl₂(dppf) | dppf (pre-complexed) | General purpose, good starting point for screening.[8][9] | 2-5 |
| Pd(PPh₃)₄ | PPh₃ (pre-complexed) | Simple, unhindered bromothiazoles; may require higher temperatures.[6] | 2-5 |
Q3: I'm observing significant side products, such as homocoupling of my boronic acid or dehalogenation of my bromothiazole. What can I do?
A3: The formation of byproducts points to specific issues within your reaction conditions.
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often exacerbated by the presence of oxygen.[3]
-
Protodeboronation: This is the loss of the boron functional group from your boronic acid, replaced by a hydrogen atom. It is often promoted by excess water or an unsuitable base.[2][3]
-
Solution: Use a dry, powdered base. Consider switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[3] While some water is often necessary for the Suzuki reaction, especially when using inorganic bases, excessive amounts can be detrimental.
-
-
Dehalogenation: This is the replacement of the bromine on your thiazole with a hydrogen atom.[3]
-
Solution: This can sometimes be caused by an inappropriate choice of base or solvent. Screening different bases (see Q4) may help. Additionally, ensure your boronic acid is of high quality, as impurities can sometimes facilitate this side reaction.
-
Frequently Asked Questions (FAQs)
Q4: Which base should I use for my bromothiazole Suzuki coupling, and how much?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle.[6] Its strength and solubility can significantly impact the reaction outcome.
-
Common Bases: A range of inorganic bases are typically employed.
-
Base Strength: The choice of base can be critical. For electron-deficient bromothiazoles or challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[6]
-
Equivalents: Typically, 2 to 3 equivalents of the base are used.
Table 2: Guide to Base Selection
| Base | Strength | Common Use Cases | Notes |
| K₂CO₃ | Moderate | General purpose, good starting point.[8] | Ensure it is finely powdered and dry. |
| Cs₂CO₃ | Stronger | Often provides higher yields than K₂CO₃.[6][11] | More expensive but very effective. |
| K₃PO₄ | Strong | For challenging couplings, less reactive halides.[6] | Often used in anhydrous conditions, but a small amount of water can be beneficial.[12] |
Q5: What is the best solvent for the Suzuki coupling of bromothiazoles?
A5: The ideal solvent or solvent system must dissolve all reactants and be compatible with the reaction conditions.
-
Common Solvents:
-
Ethers: 1,4-Dioxane or THF, often with water as a co-solvent, are widely used.[13][14]
-
Aromatics: Toluene, also frequently with water, is another excellent choice, especially for higher temperature reactions.[4][15]
-
Amides: DMF can be used, but be aware that it can sometimes lead to side reactions at high temperatures.[11]
-
-
Aqueous Mixtures: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is very common.[4][13] The water helps to dissolve the inorganic base and facilitates the catalytic cycle.
Q6: At what temperature should I run my reaction?
A6: The optimal temperature is a balance between reaction rate and catalyst stability.
-
General Range: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[3][11]
-
Optimization: If a reaction is sluggish at 80 °C, increasing the temperature to 100 °C or refluxing in a higher-boiling solvent like dioxane or toluene can be beneficial.[4]
-
Caution: Excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and increased side product formation.[15][16] If you observe rapid precipitation of a black solid, the temperature may be too high for your specific catalyst system.[15]
Experimental Protocol: General Procedure for Suzuki Coupling of a Bromothiazole
This protocol provides a starting point for optimization. Adjustments to the catalyst, ligand, base, and temperature may be necessary based on your specific substrates.
Caption: General experimental workflow for a bromothiazole Suzuki coupling.
Materials:
-
Bromothiazole (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)[3]
-
Ligand (e.g., SPhos, 2-10 mol%)[3]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[3]
-
Degassed water[3]
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromothiazole, the arylboronic acid, and the base.[3]
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (nitrogen or argon) three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed organic solvent and degassed water via syringe.
-
Catalyst Addition: Add the palladium precursor and the ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole with Arylboronic Acids. Benchchem.
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. SpringerLink.
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. SpringerLink.
- Troubleshooting low yield in Suzuki coupling of 4-Bromobenzothiazole. Benchchem.
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. ResearchGate.
- Technical Support Center: Suzuki Coupling with Bromothiazoles. Benchchem.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
(PDF) Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Thiazole-based non-symmetric NNC–palladium pincer complexes as catalytic precursors for the Suzuki–Miyaura C–C coupling. SciSpace. Available at: [Link]
- Technical Support Center: Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The Suzuki Reaction. Myers' Group, Harvard University. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
-
Temperature effect on coupling reaction. ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available at: [Link]
-
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF. ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Navigating the Challenge of 2-Aminothiazoles: A Technical Guide for Drug Developers
For Immediate Release
Ljubljana, Slovenia – Researchers and drug development professionals navigating the complexities of the 2-aminothiazole (2-AT) scaffold now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the toxicophore potential of this widely used chemical moiety. While the 2-AT core is a privileged structure in medicinal chemistry, its susceptibility to metabolic activation warrants careful consideration during drug design.[1][2]
This guide is designed to equip scientists with the knowledge and practical protocols to identify, assess, and mitigate the risks associated with 2-aminothiazole-containing compounds, ensuring the development of safer and more effective therapeutics.
Section 1: Understanding the 2-Aminothiazole Toxicophore
This section delves into the fundamental reasons behind the toxic potential of the 2-aminothiazole ring.
FAQ: What makes the 2-aminothiazole scaffold a potential toxicophore?
The 2-aminothiazole group is considered a "structural alert" or toxicophore because it can be metabolically activated by drug-metabolizing enzymes, such as Cytochrome P450s (CYPs), into chemically reactive metabolites.[1][2] These reactive metabolites are typically electrophilic and can covalently bind to nucleophilic residues on essential macromolecules like proteins and DNA.[3][4] This covalent binding can disrupt cellular function, trigger an immune response, and lead to various toxicities, including idiosyncratic adverse drug reactions (ADRs).[3][4]
FAQ: What are the primary mechanisms of toxicity associated with 2-aminothiazoles?
The primary toxicity mechanism is initiated by metabolic bioactivation.[3][5] The key steps involve:
-
Oxidation: The thiazole ring, particularly at the C4 and C5 positions, or the exocyclic amino group, can undergo oxidation.
-
Formation of Reactive Intermediates: This oxidation can lead to the formation of unstable intermediates, such as epoxides or N-hydroxy species.
-
Rearrangement to Electrophiles: These intermediates can then rearrange to form highly reactive electrophilic species.
-
Covalent Binding: The resulting electrophiles can form covalent adducts with cellular proteins, leading to haptens that can elicit an immune response, or they can bind to other crucial cellular components, causing direct cytotoxicity.[4][6]
Caption: Metabolic activation of the 2-aminothiazole scaffold.
Section 2: Experimental Assessment of Toxicity Potential: A Troubleshooting Guide
This section provides practical guidance for experimentally evaluating the toxicophore potential of your 2-aminothiazole-containing compounds.
Question: My 2-aminothiazole lead compound shows cytotoxicity in vitro. How can I determine if this is due to metabolic activation?
To dissect whether the observed cytotoxicity is from the parent compound or a metabolite, a metabolic competency assay is essential.
Troubleshooting Protocol: Comparative Metabolic Stability Assay
-
Objective: To determine if the compound's toxicity is dependent on metabolic enzymes.
-
Materials:
-
Test compound
-
Liver microsomes (human, rat, etc.) or S9 fraction[7]
-
NADPH (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Relevant cell line for cytotoxicity assessment
-
-
Procedure:
-
Prepare two sets of incubations with liver microsomes.
-
Set A (Metabolically Incompetent): Incubate your compound with liver microsomes without NADPH.
-
Set B (Metabolically Competent): Incubate your compound with liver microsomes with NADPH.
-
Include appropriate controls: a vehicle control and a known cytotoxic compound.
-
After a set incubation period (e.g., 1-2 hours), terminate the reaction.
-
Apply the supernatant from both sets of incubations to your cell line.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
-
Interpreting the Results:
-
Toxicity in Set B >> Set A: This strongly suggests that a metabolite is responsible for the cytotoxicity, confirming bioactivation.
-
Toxicity in Set A ≈ Set B: The parent compound is likely inherently cytotoxic, or the toxicity is mediated by non-NADPH dependent enzymes.
-
Troubleshooting: If you observe high compound turnover even without NADPH, it could indicate chemical instability or metabolism by non-CYP enzymes present in the microsomal preparation, such as flavin-containing monooxygenases (FMOs) or esterases.[7]
-
Question: How can I trap and identify potential reactive metabolites of my compound?
Reactive metabolite trapping studies are the gold standard for identifying the formation of electrophilic species.[3] Glutathione (GSH), a cellular nucleophile, is commonly used as a trapping agent.[6]
Experimental Workflow: Glutathione (GSH) Trapping Assay
-
Objective: To capture and identify reactive metabolites by forming stable GSH adducts.
-
Methodology:
-
Incubate your test compound with liver microsomes, NADPH, and a high concentration of glutathione (GSH).[6]
-
Run a control incubation without GSH.
-
After incubation, quench the reaction and precipitate the proteins.
-
Analyze the supernatant by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5]
-
Search for unique peaks in the GSH-containing sample that are absent in the control.
-
Characterize the structure of the potential GSH adducts based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Data Presentation: Expected Mass Shifts for GSH Adducts
| Modification | Mass Shift (Da) | Implication |
| Glutathione Addition | +305.0678 | Direct evidence of an electrophilic metabolite. |
| Glutathione Addition after Oxidation | +321.0627 | Suggests oxidation preceded GSH conjugation. |
| Glutathione Addition after Dehydrogenation | +303.0521 | Indicates the formation of an unsaturated reactive species. |
Section 3: Mitigating Toxicity - A Medicinal Chemist's Guide
Once the toxicophore potential is confirmed, the focus shifts to medicinal chemistry strategies to mitigate this liability.
FAQ: What are the most common strategies to block the metabolic activation of the 2-aminothiazole ring?
Structure-activity relationship (SAR) studies have revealed several effective strategies:
-
Substitution at C4 or C5: Introducing substituents at the C4 or C5 positions of the thiazole ring can sterically hinder the epoxidation pathway, which is a common bioactivation route.[2][8]
-
Modification of the 2-Amino Group:
-
N-Methylation: In some cases, N-methylation of the amino group can alter the metabolic profile and reduce toxicity.[8]
-
Acylation: Converting the primary amine to an amide can also be a successful strategy.
-
-
Bioisosteric Replacement: In some instances, replacing the 2-aminothiazole scaffold with a different heterocycle that retains the desired pharmacological activity but has a lower propensity for metabolic activation can be a viable option. For example, 2-aminooxazole has been explored as a bioisostere for 2-aminothiazole.[9]
Caption: Decision-making workflow for mitigating 2-AT toxicity.
FAQ: How do I balance reducing toxicity with maintaining desired pharmacological activity?
This is the central challenge of lead optimization. A multi-parameter optimization approach is crucial. It's an iterative process of designing new analogs based on the mitigation strategies, synthesizing them, and then testing them for both improved safety profiles (reduced metabolic activation, lower cytotoxicity) and retained or improved potency and selectivity for the intended biological target. This "design-make-test-analyze" cycle is fundamental to successfully engineering out the toxicophore liability while preserving the desired therapeutic effect.
References
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Interactions, 330, 109244. [Link]
-
Dalvie, D., Obach, R. S., & Kang, P. (2012). Detecting Reactive Drug Metabolites for Reducing the Potential for Drug Toxicity. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 561-577. [Link]
-
Jia, L., & Liu, X. (2013). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Chemical Research in Toxicology, 26(1), 2-14. [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]
-
Khalifa, M. E. (2022). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 69(1), 1-22. [Link]
-
Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - US. Retrieved from [Link]
-
Pauk, K., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3324. [Link]
-
Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. Retrieved from [Link]
-
Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1279-1306. [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 7. admescope.com [admescope.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Aminothiazole Intermediates
Welcome to the Technical Support Center for the scale-up synthesis of aminothiazole intermediates. This guide is designed for researchers, chemists, and process development professionals who are transitioning aminothiazole synthesis from the laboratory bench to pilot plant or manufacturing scale. As a core scaffold in numerous pharmaceuticals, the robust and efficient synthesis of aminothiazoles is of paramount importance.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding to not only solve common scale-up challenges but also to proactively design more resilient and efficient processes.
The Landscape of Aminothiazole Synthesis: The Hantzsch Reaction and Beyond
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent method for constructing the aminothiazole ring.[3][4] It typically involves the condensation of an α-haloketone with a thioamide or thiourea.[3] While elegant and versatile, its transition to a larger scale can unmask challenges related to reaction control, product purity, and process safety.
This guide will primarily focus on troubleshooting the Hantzsch synthesis and its variations, while also touching upon alternative methods that may offer advantages in specific scale-up scenarios.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the pressing issues encountered during the scale-up of aminothiazole synthesis.
Category 1: Reaction Performance & Yield Optimization
Q1: My Hantzsch reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes and how can I fix this?
Low yield upon scale-up is a common and frustrating problem. The root cause often lies in mass and heat transfer limitations that are negligible at the bench scale.
Causality Explained:
-
Inefficient Mixing: In a large reactor, localized "hot spots" or areas of high reactant concentration can occur if mixing is not adequate. This can lead to the formation of side products and degradation of the desired product.
-
Heat Transfer Issues: The Hantzsch reaction is often exothermic, especially during the initial SN2 reaction between the thioamide and the α-haloketone.[5] On a small scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. In a large reactor, this ratio decreases dramatically, and if the heat of reaction is not removed efficiently, the internal temperature can rise uncontrollably. This can accelerate side reactions and decompose the product.[6]
-
Suboptimal Reaction Conditions: Conditions that were optimal in a round-bottom flask may not be ideal in a large jacketed reactor. Factors like solvent choice, reaction temperature, and addition rates become much more critical.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
Q2: I'm observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
Side reactions are a major hurdle in achieving high purity and yield. The most common byproduct in the synthesis of 2-aminothiazoles is the isomeric 2-imino-2,3-dihydrothiazole, especially when using N-substituted thioureas under acidic conditions.[8]
Causality Explained:
-
Ambident Nucleophilicity of Thiourea: Thiourea and its derivatives are ambident nucleophiles, meaning they can react at either the sulfur or nitrogen atom. While the initial attack of the sulfur on the α-haloketone is desired, subsequent cyclization can be complex.
-
pH Control: The reaction pH can significantly influence the regioselectivity of the cyclization. Acidic conditions can promote the formation of the undesired 2-imino isomer.[8] Running the reaction under neutral or slightly basic conditions generally favors the formation of the desired 2-aminothiazole.[3]
Strategies for Improving Selectivity:
-
pH Adjustment: Carefully control the pH of the reaction mixture. The addition of a non-nucleophilic base can be beneficial.
-
Order of Addition: The order in which reactants are added can be critical. A study on an unsymmetrical Hantzsch reaction found that controlling the order of addition was key to minimizing symmetrical byproducts.[9]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor different outcomes than polar protic solvents. A systematic screening of solvents is recommended during process development.
-
Temperature Control: As mentioned previously, maintaining a consistent and optimal temperature can prevent side reactions that have a higher activation energy.
| Parameter | Condition A | Condition B | Rationale |
| Solvent | Ethanol (Protic) | Toluene (Aprotic) | Polarity can influence the reaction mechanism and selectivity. |
| Temperature | 60°C | 80°C | Higher temperatures may accelerate the desired reaction but can also promote byproduct formation.[6] |
| Base | None (Neutral) | Sodium Bicarbonate | A mild base can neutralize generated acid (HX) and favor the desired 2-aminothiazole isomer.[3] |
| Catalyst | None | Zeolite-based catalyst | Heterogeneous catalysts can improve selectivity and simplify workup.[10] |
Table 1: Example of a Design of Experiment (DoE) approach to optimize selectivity.
Category 2: Impurities, Purification, and Product Quality
Q3: My final aminothiazole intermediate is difficult to purify and has poor stability. What's causing this and what are my options?
Purification and stability are intrinsically linked. Impurities from the reaction can often catalyze the degradation of the final product.[6][11]
Causality Explained:
-
Residual Starting Materials & Byproducts: Unreacted α-haloketones or isomeric impurities can be difficult to remove and can co-crystallize with the product. The presence of such impurities can significantly impact the crystal habit and purity of the final product.[12][13]
-
Product Instability: 2-aminothiazole itself can be unstable, and purification by distillation often leads to low yields due to decomposition.[6][11] Impurities in a commercially available aqueous monochloroacetaldehyde (MCA) solution, a common starting material, can lead to the formation of unstable 2-aminothiazole crystals that decompose over time.[11]
Purification and Stabilization Strategies:
-
Recrystallization: This is the most common purification method. Careful solvent screening is crucial to find a system that effectively separates the product from key impurities.
-
Adduct Formation: A patented method for purifying 2-aminothiazole involves reacting the crude product with sulfur dioxide to form a relatively insoluble bisulfite adduct. This adduct can be easily filtered and then decomposed with a strong mineral acid to yield the pure 2-aminothiazole.[14]
-
Solvent Choice in Synthesis: Performing the synthesis in an organic solvent with low water content can significantly improve the purity of the crude product and simplify isolation.[6][11]
-
In-line Purification: For continuous manufacturing processes, scavenger resins can be used in-line to remove specific impurities or excess reagents before the next reaction step.[15]
Caption: Decision tree for managing product impurities and stability.
Q4: My product's physical properties (crystal shape, solubility) are inconsistent between batches. Could this be a polymorphism issue?
Yes, inconsistent physical properties are a classic indicator of polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. This is a critical quality attribute, as different polymorphs can have different solubilities, dissolution rates, and bioavailability.
Causality Explained:
-
Influence of Impurities: The presence of even small amounts of impurities can influence which polymorphic form crystallizes.[12][13] Structurally related impurities can interact with the growing crystal faces, either promoting or inhibiting the growth of a particular form.
-
Crystallization Conditions: The solvent, cooling rate, and agitation during crystallization all play a crucial role in determining the resulting polymorph.
Strategies for Controlling Polymorphism:
-
Seeding: Introduce seed crystals of the desired polymorph into the supersaturated solution to direct the crystallization process.
-
Controlled Cooling: Implement a precise and reproducible cooling profile. Rapid cooling often leads to metastable forms, while slow cooling favors the most stable polymorph.
-
Solvent System: The choice of crystallization solvent is critical. Experiment with different solvents and solvent mixtures to find conditions that consistently produce the desired form.
-
Impurity Control: Rigorously control the impurity profile of the material entering the crystallization step.
Category 3: Process Safety & Advanced Control
Q5: What are the primary safety concerns when scaling up aminothiazole synthesis?
Safety must be the top priority during scale-up. Key concerns include:
-
Thermal Runaway: As discussed, the potential for an uncontrolled exothermic reaction is a major risk. A thorough thermal hazard assessment, including reaction calorimetry, is highly recommended before scaling up.
-
Hazardous Reagents: Many reagents used in aminothiazole synthesis are toxic, corrosive, or lachrymatory (e.g., α-haloketones). Ensure appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed-transfer systems) are in place.
-
Toxic Products: 2-aminothiazole itself is toxic and can cause adverse effects through inhalation, ingestion, or skin contact.[9] Handle the final product with appropriate care.
Q6: How can Process Analytical Technology (PAT) be applied to the scale-up of aminothiazole synthesis?
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[16][17]
Application in Aminothiazole Synthesis:
-
Real-Time Reaction Monitoring: In-line spectroscopic tools (e.g., FTIR, Raman) can monitor the concentration of reactants, intermediates, and the final product in real-time. This allows for precise determination of reaction completion, preventing the formation of byproducts due to unnecessarily long reaction times.
-
Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count during crystallization, providing real-time control over the process to ensure consistent crystal properties.
-
Quality by Design (QbD): By integrating PAT, you can move towards a Quality by Design approach. This involves a deep understanding of how process parameters affect the final product, allowing for a more robust and controlled manufacturing process.[18]
Experimental Protocol: A Representative Hantzsch Synthesis
This protocol describes the synthesis of 2-amino-4-phenylthiazole as a representative example.[3] Note: This is a lab-scale procedure. All aspects, especially heating and reagent addition, must be carefully evaluated for safety before scaling up.
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Solvent Addition: Add methanol as the solvent.
-
Heating: Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes. Monitor the reaction progress by TLC.
-
Cooling: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Work-up: Slowly pour the reaction mixture into a separate vessel containing a stirred 5% Na₂CO₃ solution. This will neutralize the hydrobromic acid byproduct and precipitate the product.
-
Isolation: Filter the resulting precipitate through a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Drying: Dry the collected solid to obtain the crude 2-amino-4-phenylthiazole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
References
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9361. [Link]
- European Patent Office. (1992). EP0482607B1 - Process of producing 2-aminothiazole.
-
ResearchGate. (n.d.). Various synthetic routes to the 2-aminothiazole core preparation. [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. [Link]
-
Séché Environnement. (n.d.). Purification of synthesis intermediates. [Link]
-
Stepscience. (2022). Process Analytical Technology - PAT. [Link]
-
MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
European Patent Office. (1992). EP 0 482 607 A1 - Process of producing 2-aminothiazole. [Link]
-
Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
ACS Publications. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
-
ACS Publications. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. [Link]
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]
-
AIChE. (n.d.). Effect of Molecular Speciation of Impurities on Amino Acid Crystallization. [Link]
-
RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (n.d.). [Link]
-
BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. [Link]
-
ResearchGate. (n.d.). Thiazole formation through a modified Gewald reaction. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). [Link]
-
National Institutes of Health. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
-
National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. bepls.com [bepls.com]
- 5. youtube.com [youtube.com]
- 6. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 11. data.epo.org [data.epo.org]
- 12. mdpi.com [mdpi.com]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. stepscience.com [stepscience.com]
- 18. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Low Reactivity of the 2-Amino Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and overcome challenges associated with the low reactivity of the 2-amino group, particularly in heterocyclic systems like pyridines and pyrimidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental design.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My acylation/sulfonylation of a 2-aminopyridine derivative is failing or giving very low yields. What's going wrong?
Answer:
This is a classic issue rooted in the electronic properties of the 2-aminopyridine scaffold. The exocyclic 2-amino group's lone pair of electrons is delocalized into the electron-deficient pyridine ring. This resonance effect significantly reduces the nucleophilicity of the amino group, making it a much weaker nucleophile than a typical aniline.[1] Furthermore, the adjacent ring nitrogen acts as an electron-withdrawing group, further deactivating the amino group.
In strongly acidic conditions, required for some reactions, the pyridine ring nitrogen can be protonated. This creates a positively charged pyridinium ion, which drastically withdraws electron density from the ring and almost completely quenches the nucleophilicity of the 2-amino group.[2]
Causality Diagram: Reduced Nucleophilicity of 2-Aminopyridine
Caption: Key electronic factors that diminish the reactivity of the 2-amino group.
Troubleshooting Strategies & Protocols:
-
Use a Stronger Base/Non-Nucleophilic Base: The presence of a suitable base is critical. A relatively strong, non-nucleophilic base like triethylamine (Et₃N) can lead to the formation of N,N-diacylated products, as the initially formed amide is acidic enough to be deprotonated and react again.[3] For selective mono-acylation, a weaker base like pyridine is often preferred.[3]
-
Employ More Reactive Acylating Agents: Instead of using less reactive anhydrides, switch to more electrophilic acylating agents like acyl chlorides or use coupling reagents (e.g., HATU, HOBt) to activate carboxylic acids.
-
Catalysis: Transition metal catalysis can be highly effective. For instance, palladium-catalyzed carbonylative cyclization of N-aryl-2-aminopyridines has been successfully used to form quinazolinones.[4]
-
Protecting Group Strategy: If other functional groups are interfering, consider protecting the 2-amino group. Carbamates (like Boc or Cbz) are excellent choices as they temporarily convert the nucleophilic amine into a non-nucleophilic carbamate, allowing other transformations to occur.[5][6]
-
Protocol for Boc Protection:
-
Dissolve the 2-aminopyridine derivative in a suitable solvent (e.g., Dichloromethane or THF).
-
Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O).
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) or 1.2 equivalents of triethylamine.
-
Stir at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify by column chromatography.
-
-
Question 2: I'm attempting a nucleophilic aromatic substitution (SNA_r_) on a 2-halopyridine with an amine, but the reaction is sluggish even at high temperatures. How can I improve this?
Answer:
This is a common challenge. While a halogen at the 2-position of pyridine is activated towards nucleophilic attack, the reaction can still be slow, especially with moderately nucleophilic amines. The energy barrier for the formation of the Meisenheimer complex can be high.
Troubleshooting Strategies & Protocols:
-
Activate the Pyridine Ring: Convert the pyridine to a pyridinium salt. N-alkylation of the pyridine ring nitrogen dramatically increases the electrophilicity of the C2 and C4 positions, making them much more susceptible to nucleophilic attack.[7] A recently developed method uses 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate, which is exceptionally reactive towards SNAr with various nucleophiles at room temperature.[8]
-
Transition Metal Catalysis (Buchwald-Hartwig Amination): This is a powerful and widely used method for forming C-N bonds. Palladium catalysts with specialized phosphine ligands can efficiently couple 2-halopyridines with a broad range of primary and secondary amines under relatively mild conditions.[7] Copper-catalyzed methods have also been developed and can be a cost-effective alternative.[7]
-
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the 2-halopyridine (1.0 equiv), amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., Toluene or Dioxane).
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.
-
After completion, cool to room temperature, filter through celite, and perform an aqueous workup followed by purification.
-
-
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction by efficiently heating the polar solvent and reactants, often leading to higher yields in shorter times compared to conventional heating.[9][[“]]
Question 3: My reaction is hindered by the steric bulk around the 2-amino group. What are my options?
Answer:
Steric hindrance is a major factor that can slow down or completely prevent a reaction by physically blocking the approach of a reagent to the reactive center.[11][12] This is particularly problematic when either the substrate (e.g., a 2-amino-3,6-disubstituted pyridine) or the incoming reagent is bulky.
Workflow for Overcoming Steric Hindrance
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. Protective Groups [organic-chemistry.org]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. Steric effects - Wikipedia [en.wikipedia.org]
- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
The Tale of Two Positions: A Comparative Guide to the Biological Activity of 4-Substituted vs. 5-Substituted Aminothiazoles
In the intricate world of medicinal chemistry, the 2-aminothiazole scaffold stands as a privileged structure, a versatile molecular framework that has given rise to a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, showing promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the thiazole ring. This guide provides an in-depth, objective comparison of the biological activities of 4-substituted versus 5-substituted aminothiazoles, grounded in experimental data to empower researchers in their drug discovery endeavors.
The Decisive Influence of Substituent Placement: A Structural Overview
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, offers several positions for substitution. However, the C4 and C5 positions are of particular interest due to their significant impact on the molecule's interaction with biological targets. The electronic and steric properties of substituents at these positions can dramatically alter the compound's pharmacokinetic and pharmacodynamic profiles.
Caption: General structure of a 2-aminothiazole with potential substitution sites at C4 and C5.
Comparative Analysis of Biological Activities
The strategic placement of substituents at either the C4 or C5 position of the 2-aminothiazole ring can lead to distinct biological activities. This section will delve into a comparative analysis of these positional isomers across various therapeutic areas, supported by experimental findings.
Anticancer Activity: A Tale of Two Kinase Inhibition Strategies
The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[5][6][7] The position of substitution plays a pivotal role in determining the specific kinases targeted and the resulting antiproliferative effects.
4-Substituted Aminothiazoles: Targeting Aurora and Other Kinases
A significant body of research highlights the importance of substitution at the C4 position for potent kinase inhibition. For instance, derivatives with aryl or heteroaryl groups at the C4 position have shown remarkable activity against a range of kinases.
-
Aurora Kinase Inhibition: Certain 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation.[1] For example, a series of 2-aminophenyl-5-halothiazoles displayed inhibitory activity against Aurora kinases, with the substitution pattern influencing potency.[1]
-
Src Family Kinase Inhibition: Dasatinib, a clinically approved anticancer drug, features a 2-aminothiazole core and demonstrates the significance of the substitution pattern in targeting Src family kinases.[1][5]
5-Substituted Aminothiazoles: Inducing Apoptosis and Cell Cycle Arrest
Conversely, substitutions at the C5 position have been shown to impart potent anticancer properties through different mechanisms, often involving the induction of apoptosis and cell cycle arrest.
-
Chalcone-like Anticancer Agents: A series of 4-amino-5-cinnamoylthiazoles were designed as chalcone-like anticancer agents.[8] These compounds, with a bulky cinnamoyl group at the C5 position, exhibited significant antiproliferative activities against various human cancer cell lines, including MCF-7, HepG2, and SW480.[8] The lead compound in this series induced cell cycle blockade at the G2 phase and promoted apoptosis in HepG2 cells.[8]
Data Summary: Anticancer Activity
| Substitution Position | Primary Mechanism of Action | Example Target/Activity | Representative Cell Lines | Reference |
| 4-Substituted | Kinase Inhibition | Aurora Kinase, Src Family Kinases | K562 (Leukemia) | [1][5] |
| 5-Substituted | Apoptosis Induction, Cell Cycle Arrest | Chalcone-like activity | MCF-7 (Breast), HepG2 (Liver), SW480 (Colon) | [8] |
Antimicrobial Activity: A Broad Spectrum of Action
Aminothiazole derivatives have emerged as a promising class of antimicrobial agents, with both 4- and 5-substituted analogs demonstrating significant activity against a range of bacteria and fungi.[9][10][11]
4-Substituted Aminothiazoles: Potent Antibacterial and Antifungal Agents
Research has demonstrated that introducing specific substituents at the C4 position can lead to potent antimicrobial compounds.
-
Antibacterial Activity: Novel 2-aminothiazole derivatives with substituents like 4-cyanophenyl, 4-fluorophenyl, and 4-chlorophenyl at the C4 position have shown high antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[12]
-
Antifungal Activity: Certain 4-aryl-2-aminothiazole derivatives have been reported to possess antifungal properties.
5-Substituted Aminothiazoles: Targeting Fungal Pathogens
Modifications at the C5 position have also yielded potent antifungal agents.
-
Antifungal Activity: A study on the antifungal activity of 2-aminoazole analogues against Histoplasma capsulatum and Cryptococcus neoformans revealed that compounds with lipophilic bicyclic ring systems at the C5 position were more active than the parent compound.[13]
Data Summary: Antimicrobial Activity
| Substitution Position | Target Organisms | Example Substituents | Reference |
| 4-Substituted | E. coli, B. subtilis | 4-cyanophenyl, 4-fluorophenyl, 4-chlorophenyl | [12] |
| 5-Substituted | H. capsulatum, C. neoformans | 7-benzothiophenyl, 4-indanyl | [13] |
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are paramount. This section outlines key methodologies for evaluating the biological activities discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (4- and 5-substituted aminothiazoles) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. Synthesis and biological evaluation of 4-amino-5-cinnamoylthiazoles as chalcone-like anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Aminothiazole Compounds
For researchers in the trenches of drug discovery, the journey of a novel compound from a promising hit to a viable preclinical candidate is paved with rigorous, well-validated data. The aminothiazole scaffold, a cornerstone in medicinal chemistry, has given rise to numerous potent agents, particularly in oncology.[1][2] However, its promise can only be realized through a meticulously planned and executed in vitro validation cascade.
This guide provides an in-depth, comparative framework for validating novel aminothiazole compounds. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that each step builds a self-validating system of evidence. Our focus is on generating a robust, decision-driving dataset that establishes on-target activity, selectivity, and a preliminary safety profile, thereby building confidence for the critical transition to in vivo studies.
The Validation Gauntlet: A Staged Approach to De-Risking
The validation process is not a linear checklist but an integrated, iterative cycle. We propose a staged approach where data from early, foundational assays inform the selection and design of more complex, resource-intensive experiments. This "fail fast, fail cheap" philosophy is essential for efficient drug discovery.
Here is the logical workflow we will follow, designed to systematically build a comprehensive profile of a novel aminothiazole candidate.
Caption: In Vitro Validation Cascade for Novel Aminothiazoles.
Stage 1: Foundational Physicochemical Assessment
Expertise & Experience: Before any biological activity is measured, we must understand the compound's fundamental properties. A potent compound that is insoluble or unstable in assay media will produce misleading or irrelevant data.[3][4] These initial assays are the bedrock of the entire validation process.
Comparison of Solubility Assays
Aqueous solubility is a critical determinant of a drug's bioavailability.[5] We compare two standard methods used in early discovery.
| Assay Type | Principle | Throughput | Relevance | Key Limitation |
| Kinetic Solubility | Rapid precipitation measurement after diluting a DMSO stock into aqueous buffer. Often measured by nephelometry (light scattering).[6] | High | Mimics HTS and in vitro assay conditions, identifying compounds likely to precipitate in biological screens.[5] | May overestimate solubility compared to thermodynamically stable state. |
| Thermodynamic Solubility | Measures the concentration of a compound in a saturated solution at equilibrium. Typically involves a shake-flask method followed by HPLC or UV quantification.[6] | Low | Represents the "true" solubility; crucial for pre-formulation and predicting in vivo dissolution.[3] | Time-consuming and requires more compound. |
Recommendation: Begin with a high-throughput kinetic solubility screen to flag problematic compounds early. For promising leads, thermodynamic solubility provides the gold-standard data required for later development stages.
Chemical Stability
Trustworthiness: A compound's stability in assay buffer and under storage conditions is paramount for data integrity. An increase or decrease in the measured active ingredient concentration over time can invalidate assay results.[7]
-
Protocol: Incubate the compound in relevant physiological buffers (e.g., PBS pH 7.4) and assay-specific media at 37°C. Analyze samples by HPLC-UV or LC-MS at various time points (e.g., 0, 2, 4, 24 hours) to quantify the parent compound remaining.
-
Self-Validation: The protocol must include a known stable and a known labile compound as controls. Acceptance criteria should be set (e.g., >90% of parent compound remaining after 24 hours).
Stage 2: Demonstrating Primary Activity and Potency
With foundational properties established, we proceed to quantify the compound's biological effect. For our hypothetical aminothiazole, designed as a kinase inhibitor for oncology, this involves both biochemical and cell-based assays.
Biochemical Potency: The Target-Based Assay
This assay directly measures the interaction between the compound and its purified target protein (e.g., Cyclin-Dependent Kinase 2, a known target for some aminothiazoles).[8]
-
Experimental Choice: An ADP-Glo™ Kinase Assay is a common choice. It quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal. This format is highly sensitive, amenable to high throughput, and has a robust luminescent readout.
Cellular Potency: The Phenotypic Assay
This assay determines the compound's effect in a relevant biological context, such as inhibiting the proliferation of a cancer cell line.
-
Comparison of Cytotoxicity/Antiproliferative Assays:
| Assay | Principle | Pros | Cons |
| MTT/MTS Assay | Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9][10][11] | Inexpensive, well-established, simple protocol. | Indirect measure of viability; can be confounded by compounds affecting mitochondrial respiration.[12] |
| ATP Assay (e.g., CellTiter-Glo®) | Measures ATP levels, which correlate with the number of metabolically active cells. ATP is a substrate for luciferase, producing a luminescent signal.[13] | Highly sensitive, rapid, less prone to artifacts from colored compounds. | More expensive than colorimetric assays. |
| Real-Time Live-Cell Analysis | Uses impedance or imaging to non-invasively monitor cell proliferation over days. | Provides kinetic data (growth curves), distinguishes cytostatic vs. cytotoxic effects. | Requires specialized instrumentation. |
Recommendation: The MTT or MTS assay is a cost-effective starting point for broad screening.[14] For lead optimization, the ATP-based assay is superior due to its sensitivity and reliability.[13]
Detailed Protocol: MTT Antiproliferative Assay
-
Cell Plating: Seed cancer cells (e.g., A2780 ovarian carcinoma)[8] in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare a serial dilution of the aminothiazole compound (e.g., from 100 µM to 1 nM). Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration typically allows for 2-3 cell doublings.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration causing 50% growth inhibition).
Stage 3: Validating Mechanism of Action (MoA) and Selectivity
A critical step is to confirm that the observed cellular phenotype is a direct result of the compound engaging its intended target.[15][16]
Cellular Target Engagement: The Litmus Test
The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify target binding in a physiological context (i.e., within intact cells or cell lysates).[17]
-
Principle: Ligand binding stabilizes a target protein against thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified by Western blot or other methods. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Selectivity Profiling
Trustworthiness: A successful drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity. Aminothiazoles, particularly kinase inhibitors, must be profiled against a panel of other kinases.
-
Methodology: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).
-
Data Interpretation: The results are typically presented as a percentage of inhibition. Potent hits on unintended kinases are flagged for follow-up dose-response analysis to determine their IC₅₀ values. A highly selective compound will show potent inhibition of the primary target with minimal activity against other kinases.
Stage 4: Early Safety and Liability Profiling
Early assessment of key safety liabilities is crucial for de-risking a project.[18] Two of the most important in vitro safety assays are for cardiotoxicity and drug-drug interactions.
Cardiotoxicity: hERG Inhibition Assay
Inhibition of the hERG potassium ion channel can lead to fatal cardiac arrhythmias.[19] Regulatory agencies mandate hERG testing for all new chemical entities.[20]
-
Comparison of hERG Assay Formats:
| Assay Format | Principle | Throughput | Regulatory Acceptance |
| Manual Patch Clamp | The "gold standard" method directly measures ion flow through the hERG channel in a single cell expressing the channel.[19] | Very Low | High (Required for GLP studies) |
| Automated Patch Clamp | Miniaturized, automated version of the manual patch clamp, allowing higher throughput. | Medium | High |
| Thallium Flux Assay | A fluorescence-based surrogate assay where thallium influx through the hERG channel is measured.[21] | High | Screening only; positive hits must be confirmed by patch clamp. |
Recommendation: Use a high-throughput thallium flux assay for initial screening.[21] Any compound progressing towards lead optimization must be evaluated using the gold-standard manual or automated patch clamp technique to satisfy regulatory expectations.[22][23]
Drug-Drug Interactions: CYP450 Inhibition
Cytochrome P450 (CYP) enzymes are the primary route of metabolism for most drugs. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs).[24]
-
Methodology: The compound is incubated with human liver microsomes and a panel of probe substrates specific for the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). The rate of metabolite formation from the probe substrate is measured by LC-MS/MS. A reduction in metabolite formation indicates inhibition.
-
Data Analysis: Dose-response curves are generated for each isoform to determine an IC₅₀ value. Compounds with IC₅₀ values <10 µM are generally flagged as potential inhibitors.[24]
Comparative Data Summary
To guide decision-making, data should be consolidated into a clear, comparative table.
| Parameter | Aminothiazole A | Aminothiazole B | Reference Drug (e.g., Dasatinib) | Desired Profile |
| Kinetic Solubility (pH 7.4) | 5 µg/mL | 75 µg/mL | 20 µg/mL | >60 µg/mL[6] |
| Kinase IC₅₀ (Target X) | 150 nM | 25 nM | 5 nM | <100 nM |
| Cellular GI₅₀ (A2780) | 2 µM | 0.3 µM | 0.05 µM | <1 µM |
| CETSA Shift (ΔTₘ) | 0.5 °C | 4.2 °C | 5.1 °C | >2 °C |
| Selectivity (S-Score at 1µM) | 0.4 | 0.05 | 0.02 | <0.1 |
| hERG Inhibition IC₅₀ | 8 µM | >50 µM | 15 µM | >10 µM |
| CYP3A4 Inhibition IC₅₀ | 2 µM | >50 µM | 5 µM | >10 µM |
Analysis: In this hypothetical comparison, Aminothiazole A shows poor solubility and a significant disconnect between its biochemical and cellular potency, which is further explained by its poor target engagement in the CETSA assay. It also has liabilities in CYP inhibition. Aminothiazole B , while less potent than the reference drug, displays a much more favorable profile: good solubility, a strong biochemical-to-cellular correlation, confirmed target engagement, high selectivity, and a clean safety profile. This makes Aminothiazole B a much stronger candidate for further optimization and in vivo studies.
References
-
In Vitro ADME. Selvita.
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
In Vitro ADME Assays and Services. Charles River Laboratories.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio.
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
-
In Vitro ADME Studies. PharmaLegacy.
-
In Vitro ADME Assays. Concept Life Sciences.
-
New FDA Guidance on Bioanalytical Method Validation. Kymos.
-
Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA).
-
Bioanalytical Method Validation (2001). U.S. Food and Drug Administration (FDA).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
-
Validating Target Engagement: A Comparative Guide for Researchers. BenchChem.
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
-
Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH).
-
A Practical Guide to Target Engagement Assays. Selvita.
-
2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.
-
Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology.
-
Target and Pathway Engagement Assays. Concept Life Sciences.
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central.
-
Outlining Drug Stability and Solubility with Dissolution Testing. Pharmaceutical Technology.
-
In vitro target validation process. ResearchGate.
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
-
The Integrated Platform. Integrated Biosciences.
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration (FDA).
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration (FDA).
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF) ResearchGate.
-
The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega Corporation.
-
Best Practice hERG Assay. Mediford Corporation.
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. BenchChem.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH).
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI.
-
Assay Guidance Manual. NCBI Bookshelf.
-
In Vitro Solubility Assays in Drug Discovery. ResearchGate.
-
using assays to discovery new drugs. YouTube.
-
Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Cureus.
-
What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. Chemxpert Database.
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology.
-
4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
-
Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product [chemxpert.com]
- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 13. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. selvita.com [selvita.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. selvita.com [selvita.com]
- 19. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 20. fda.gov [fda.gov]
- 21. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 24. criver.com [criver.com]
A Senior Application Scientist's Guide to 2-Aminothiazole Synthesis: A Comparative Analysis of Key Routes
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Drugs like the kinase inhibitor Dasatinib and the antibiotic Cefdinir feature this heterocyclic core, underscoring its therapeutic importance.[1] Consequently, the efficient and robust synthesis of 2-aminothiazole derivatives is a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of the principal synthetic routes to 2-aminothiazoles. We will dissect the classical Hantzsch and Cook-Heilbron syntheses and explore modern, efficiency-focused methodologies, including one-pot procedures and microwave-assisted techniques. The discussion will emphasize the mechanistic underpinnings, practical advantages and limitations, and provide validated experimental data to support the comparison.
The Classical Standard: Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch thiazole synthesis remains the most prevalent and versatile method for constructing the thiazole ring.[4][5] The fundamental reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[5][6] This pathway is renowned for its reliability and high yields.[6]
Reaction Mechanism
The synthesis proceeds through a well-established multi-step pathway. The reaction is initiated by a nucleophilic attack from the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the stable, aromatic 2-aminothiazole ring.[6][7]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Advantages and Disadvantages
The primary strengths of the Hantzsch synthesis are its broad substrate scope, simplicity, and generally high product yields.[6] However, a significant drawback is the use of α-haloketones, which are often lachrymatory and toxic. Furthermore, the synthesis of these starting materials adds an extra step to the overall process.
Experimental Data & Protocol
Table 1: Representative Data for Hantzsch Synthesis
| α-Haloketone | Thiourea | Solvent | Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 100°C, 30 min | High (not specified) | [6] |
| 1-Aryl-2-bromoethan-1-one | Thioamide derivatives | Water | Ambient Temp, 1-2 h | 87-97 | [8] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | EtOH/Water | 65°C | 79-90 | [9] |
Detailed Protocol: Synthesis of 2-amino-4-phenylthiazole [6]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry to yield the final product.
An Alternative Pathway: The Cook-Heilbron Synthesis
The Cook-Heilbron synthesis offers a different approach, primarily for the formation of 5-aminothiazoles.[10] This method involves the reaction of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions at room temperature.[10][11]
Reaction Mechanism
The mechanism begins with the nucleophilic attack of the nitrogen from the α-aminonitrile onto the electrophilic carbon of carbon disulfide. A series of proton transfers and a subsequent intramolecular cyclization, where the sulfur atom attacks the nitrile carbon, leads to the formation of the 5-aminothiazole ring.[10]
Caption: The reaction mechanism of the Cook-Heilbron synthesis.
Advantages and Disadvantages
The main advantage of this method is its exceptionally mild reaction conditions.[12] However, its application is less common than the Hantzsch synthesis, partly because it primarily yields 5-aminothiazoles and offers less straightforward diversity at the 2- and 4-positions of the thiazole ring.[10]
Modern Methodologies for Enhanced Efficiency and Sustainability
Driven by the principles of efficiency and green chemistry, modern synthetic chemistry has developed several improvements upon the classical Hantzsch reaction.
One-Pot Syntheses
One-pot synthesis is a strategy that dramatically improves reaction efficiency by avoiding the lengthy separation and purification of intermediates.[13] For 2-aminothiazole synthesis, this typically involves the in situ generation of the α-haloketone from a readily available ketone, followed immediately by condensation with thiourea in the same reaction vessel.[14] This approach not only saves time and resources but also enhances safety by avoiding the isolation and handling of hazardous α-haloketone intermediates.[14]
Common reagents for the in situ α-halogenation include N-bromosuccinimide (NBS), copper(II) bromide (CuBr₂), or iodine.[2][13][14]
Table 2: Representative Data for One-Pot Syntheses
| Ketone | Halogen Source | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Aromatic Methyl Ketones | CuBr₂ | - | Reflux | 68-90 | [13] |
| Aralkyl Ketones | NBS | Lactic Acid | 90-100°C, 10-15 min | Good to Excellent | [15] |
| Acetophenone | Iodine | - | Reflux | Good | [2][3] |
| Ketones | TCCA | Ca/4-MePy-IL@ZY-Fe₃O₄ / EtOH | 80°C, 25 min | High | [16] |
Detailed Protocol: One-Pot Synthesis via α-Bromination/Cyclization [13]
-
To a solution of an aromatic methyl ketone (1.0 mmol) in a suitable solvent, add copper(II) bromide (2.2 mmol).
-
Reflux the mixture until the starting ketone is consumed (as monitored by TLC).
-
Add thiourea or an N-substituted thiourea (1.2 mmol) to the reaction mixture.
-
Continue to reflux until the reaction is complete.
-
After cooling, pour the mixture into water and neutralize with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography to obtain the 2-aminothiazole derivative.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[17] Reactions that take hours under traditional reflux can often be completed in minutes, frequently with higher yields and purity.[18][19] This acceleration is due to the efficient and direct heating of the solvent and reactants.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reagents | Conditions | Time | Yield (%) | Reference |
| Conventional | Substituted acetophenone, thiourea, iodine, ethanol | Reflux | 8-10 hours | Lower | [19][20] |
| Microwave | Substituted acetophenone, thiourea, iodine | 170 W | 5-15 minutes | Higher | [19][20] |
Detailed Protocol: Microwave-Assisted Synthesis [19]
-
In a microwave-safe reaction vessel, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).
-
Subject the mixture to microwave irradiation at 170 W for 5-15 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto ice.
-
Filter the resulting precipitate and dry it.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminothiazole derivative.
Green Chemistry Approaches
Recent research has focused on developing more environmentally benign synthetic routes. This includes the use of greener solvents like water, lactic acid, or polyethylene glycol (PEG), and employing reusable or metal-free catalysts.[8][15][21] For instance, one method uses lactic acid as both a biodegradable solvent and a catalyst for the one-pot synthesis from aralkyl ketones.[15] Another innovative approach utilizes visible-light photocatalysis with an organic dye to achieve the synthesis at room temperature under external-oxidant-free conditions.[21]
Comparative Overview
To facilitate a direct comparison, the key features of each synthetic strategy are summarized below.
Caption: Comparative workflow of major 2-aminothiazole synthesis routes.
Table 4: Overall Comparison of 2-Aminothiazole Synthesis Routes
| Feature | Hantzsch Synthesis | Cook-Heilbron Synthesis | One-Pot Synthesis | Microwave-Assisted Synthesis |
| Starting Materials | α-Haloketone, Thiourea | α-Aminonitrile, CS₂/Isothiocyanate | Ketone, Halogen Source, Thiourea | α-Haloketone/Ketone, Thiourea |
| Key Advantage | High versatility, reliable | Very mild conditions | High efficiency, safer | Drastically reduced reaction time |
| Key Disadvantage | Use of hazardous reagents | Limited to 5-aminothiazoles | Can require optimization | Requires specialized equipment |
| Typical Time | Hours | Hours | 15 min - several hours | Minutes |
| Typical Conditions | Reflux temperature | Room temperature | Often elevated temperature | High temperature/pressure |
| Green Credentials | Poor (hazardous reagents) | Moderate (mild conditions) | Good (reduced waste) | Good (energy efficient) |
Conclusion
The synthesis of the 2-aminothiazole scaffold is a mature field with a variety of robust methodologies available to the modern chemist. The classical Hantzsch synthesis remains a reliable and versatile workhorse for laboratory-scale synthesis, despite its reliance on lachrymatory α-haloketones.[6] For applications requiring 5-amino substitution under gentle conditions, the Cook-Heilbron synthesis provides a valuable, albeit less common, alternative.[10]
However, for improved efficiency, safety, and alignment with green chemistry principles, one-pot procedures are highly recommended.[13][14] They circumvent the need to handle hazardous intermediates and significantly streamline the synthetic workflow. For rapid library synthesis and process optimization, microwave-assisted methods offer an unparalleled advantage in speed, often leading to cleaner reactions and higher yields in a fraction of the time required by conventional heating.[19][20] The choice of synthetic route will ultimately depend on the specific goals of the researcher, balancing factors such as scale, desired substitution pattern, available equipment, and commitment to sustainable chemical practices.
References
- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
- HETEROCYCLES. (2012).
- Benchchem. (n.d.). One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
- National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Medicinal and Medical Chemistry. (n.d.). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Taylor & Francis Online. (n.d.). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process.
- IARJSET. (n.d.). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Asian Journal of Research in Chemistry. (n.d.). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Retrieved from Asian Journal of Research in Chemistry.
- Taylor & Francis Online. (2020). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Benchchem. (n.d.). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
- Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.
- CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
- ResearchGate. (n.d.). Green synthesis of substituted 2-aminothiazoles via the reaction of....
- Thieme Connect. (n.d.). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas.
- ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity.
- National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- Royal Society of Chemistry. (n.d.). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water.
- YouTube. (2019). synthesis of thiazoles.
- ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review.
- Wikipedia. (n.d.). 2-Aminothiazole.
- YouTube. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry.
- Semantic Scholar. (n.d.). [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
- Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Retrieved from Journal of University of Shanghai for Science and Technology.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Acta Chimica Slovenica. (n.d.).
- Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches.
- ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc..
- The Pharma Innovation. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 17. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 18. ajrconline.org [ajrconline.org]
- 19. jusst.org [jusst.org]
- 20. rjpbcs.com [rjpbcs.com]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to 2-Aminothiazole Building Blocks: A Comparative Analysis of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester and its Alternatives in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold is a cornerstone of medicinal chemistry, forming the nucleus of a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of a key building block, (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester, against its structural and functional alternatives. We will delve into the nuances of their reactivity, supported by experimental data, and provide detailed protocols to empower your synthetic strategies.
The Central Role of this compound
This compound is a highly versatile intermediate, prized for its trifunctional nature. The 2-amino group, the 5-bromo substituent, and the 4-oxoacetic acid methyl ester moiety each offer distinct opportunities for chemical modification, making it a powerful tool for generating diverse molecular libraries. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Synthesis of the Core Building Block
The synthesis of this compound and its analogs typically commences from readily available starting materials. A common route involves the Hantzsch thiazole synthesis, where an α-haloketone is condensed with a thiourea derivative.
A Head-to-Head Comparison: Reactivity and Synthetic Utility
The choice of a building block is a critical decision in any synthetic campaign, with implications for reaction efficiency, cost, and the ultimate biological activity of the target molecule. Here, we compare this compound with its key alternatives.
The Halogen Effect: Bromine vs. Chlorine and Iodine at the C5 Position
The nature of the halogen at the C5 position significantly influences the reactivity of the 2-aminothiazole scaffold in cross-coupling reactions. The general order of reactivity for oxidative addition to a palladium(0) catalyst is I > Br > Cl.
| Building Block | Relative Reactivity in Cross-Coupling | Key Advantages | Common Challenges |
| This compound | High | Readily available, excellent balance of reactivity and stability. | Can sometimes lead to side reactions under harsh conditions. |
| Methyl (2-amino-5-chlorothiazol-4-yl)oxoacetate | Moderate | Often more cost-effective than the bromo-analog. | Requires more forcing reaction conditions (higher temperatures, stronger bases, more specialized catalysts) for efficient coupling. |
| Methyl (2-amino-5-iodothiazol-4-yl)oxoacetate | Very High | Highest reactivity, allowing for milder reaction conditions. | Can be less stable and more expensive than bromo- or chloro-analogs. |
| Methyl (2-aminothiazol-4-yl)oxoacetate (unsubstituted) | N/A for cross-coupling at C5 | Useful for direct functionalization at the C5 position via electrophilic substitution. | Lacks a handle for cross-coupling at C5. |
Experimental Deep Dive: Palladium-Catalyzed Cross-Coupling Reactions
To provide a practical perspective, we present detailed, side-by-side experimental protocols for three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL). Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol) in a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography.
Heck Reaction: Olefin Functionalization
The Heck reaction enables the arylation of alkenes.
-
Reaction Setup: To a pressure vessel, add this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.05 mmol), a phosphine ligand like P(o-tolyl)₃ (0.1 mmol), and a base, typically a tertiary amine like triethylamine (1.5 mmol).
-
Solvent: Add an anhydrous solvent such as DMF or acetonitrile (10 mL).
-
Reaction: Seal the vessel and heat to 100-140 °C. Monitor for completion by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture, filter off the palladium black, and dilute the filtrate with water. Extract the product with an organic solvent.
-
Purification: Wash the organic extract, dry, concentrate, and purify the residue by chromatography.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of these building blocks, the following diagrams outline the key transformations discussed.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Buchwald-Hartwig amination workflow.
Caption: Heck reaction workflow.
Structure-Activity Relationship (SAR) Insights
The choice of building block directly impacts the biological profile of the final compound. SAR studies have shown that substitution at the C5 position of the 2-aminothiazole ring is a critical determinant of activity. For instance, in the development of certain kinase inhibitors, the introduction of specific aryl or heteroaryl groups at the C5 position via Suzuki coupling has been shown to significantly enhance potency and selectivity. The 2-amino group is also a key site for modification, often acylated or functionalized to interact with specific residues in a biological target.
Conclusion: Making an Informed Choice
The selection of the optimal 2-aminothiazole building block is a multifactorial decision that balances reactivity, cost, and the desired properties of the final molecule. This compound represents a well-balanced and versatile starting point for many drug discovery programs. However, for specific applications, its chloro-, iodo-, or unsubstituted counterparts may offer distinct advantages. A thorough understanding of the reactivity and synthetic nuances of each of these building blocks is paramount for the efficient and successful development of novel therapeutics.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Hindawi. [Link]
-
Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain. The Journal of Antibiotics. [Link]
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]
-
Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions. MDPI. [Link]
-
Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
-
Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. The Journal of Organic Chemistry. [Link]
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]
-
ASCIA Consensus Statement for Assessment of Suspected Allergy to Cephalosporin Antibiotics. Australasian Society of Clinical Immunology and Allergy. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]
-
The summary of structure activity relationship studies. ResearchGate. [Link]
- Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)
A Comparative Guide to Validating the Mechanism of Action for a New 2-Aminothiazole Drug Candidate
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for a novel 2-aminothiazole-based drug candidate. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its role in numerous clinically approved kinase inhibitors, such as the Bcr-Abl/Src inhibitor Dasatinib.[1][2][3] Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a frequent starting point for inhibitor design.[1][4]
This document eschews a rigid template, instead presenting a logical, multi-pronged experimental cascade. We will follow a hypothetical drug candidate, hereafter referred to as "Cpd-ATX" , to illustrate a self-validating system of inquiry. Our central hypothesis is that Cpd-ATX, based on its chemical backbone, functions as a kinase inhibitor targeting the cell cycle. Specifically, we will investigate its potential role as an inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6), a critical regulator of the G1-S phase transition.[5][6] We will compare its performance against a well-characterized, FDA-approved CDK4/6 inhibitor, Palbociclib.
Part 1: Foundational Analysis - Cellular Proliferation and Target Hypothesis
The initial step is to establish a clear, quantifiable cellular phenotype. If Cpd-ATX targets a cell cycle kinase, it should inhibit the proliferation of cancer cells where this pathway is dysregulated.[7] We will test this in a hormone receptor-positive (HR+) breast cancer cell line, such as MCF-7, where CDK4/6 activity is a known driver of proliferation.
Comparative Anti-Proliferative Activity
The objective is to determine the concentration of Cpd-ATX required to inhibit 50% of cell growth (IC50) and compare it to the established inhibitor, Palbociclib.
| Compound | Cell Line | IC50 (nM) |
| Cpd-ATX | MCF-7 | 85 |
| Palbociclib | MCF-7 | 110 |
| DMSO (Vehicle) | MCF-7 | > 10,000 |
Table 1: Comparative IC50 values of Cpd-ATX and Palbociclib in the MCF-7 breast cancer cell line after 72-hour incubation. Data is hypothetical.
The sub-micromolar IC50 value for Cpd-ATX is potent and comparable to the reference compound, supporting the hypothesis that it may act on the same pathway. This provides the rationale to proceed with direct target engagement studies.
Part 2: Definitive Target Engagement - Does Cpd-ATX Bind CDK4/6?
Confirming that a drug directly interacts with its intended molecular target within the complex environment of a living cell is the cornerstone of MoA validation.[8][9] It distinguishes a specific, on-target effect from non-specific cytotoxicity. We will employ two orthogonal, state-of-the-art methods to build a robust case for target engagement.
Workflow for MoA Validation
Caption: A logical workflow for validating the mechanism of action.
Cellular Thermal Shift Assay (CETSA)
Expertise & Causality: CETSA is based on the principle that when a ligand binds to its target protein, it confers thermodynamic stability.[10][11] This stabilization results in a higher melting temperature for the protein-ligand complex compared to the unbound protein. By heating intact cells treated with the drug to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement.[12][13] An increase in the amount of soluble CDK4 at higher temperatures in the presence of Cpd-ATX is direct evidence of binding.
-
Cell Treatment: Plate MCF-7 cells and grow to ~80% confluency. Treat cells with 10 µM Cpd-ATX, 10 µM Palbociclib, or DMSO (vehicle control) for 2 hours at 37°C.
-
Heating Step: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot cell suspensions into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) in a thermocycler, followed by cooling for 3 minutes at 4°C.[10]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This process disrupts cell membranes without using detergents that could interfere with protein interactions.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of CDK4 protein by Western Blot or ELISA.
| Treatment | 48°C | 52°C | 56°C | 60°C |
| DMSO (Vehicle) | 100% | 85% | 40% | 15% |
| Palbociclib (10 µM) | 100% | 98% | 88% | 65% |
| Cpd-ATX (10 µM) | 100% | 95% | 85% | 62% |
Table 2: Representative CETSA data showing the percentage of soluble CDK4 protein remaining at different temperatures. The thermal shift demonstrates direct target engagement by both Palbociclib and Cpd-ATX. Data is hypothetical.
NanoBRET™ Target Engagement Intracellular Kinase Assay
Expertise & Causality: To obtain quantitative binding data, we use the NanoBRET™ assay, a proximity-based method that measures compound binding at a specific target kinase in live cells.[14] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-CDK4 fusion protein (energy donor) and a cell-permeable fluorescent tracer that binds to the ATP pocket (energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of intracellular affinity.[15]
| Compound | Target | Intracellular IC50 (nM) |
| Cpd-ATX | CDK4 | 150 |
| Palbociclib | CDK4 | 195 |
| Cpd-ATX | CDK6 | 210 |
| Palbociclib | CDK6 | 250 |
Table 3: Intracellular IC50 values determined by NanoBRET™ assay, quantifying the affinity of Cpd-ATX for CDK4 and CDK6 in live HEK293 cells. Data is hypothetical.
The CETSA and NanoBRET™ results provide orthogonal, compelling evidence that Cpd-ATX directly engages CDK4 and CDK6 within intact cells with high affinity.
Part 3: Downstream Pathway Modulation - The Functional Consequence
Having confirmed Cpd-ATX binds to CDK4/6, we must now prove this binding event is functionally relevant. Does it inhibit the kinase's activity? The primary function of the CDK4/6-Cyclin D complex is to phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[5][16] Phosphorylation of Rb releases the E2F transcription factor, allowing the cell to progress from G1 to S phase. An effective CDK4/6 inhibitor should block Rb phosphorylation.[7][17]
CDK4/6 Signaling Pathway
Caption: The CDK4/6-Rb-E2F signaling pathway targeted by Cpd-ATX.
Western Blot Analysis of Rb Phosphorylation
Expertise & Causality: Western blotting is a robust technique for detecting specific proteins in a complex mixture, such as a cell lysate.[18][19] By using an antibody specific to Rb phosphorylated at Serine 780 (a known CDK4 site), we can directly measure the inhibitory activity of Cpd-ATX on its target. A reduction in the phospho-Rb signal relative to total Rb indicates successful target inhibition.
-
Cell Treatment and Lysis: Treat MCF-7 cells with increasing concentrations of Cpd-ATX (0, 50, 100, 250, 500 nM) and Palbociclib (250 nM) for 24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading onto the gel.
-
SDS-PAGE and Transfer: Separate 20 µg of each protein sample by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST). This step is critical to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-Rb (Ser780). Separately, probe a parallel blot with an antibody for total Rb and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
| Treatment | p-Rb (Ser780) Signal | Total Rb Signal | p-Rb / Total Rb Ratio |
| DMSO (Vehicle) | 1.00 | 1.00 | 1.00 |
| Cpd-ATX (100 nM) | 0.45 | 0.98 | 0.46 |
| Cpd-ATX (500 nM) | 0.12 | 1.01 | 0.12 |
| Palbociclib (250 nM) | 0.25 | 0.99 | 0.25 |
Table 4: Densitometric analysis of Western blot results showing a dose-dependent decrease in Rb phosphorylation upon treatment with Cpd-ATX. Data is normalized to the vehicle control and is hypothetical.
This data confirms that Cpd-ATX not only binds to CDK4/6 but also effectively inhibits its downstream signaling function in a cellular context.
Part 4: Phenotypic Confirmation - Validating the Cellular Consequence
The final step is to connect the molecular MoA (CDK4/6 inhibition and subsequent blockage of Rb phosphorylation) to the observed anti-proliferative phenotype. The logical consequence of blocking the G1-S transition is an arrest of cells in the G1 phase of the cell cycle.
Cell Cycle Analysis by Flow Cytometry
Expertise & Causality: Flow cytometry allows for the rapid analysis of thousands of cells. By staining DNA with a fluorescent dye like propidium iodide (PI), we can quantify the amount of DNA per cell. Cells in the G1 phase have 2N DNA content, while cells in G2/M have 4N DNA content. A buildup of cells in the G1 population after drug treatment is the definitive phenotypic signature of CDK4/6 inhibition.
-
Cell Treatment: Treat MCF-7 cells with Cpd-ATX (250 nM), Palbociclib (250 nM), or DMSO for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Fixation permeabilizes the cells to allow the DNA dye to enter.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A (to prevent staining of double-stranded RNA) and propidium iodide.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software to model the distribution of cells in G1, S, and G2/M phases of the cell cycle.
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Vehicle) | 45% | 35% | 20% |
| Palbociclib (250 nM) | 75% | 10% | 15% |
| Cpd-ATX (250 nM) | 72% | 12% | 16% |
Table 5: Cell cycle distribution in MCF-7 cells after 24-hour treatment. Both Cpd-ATX and Palbociclib induce a significant increase in the G1 population, consistent with their MoA. Data is hypothetical.
This phenotypic data provides the final piece of the puzzle, confirming that the inhibition of the CDK4/6-Rb pathway by Cpd-ATX results in the predicted G1 cell cycle arrest, which ultimately halts cellular proliferation.
Conclusion
Through a systematic and multi-faceted approach, we have constructed a robust and self-validating case for the mechanism of action of Cpd-ATX. By progressing from a broad cellular phenotype to direct target engagement, downstream pathway modulation, and finally to a definitive cellular outcome, we have demonstrated with high confidence that Cpd-ATX is a potent inhibitor of the CDK4/6-Rb signaling axis. Its performance is comparable to the FDA-approved drug Palbociclib across all key validation experiments. This rigorous, evidence-based workflow provides a reliable blueprint for drug development professionals seeking to elucidate and validate the mechanism of action for novel kinase inhibitors.
References
-
Title: CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Source: PMC (PubMed Central) URL: [Link]
-
Title: Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Source: PMC (PubMed Central) URL: [Link]
-
Title: Mechanism of Action of BRAF and MEK Inhibitors. Source: PharmacyLibrary URL: [Link]
-
Title: Mechanism of action of CDK inhibitors; these inhibitors specifically... Source: ResearchGate URL: [Link]
-
Title: How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names. Source: RxList URL: [Link]
-
Title: What are BRAF inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: What are CDKs inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Source: ACS Publications URL: [Link]
-
Title: Phenotypic Screening: A Powerful Tool for Drug Discovery. Source: Technology Networks URL: [Link]
-
Title: What Are CDK4/6 Inhibitors? Source: BreastCancer.org URL: [Link]
-
Title: BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Source: PMC (PubMed Central) URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol URL: [Link]
-
Title: 2-aminothiazole as a novel kinase inhibitor template. Source: PubMed URL: [Link]
-
Title: A Probe-Based Target Engagement Assay for Kinases in Live Cells. Source: PubMed URL: [Link]
-
Title: Design of 2‐aminothiazole CHK1 inhibitors. Source: ResearchGate URL: [Link]
-
Title: 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer. Source: ACS Publications URL: [Link]
-
Title: Binding assays to profile target engagement by kinase inhibitors in... Source: ResearchGate URL: [Link]
-
Title: Phenotypic Screening. Source: Creative Biolabs URL: [Link]
-
Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]
-
Title: Phenotypic Screening for Drug Discovery. Source: Biobide URL: [Link]
-
Title: The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Source: PMC (PubMed Central) URL: [Link]
-
Title: 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. Source: PubMed URL: [Link]
-
Title: Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Source: PMC (PubMed Central) URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: MDPI URL: [Link]
-
Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: PubMed URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI URL: [Link]
-
Title: Target Engagement Assays in Early Drug Discovery. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Source: PMC (PubMed Central) URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central URL: [Link]
-
Title: 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. Source: ResearchGate URL: [Link]
-
Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Source: PubMed URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net URL: [Link]
-
Title: CETSA. Source: Pelago Bioscience URL: [Link]
-
Title: Biological and medicinal significance of 2-aminothiazoles. Source: Scholars Research Library URL: [Link]
-
Title: Molecular Target Validation in preclinical drug discovery. Source: Genedata URL: [Link]
-
Title: Western Blot Protocol. Source: Creative Biolabs URL: [Link]
-
Title: Western Blot Protocol. Source: OriGene Technologies Inc. URL: [Link]
-
Title: Three possible ways of the reaction between 2-aminothiazole and electrophiles. Source: ResearchGate URL: [Link]
-
Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Source: PubMed Central URL: [Link]
-
Title: Target Validation. Source: Sygnature Discovery URL: [Link]
-
Title: Target Identification & Validation in Drug Discovery. Source: Technology Networks URL: [Link]
-
Title: The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Source: PMC (PubMed Central) URL: [Link]
-
Title: Full article: Validation guidelines for drug-target prediction methods. Source: Taylor & Francis URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 6. breastcancer.org [breastcancer.org]
- 7. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. CETSA [cetsa.org]
- 14. Kinase Target Engagement | Kinase Affinity Assay [promega.co.uk]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. origene.com [origene.com]
A Researcher's Guide to Catalyst Selection for Aminothiazole Functionalization
The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, integral to a wide array of pharmaceuticals. Its prevalence underscores the critical need for efficient and selective methods to functionalize its C-H bonds, enabling the exploration of chemical space in drug discovery. This guide offers a head-to-head comparison of the primary catalytic systems employed for this purpose: palladium, copper, nickel, and photoredox catalysis. We will delve into the mechanistic nuances, comparative performance, and practical considerations to aid researchers in making informed decisions for their synthetic campaigns.
The Strategic Imperative: C5-H Functionalization
The 2-aminothiazole ring presents two principal sites for C-H functionalization: C4 and C5. Due to the electronic properties of the heterocycle, the C5 position is generally more electron-rich and thus more susceptible to electrophilic attack, making it the primary target for most functionalization reactions. The choice of catalyst is paramount in achieving high regioselectivity and yield for the desired C5-functionalized product.
Palladium Catalysis: The Gold Standard for Arylation
Palladium catalysis has long been the dominant force in C-H arylation, and its application to 2-aminothiazoles is well-documented.
Mechanistic Rationale: The prevailing mechanism for palladium-catalyzed C-H arylation of 2-aminothiazoles is the concerted metalation-deprotonation (CMD) pathway. In this process, a Pd(II) species coordinates to the thiazole, and a base assists in the deprotonation of the C5-H bond to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the C5-arylated product and regenerate the active Pd(II) catalyst.
Caption: Proposed mechanism for palladium-catalyzed C5-H arylation of 2-aminothiazoles.
Experimental Protocol: Typical Palladium-Catalyzed C5-Arylation
-
A mixture of 2-aminothiazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base such as KOAc or K₂CO₃ (2.0 mmol) is added to a dry reaction vessel.
-
The vessel is purged with an inert atmosphere (e.g., argon).
-
Anhydrous DMA or a similar high-boiling solvent (3-5 mL) is added.
-
The reaction is heated to 130-150 °C for 12-24 hours.
-
After cooling, the reaction is worked up by partitioning between water and an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Performance Insights: Palladium catalysts offer a broad substrate scope for aryl halides and generally deliver high yields of the desired C5-arylated products.[1] However, the high cost of palladium, the need for often expensive and air-sensitive phosphine ligands, and the high reaction temperatures are notable drawbacks. Furthermore, removal of palladium residues from the final product is a significant concern in pharmaceutical applications.
Copper Catalysis: The Economical Contender
Copper catalysis has emerged as a cost-effective and practical alternative to palladium for C-H functionalization.
Mechanistic Considerations: The mechanism of copper-catalyzed C-H arylation is debated, with possibilities including a Pd-like oxidative addition-reductive elimination cycle involving Cu(I)/Cu(III) species, or a pathway involving a single-electron transfer (SET) to generate an aryl radical. For thiazoles, a base-promoted C-H metalation is often invoked, where the higher acidity of the C2-H bond can lead to different regioselectivity compared to palladium catalysis.[2]
Caption: A plausible mechanism for copper-catalyzed C-H arylation of 2-aminothiazoles.
Experimental Protocol: Typical Copper-Catalyzed C5-Arylation
-
To a reaction vial, add 2-aminothiazole (0.5 mmol), aryl iodide (0.75 mmol), CuI (10 mol%), a ligand such as 1,10-phenanthroline (20 mol%), and a base like K₃PO₄ or Cs₂CO₃ (1.0 mmol).
-
The vial is sealed and purged with an inert gas.
-
A solvent such as DMF or DMSO (2 mL) is added.
-
The mixture is stirred at 120-140 °C for 24 hours.
-
Standard aqueous workup and chromatographic purification afford the product.
Performance Insights: The primary advantage of copper is its significantly lower cost compared to palladium. Copper catalysts can be effective for the arylation of various heterocycles, including thiazoles.[3] However, they often require higher catalyst loadings and reaction temperatures, and the yields can be more variable than with palladium. The choice of ligand is also critical for achieving good results.
Nickel Catalysis: A Powerful Tool for Alkylation
Nickel catalysis has gained traction for C-H functionalization due to its unique reactivity, particularly in alkylation reactions where palladium often struggles.
Mechanistic Landscape: Nickel-catalyzed C-H alkylation can proceed through several pathways. A common mechanism involves the formation of a Ni(II)-hydride species that undergoes migratory insertion with an alkene, followed by reductive elimination. Alternatively, a Ni(0)/Ni(II) cycle can occur, where oxidative addition of an alkyl halide to Ni(0) is followed by C-H activation and reductive elimination. Radical pathways involving Ni(I)/Ni(III) species are also known.[4]
Experimental Protocol: Nickel-Catalyzed C5-Alkylation with Alkenes
-
In a glovebox, a reaction tube is charged with 2-aminothiazole (0.25 mmol), an alkene (0.3 mmol), a Ni(II) salt like Ni(OTf)₂ (10 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base such as Na₂CO₃ (0.25 mmol).
-
The tube is sealed, removed from the glovebox, and heated at 110 °C for 16 hours.
-
The crude reaction mixture is then purified by column chromatography.
Performance Insights: Nickel catalysts are particularly effective for the C-H alkylation of heterocycles with alkenes and alkyl halides.[5][6] They are more earth-abundant and less expensive than palladium. However, nickel catalysts can be sensitive to air and moisture, often necessitating the use of a glovebox and anhydrous conditions.
Photoredox Catalysis: The Gentle Giant
Visible-light photoredox catalysis has emerged as a powerful and mild method for a variety of organic transformations, including the C-H functionalization of aminothiazoles.
Mechanistic Principles: In a typical photoredox cycle, a photocatalyst absorbs visible light and is excited to a higher energy state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a substrate. For aminothiazole arylation, the excited photocatalyst can reduce an aryl halide to generate an aryl radical, which then adds to the electron-rich C5 position of the thiazole. The resulting radical intermediate is then oxidized to the final product, regenerating the ground-state photocatalyst.
Caption: A simplified mechanism for photoredox-catalyzed C5-H arylation of 2-aminothiazoles.
Experimental Workflow: Visible-Light-Mediated C-H Functionalization
-
A solution of 2-aminothiazole (0.2 mmol), the coupling partner (e.g., an aryl diazonium salt, 0.3 mmol), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-2 mol%) in a suitable solvent (e.g., acetonitrile or DMSO) is prepared in a reaction vial.
-
The mixture is degassed by sparging with an inert gas for 15-20 minutes.
-
The vial is sealed and placed in front of a blue LED light source and stirred at room temperature for 12-24 hours.
-
The reaction is then worked up and the product is purified by standard methods.
Performance Insights: The main advantage of photoredox catalysis is the exceptionally mild reaction conditions, often at room temperature, which allows for excellent functional group tolerance.[7] This method avoids the use of strong bases and high temperatures, making it a greener alternative. However, the substrate scope can be more limited, and the need for specialized photoreactors may be a consideration for some laboratories.
Head-to-Head Comparison of Catalytic Systems
| Catalyst System | Primary Application | Key Advantages | Key Disadvantages | Relative Cost |
| Palladium | Arylation | Broad substrate scope, high yields, well-established methods.[1] | High cost, high temperatures, potential metal contamination.[8] | High |
| Copper | Arylation | Low cost, readily available.[3] | Often requires higher catalyst loading and temperatures, yields can be variable.[2] | Low |
| Nickel | Alkylation, Arylation | Low cost, excellent for alkylation, unique reactivity.[5][6] | Air and moisture sensitivity, may require inert atmosphere techniques.[9] | Low |
| Photoredox | Arylation, Alkylation | Extremely mild conditions (room temp), high functional group tolerance, green.[7] | Can have a more limited substrate scope, requires photochemical equipment. | Moderate |
Conclusion and Future Outlook
The selection of an optimal catalyst for 2-aminothiazole functionalization is a multifactorial decision that balances cost, desired transformation, substrate compatibility, and available resources.
-
Palladium remains the catalyst of choice for reliable, high-yielding arylations with a broad scope, particularly in later-stage development where cost is less of a concern than robustness.
-
Copper offers a compelling, cost-effective alternative for arylations, especially at a larger scale where material costs are a significant driver.
-
Nickel has carved out a crucial niche in C-H alkylation, a transformation that is often challenging for other metals, making it an indispensable tool for expanding the diversity of aminothiazole derivatives.
-
Photoredox catalysis represents the future of sustainable and mild C-H functionalization, ideal for complex molecules with sensitive functional groups.
The continued development of more active and robust catalysts, particularly those based on earth-abundant metals, and the expansion of the synthetic toolbox for photoredox catalysis will undoubtedly lead to even more efficient and selective methods for the functionalization of aminothiazoles, further empowering the discovery of next-generation therapeutics.
References
-
Hu, F., & Xia, C. (2020). Progress and prospects in copper-catalyzed C–H functionalization. RSC Advances, 10(57), 34675-34696. [Link]
-
Sambiagio, C., & Marsden, S. P. (2021). Direct arylation of imidazo[2,1- b ]thiazoles and thiazoles with aryl iodides via CuCl 2 /PPh 3 -catalyzed C-H bond functionalization. Beilstein Journal of Organic Chemistry, 17, 1845-1854. [Link]
-
Cimino, A., et al. (2019). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Chemistry – A European Journal, 25(63), 14336-14343. [Link]
-
Wang, H., et al. (2021). Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles. Nature Communications, 12(1), 4321. [Link]
-
Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 117(19), 13147-13216. [Link]
-
Gandeepan, P., et al. (2019). Palladium-Catalyzed CH and CN Arylation of Aminothiazoles with Arylboronic Acids. The Journal of Organic Chemistry, 84(15), 9446-9457. [Link]
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432-1435. [Link]
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432-1435. [Link]
-
Knowles, R. R., & Stephenson, C. R. J. (2015). Photoredox Catalysis. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 1. Georg Thieme Verlag. [Link]
-
Zhang, S., et al. (2018). Mechanistic study of copper-catalyzed intramolecular ortho-C-H activation/carbon-nitrogen and carbon-oxygen cyclizations. Dalton Transactions, 47(1), 143-151. [Link]
-
Kunz, K., Scholz, U., & Ganzer, D. (2003). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Synlett, 2003(15), 2428-2439. [Link]
-
Shang, R., & Ilies, L. (2022). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules, 27(20), 6889. [Link]
-
Liu, B., et al. (2020). Mechanistic Insights into Nickel‐Catalyzed C H Functionalization Reactions. Chemistry – An Asian Journal, 15(18), 2736-2749. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
Douglas, J. J., et al. (2014). Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway. Chemical Science, 5(12), 4968-4972. [Link]
-
Fabry, D. C., & Rueping, M. (2016). Photoredox-Catalyzed C-H Functionalization Reactions. Accounts of Chemical Research, 49(9), 1969-1979. [Link]
-
Kunz, K., Scholz, U., & Ganzer, D. (2003). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Synlett, 2003(15), 2428-2439. [Link]
-
Ackermann, L., et al. (2022). Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group. Nature Communications, 13(1), 4704. [Link]
-
BHEL, M., & Kumar, D. (2021). Copper‐Catalyzed C C Bond Formation via C H Functionalization of N‐Heterocycles. ChemistrySelect, 6(32), 8205-8224. [Link]
-
Yang, K., et al. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Catalysts, 12(10), 1175. [Link]
-
Stahl, S. S. (2011). Copper-catalyzed Aerobic Oxidative C-H Functionalizations: Trends and Mechanistic Insights. Angewandte Chemie International Edition, 50(47), 11062-11087. [Link]
-
Daugulis, O., et al. (2015). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 11, 157-162. [Link]
-
White, P. B., & van der Vlag, R. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Catalysts, 2(4), 517-548. [Link]
-
Griesbeck, A. G., & Oelgemöller, M. (2018). Photoinduced C–H arylation of 1,3-azoles via copper/photoredox dual catalysis. Chemical Science, 9(3), 634-639. [Link]
-
Shaw, M. H., et al. (2021). Enantioselective alkylation of α-amino C(sp)−H bonds via photoredox and nickel catalysis. Nature, 595(7867), 391-397. [Link]
-
Shang, R., & Ilies, L. (2022). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules, 27(20), 6889. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. ACS Central Science, 2(4), 243-249. [Link]
-
Itano, W. (2007). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. Unpublished manuscript. [Link]
-
Beatty, J. W., & Stephenson, C. R. J. (2015). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research, 48(5), 1474-1484. [Link]
-
Wang, D., et al. (2018). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Organometallics, 37(15), 2535-2544. [Link]
-
de la Cruz, J., et al. (2019). A Comparative Study of Ni-Based Catalysts Prepared by Various Sol–Gel Routes. Catalysts, 9(11), 939. [Link]
-
Smith, T. S. (2020). INVESTIGATIONS OF THIAZOLO[5,4-D]THIAZOLES AND PERYLENEQUINONES AND THEIR FUNCTION AS ORGANIC PHOTOREDOX CATALYSTS. University of North Carolina at Charlotte. [Link]
-
Reddy, G. S., et al. (2023). Visible-Light-Driven One-Pot Synthesis of Polycyclic-Fused Amino-Thiazoles and Amino-Selenazoles via HFIP-Promoted Multicomponent Cyclizations. The Journal of Organic Chemistry, 88(17), 12389-12400. [Link]
-
Pitre, S. P., & Rovis, T. (2021). Photoredox‐Catalyzed Site‐Selective α‐C(sp)−H Alkylation of Primary Amine Derivatives. Angewandte Chemie International Edition, 60(2), 749-753. [Link]
-
Ackermann, L., et al. (2022). Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group. Nature Communications, 13(1), 4704. [Link]
-
Wang, C., et al. (2021). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 26(23), 7248. [Link]
-
Zhu, L., et al. (2013). A room temperature decarboxylation/C–H functionalization cascade by visible-light photoredox catalysis. Chemical Communications, 49(13), 1298-1300. [Link]
-
Ananikov, V. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Angewandte Chemie International Edition, 55(39), 11698-11703. [Link]
-
Strieth-Kalthoff, F., et al. (2021). Overview of different photoredox catalysts evaluated in this study and their photophysical properties. Unpublished manuscript. [Link]
Sources
- 1. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 2. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and prospects in copper-catalyzed C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Target Engagement of Synthesized Aminothiazole Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form key hydrogen bond interactions within the ATP-binding sites of various kinases.[1][2][3] Its prominence is exemplified by clinically successful drugs like Dasatinib, a potent inhibitor of the Bcr-Abl kinase.[1][4] However, the synthesis of a novel aminothiazole derivative is merely the first step. The critical, and often challenging, subsequent phase is to rigorously validate that the compound engages its intended molecular target within a biological system.
This guide provides an in-depth comparison of modern experimental strategies to confirm and quantify target engagement. We will move beyond simple protocols to explore the causality behind methodological choices, enabling you to design a robust validation cascade that generates trustworthy, decision-driving data for your drug discovery program.
The Fundamental Divide: Cell-Free vs. Cell-Based Validation
The journey to validate target engagement begins with a critical choice between two major categories of assays. Cell-free (biochemical/biophysical) assays utilize purified components to measure direct molecular interactions, offering precision and control. In contrast, cell-based assays assess target binding within the complex, physiological environment of a living cell, providing crucial insights into cell permeability and engagement with the target in its native state.[5][6] An effective validation strategy often employs a combination of both to build a comprehensive evidence package.
Caption: Workflow for the Thermal Shift Assay (TSA/DSF).
-
Experimental Protocol: TSA for a Target Kinase
-
Reagent Preparation: Prepare a master mix containing the purified target kinase (final concentration 2-5 µM) and a fluorescent dye (e.g., SYPRO™ Orange at 5x final concentration) in an appropriate assay buffer.
-
Compound Dispensing: In a 96- or 384-well PCR plate, dispense the synthesized aminothiazole ligands to achieve final concentrations typically ranging from 10 nM to 100 µM. Include DMSO-only wells as a negative control.
-
Incubation: Add the protein/dye master mix to each well. Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes to allow for binding equilibration.
-
Thermal Denaturation: Place the plate in a quantitative PCR instrument. Program a temperature ramp from 25 °C to 95 °C, increasing by 0.5 °C per minute, with fluorescence readings at each interval.
-
Data Analysis: Plot fluorescence intensity versus temperature. Fit the data to a Boltzmann equation to determine the Tm for each well. A significant positive ΔTm compared to the DMSO control confirms target engagement.
-
Isothermal Titration Calorimetry (ITC)
-
Core Principle: ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand binds to its target protein. [5]By titrating the ligand into the protein solution, a complete binding isotherm can be generated.
-
Causality Behind the Choice: Choose ITC when you need a comprehensive thermodynamic profile of the interaction. It is a label-free, in-solution technique that provides not only the binding affinity (Kd) but also the enthalpy (ΔH) and entropy (ΔS) of binding, offering deep mechanistic insights into the driving forces of the interaction. [7]
-
Experimental Protocol: ITC Analysis
-
Sample Preparation: Prepare the purified target protein (typically 10-20 µM) and the aminothiazole ligand (100-200 µM) in identical, thoroughly degassed buffer. Precise concentration determination is critical.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25 °C).
-
Titration: Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the ligand into the sample cell. Each injection produces a heat-flow peak.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to calculate Kd, stoichiometry (n), and ΔH.
-
Chemical Proteomics (Kinobeads)
-
Core Principle: This is a powerful competition-based affinity chromatography method used to profile the selectivity of kinase inhibitors. "Kinobeads" are a resin functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors. [8][9]When a cell lysate is passed over these beads, a large portion of the kinome is captured.
-
Causality Behind the Choice: This is the premier cell-free method for understanding the selectivity profile of your aminothiazole ligand. By pre-incubating a cell lysate with your compound, you can determine which kinases it binds to by observing which ones are no longer captured by the beads. This simultaneously reveals on-target engagement and potential off-target liabilities across hundreds of endogenous kinases. [10][11]
Caption: Workflow for Kinobeads-based kinase inhibitor profiling.
-
Experimental Protocol: Kinobeads Profiling
-
Lysate Preparation: Culture and harvest cells (a mixture of cell lines is often used to maximize kinome coverage). [11]Lyse the cells under non-denaturing conditions and determine the total protein concentration.
-
Competition Binding: Aliquot the lysate and incubate with your aminothiazole compound at various concentrations (e.g., 0.1, 1, and 10 µM) or a DMSO control for 45 minutes at 4 °C. [8] 3. Kinobeads Capture: Add the kinobeads slurry to the lysate and incubate for an additional hour to capture kinases whose ATP-binding sites are not occupied by your test compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of each identified kinase in the compound-treated samples versus the DMSO control is used to generate dose-response curves and calculate apparent dissociation constants (Kdapp). [11]
Method Principle Key Output Throughput Strengths Limitations TSA / DSF Ligand-induced thermal stabilization ΔTm (Binding) High Rapid, low material use, good for ranking Indirect affinity, prone to artifacts ITC Measures heat of binding Kd, ΔH, ΔS, n Low Gold standard for thermodynamics, label-free High material use, sensitive to buffer SPR Change in refractive index Kd, kon, koff Medium Real-time kinetics, high sensitivity Requires protein immobilization | Kinobeads | Competition affinity capture | Selectivity Profile, Kdapp | Low-Medium | Profiles vs. hundreds of kinases, uses native protein | Specialized reagents, requires mass spectrometry |
-
Part 2: Cell-Based Assays: Proving Engagement in a Physiological Context
Confirming that a ligand binds its purified target is essential, but it doesn't guarantee efficacy. The compound must be able to penetrate the cell membrane, navigate the crowded cytoplasm, and engage its target in its native conformation and with endogenous cofactor concentrations. Cell-based assays are designed to answer precisely these questions.
Cellular Thermal Shift Assay (CETSA®)
-
Core Principle: CETSA directly translates the principle of thermal shift to the cellular environment. [12][13]Intact cells are treated with the aminothiazole ligand and then heated. Ligand binding stabilizes the target protein, keeping it soluble at temperatures where the unbound protein would denature and aggregate. The amount of remaining soluble protein is then quantified. [14][15]
-
Causality Behind the Choice: This is the most direct method to confirm target engagement in intact cells without requiring any genetic modification of the target or ligand. [16]A positive CETSA result provides powerful evidence that your compound is cell-permeable and binds to the endogenous target in its native environment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of your aminothiazole ligand or DMSO for 1 hour in the incubator.
-
Heating Step: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis and Clarification: Lyse the cells by repeated freeze-thaw cycles. Pellet the aggregated proteins and cell debris by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein. A stronger band in the ligand-treated sample at elevated temperatures indicates thermal stabilization and thus, target engagement.
-
NanoBRET™ Target Engagement Assay
-
Core Principle: NanoBRET™ is a proximity-based assay that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET). [17][18]The system requires two components: the target protein fused to a bright, small NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the target's active site. When the tracer is bound, its proximity to NanoLuc® allows for energy transfer. An unlabeled aminothiazole ligand will compete with the tracer for the binding site, displacing it and causing a loss of BRET signal. [19][20]
-
Causality Behind the Choice: NanoBRET™ is a premier platform for obtaining quantitative, real-time binding data from live cells. It is highly sensitive, amenable to high-throughput screening, and can be used to determine not only compound affinity (IC50) but also residence time. [17][21]This is the method of choice for detailed SAR studies in a cellular context.
-
Experimental Protocol: NanoBRET™ for a Target Kinase
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding for the target kinase-NanoLuc® fusion protein. Plate the transfected cells in a white, 96-well assay plate and allow them to adhere.
-
Compound and Tracer Addition: Prepare serial dilutions of your aminothiazole ligand. To the cells, add the NanoBRET™ tracer at its Kd concentration, followed immediately by the ligand dilutions or DMSO control.
-
Substrate Addition and Incubation: Add the Nano-Glo® substrate/inhibitor solution to all wells to generate the luminescent signal. Incubate the plate at room temperature for 2 hours to allow the binding competition to reach equilibrium.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the ligand concentration and fit to a four-parameter log-logistic curve to determine the IC50, which reflects the compound's cellular potency.
-
In-Cell Western™ (ICW)
-
Core Principle: While not a direct binding assay, the ICW is a high-throughput immunofluorescence method used to quantify the functional outcome of target engagement. [22][23]For a kinase inhibitor, this typically involves measuring the phosphorylation level of a known downstream substrate. A potent aminothiazole ligand will engage its target kinase, inhibit its activity, and lead to a measurable decrease in substrate phosphorylation. [24]
-
Causality Behind the Choice: Use ICW to link target engagement to a functional cellular response. It provides a crucial bridge between biophysical binding and phenotypic outcomes. Its plate-based format makes it significantly higher throughput than traditional Western blotting for screening compound libraries or performing dose-response studies. [22][24]
-
Experimental Protocol: ICW for a Kinase Pathway
-
Cell Seeding and Treatment: Seed adherent cells in a 96- or 384-well plate. Once attached, starve the cells (if necessary to reduce basal signaling) and then treat with serial dilutions of your aminothiazole ligand for a defined period. Stimulate the signaling pathway if required (e.g., with a growth factor).
-
Fixing and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize them with a detergent like Triton™ X-100 to allow antibody entry. [25] 3. Immunostaining: Block non-specific binding sites. Incubate the cells with two primary antibodies simultaneously: one for the total target protein (as a normalization control) and one for the phosphorylated substrate.
-
Secondary Antibody and Detection: Wash the cells and incubate with two different near-infrared fluorescently-labeled secondary antibodies (e.g., one at 700 nm, the other at 800 nm).
-
Imaging and Analysis: Scan the plate using a compatible imager. Quantify the fluorescence intensity for both channels in each well. Normalize the phospho-protein signal to the total protein signal to control for cell number variability. Plot the normalized signal against ligand concentration to determine the IC50 for pathway inhibition.
-
| Method | Principle | Key Output | Throughput | Strengths | Limitations |
| CETSA® | Ligand-induced thermal stabilization in cells | Thermal Shift (Binding) | Low-Medium | Confirms cell permeability & endogenous target binding; no tags required | Indirect affinity; readout can be low throughput (WB) |
| NanoBRET™ | BRET-based competitive binding in live cells | Cellular IC50, Residence Time | High | Quantitative live-cell data, high sensitivity, real-time | Requires genetic modification (NanoLuc® fusion) and specific tracer |
| In-Cell Western™ | Quantitative immunofluorescence in-plate | Cellular IC50 (Pathway) | High | Links engagement to function, higher throughput than WB | Indirect measure of binding; requires specific phospho-antibodies |
Conclusion: An Integrated Strategy for Validation
Validating the target engagement of a novel aminothiazole ligand is not a linear process but an integrated strategy. A robust approach begins with cell-free assays like TSA to confirm direct binding, followed by chemical proteomics to understand its selectivity profile across the kinome. The most promising candidates should then advance to cell-based validation. CETSA provides the definitive, label-free proof of intracellular target binding. For deep, quantitative analysis of cellular potency and SAR, NanoBRET™ is unparalleled. Finally, In-Cell Westerns connect these binding events to a tangible functional outcome, completing the chain of evidence from molecule to mechanism. By thoughtfully selecting and combining these techniques, researchers can build a compelling data package that validates their aminothiazole series and confidently drives their drug discovery project forward.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Bamborough, P., et al. (2008). Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. ACS Chemical Biology, 3(9), 555–560. [Link]
-
Misra, R. N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(7), 1719–1728. [Link]
-
Misra, R. N., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 45(18), 3905–3927. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science, 341(6141), 84-87. [Link]
-
Hoffman, G. R., et al. (2020). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols, 1(3), 100188. [Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]
-
Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Domainex. [Link]
-
Selvita. (n.d.). Target Engagement. Selvita. [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome. [Link]
-
News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
-
Ananthan, S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 17(10), 3686–3693. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]
-
Behrens, B., et al. (2016). High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum. Molecules, 21(9), 1146. [Link]
-
La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2201–2209. [Link]
-
Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]
-
Scott, D. E., et al. (2017). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. MedChemComm, 8(5), 963–972. [Link]
-
Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Bitesize Bio. [Link]
-
Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Azure Biosystems. (n.d.). What is the On-cell Western Assay?. Azure Biosystems. [Link]
-
Bio-Rad. (n.d.). In-Cell Western Assay. Bio-Rad. [Link]
-
Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(10), 3646–3654. [Link]
-
Duncan, J. S., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 8(11), 913–919. [Link]
-
Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 26. [Link]
-
Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1956–1962. [Link]
-
Klaeger, S., et al. (2021). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 372(6543), eabd8652. [Link]
-
Sharma, V., et al. (2010). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 2(3), 263-273. [Link]
-
Taylor & Francis. (n.d.). 2-aminothiazole – Knowledge and References. Taylor & Francis. [Link]
-
Request PDF. (2025). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Request PDF. [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]
-
UU Research Portal. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University. [Link]
-
Kim, H. J., et al. (2017). Determination of the Binding Site of 2-aminothiazole Derivative With Importin β1 by UV-crosslinking Experiment. Journal of Chromatography B, 1058, 56-61. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. selvita.com [selvita.com]
- 7. nuvisan.com [nuvisan.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. news-medical.net [news-medical.net]
- 22. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. bio-rad.com [bio-rad.com]
- 25. products.advansta.com [products.advansta.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester (CAS No. 914349-73-8), ensuring the safety of laboratory personnel and the protection of our environment.
The procedural integrity of this guide is paramount. It is structured to provide not just a set of instructions, but a framework for understanding the principles behind safe chemical waste management. By adhering to these protocols, laboratories can maintain a culture of safety and regulatory compliance.
Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its potential hazards is essential. This compound is classified as an irritant[1]. While comprehensive toxicological data for this specific compound is not widely available, its structure—containing a brominated thiazole ring—warrants a cautious approach.
Key Hazards:
-
Irritation: May cause skin and serious eye irritation[1].
-
Sensitization: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals[2].
-
Inhalation: May cause respiratory irritation[2].
-
Environmental Hazards: While specific data is limited, brominated organic compounds can be persistent in the environment and may be toxic to aquatic life[3][4].
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can release toxic and irritating gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen bromide[5].
A comprehensive risk assessment should be conducted before initiating any work that will generate this waste. This includes evaluating the quantities of waste that will be produced and the potential for exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following PPE should be worn at all times when handling this compound waste:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. Standard safety glasses are not sufficient. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before use. |
| Body Protection | A laboratory coat should be worn and buttoned. For larger quantities, a chemical-resistant apron is advised. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. |
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be collected in a dedicated, properly labeled hazardous waste container.
Do NOT mix this waste stream with:
-
Acids[2]
-
Acid chlorides[2]
-
Acid anhydrides[2]
-
Strong oxidizing agents[2]
-
Bases (to avoid potential reactions with the ester or thiazole ring)
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof lid. For liquid waste (e.g., solutions of the compound), a high-density polyethylene (HDPE) or glass bottle is suitable. For solid waste, a wide-mouth HDPE container is recommended. Do not use metal containers for halogenated waste.
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
Collect the Waste:
-
Solid Waste: Use a dedicated scoop or spatula to transfer solid waste into the container.
-
Liquid Waste: Use a funnel to pour liquid waste into the container, avoiding splashes.
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weigh boats, and pipette tips, should also be placed in the designated hazardous waste container.
-
-
Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste[8]. This minimizes the release of vapors and prevents spills.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion of the contents and to prevent spills during handling and transport[9].
On-Site Accumulation and Storage
Laboratories that generate hazardous waste must adhere to specific regulations for its on-site storage, as mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[9][10][11].
Satellite Accumulation Areas (SAAs):
-
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel[6][8].
-
A laboratory can have multiple SAAs, but each must be within the line of sight of where the waste is generated[6].
-
The SAA must be clearly marked with a sign indicating "Hazardous Waste"[9].
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is well-ventilated[9].
Generator Status and Storage Limits:
The amount of hazardous waste a facility generates per month determines its generator status (Very Small, Small, or Large Quantity Generator), which dictates the on-site storage time limits[6][7]. It is crucial to be aware of your facility's generator status and the corresponding regulations.
Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to treat or dispose of this chemical waste through conventional means such as sink or trash disposal[8].
Disposal Workflow:
Caption: Workflow for the compliant disposal of hazardous chemical waste.
Selecting a Disposal Vendor:
-
Ensure the vendor is licensed and has a good reputation for handling chemical waste.
-
The vendor should provide a manifest that tracks the waste from your facility to its final disposal site. This documentation is crucial for regulatory compliance[6].
-
The most probable method of disposal for this type of compound is high-temperature incineration, which ensures the complete destruction of the organic molecule and its hazardous properties[6].
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[3].
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3].
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment for all.
References
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (n.d.). Waste Management in Laboratories.
- Matrix Scientific. (n.d.). (2-Amino-5-bromothiazol-4-yl)-oxoacetic acid methyl ester.
- Fisher Scientific. (2010, June 10). MSDS of methyl 2-(2-amino-5-bromothiazol-4-yl)-2-oxoacetate.
- Thermo Fisher Scientific. (2010, March 29). Safety Data Sheet - 2-Amino-5-methylthiazole.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- Fisher Scientific. (2024, April 1). Safety Data Sheet - Methyl 2-bromothiazole-4-carboxylate.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
Sources
- 1. 914349-73-8 Cas No. | (2-Amino-5-bromothiazol-4-yl)-oxoacetic acid methyl ester | Matrix Scientific [matrixscientific.com]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. resources.duralabel.com [resources.duralabel.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester
This document provides essential, immediate safety and logistical information for the handling of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester (CAS No. 914349-73-8). As a brominated thiazole derivative, this compound requires a conservative and diligent approach to laboratory safety. The following procedural guidance is designed to ensure the well-being of researchers, scientists, and drug development professionals by establishing a self-validating system of safety protocols.
Hazard Identification and Risk Profile
While comprehensive toxicological data for this specific ester is not fully available, the known hazard classifications and the chemical's structural alerts necessitate rigorous safety measures.[1] The primary risks are associated with its irritant properties and potential for sensitization.
Summary of Known Hazards:
| Hazard Class | GHS Statement | Justification and Implication |
| Serious Eye Irritation | H319: Causes serious eye irritation | Direct contact with the solid or solutions can cause significant eye damage. This mandates robust eye and face protection.[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated or prolonged skin contact may lead to an allergic response, making consistent and correct glove use critical.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the powdered form can irritate the respiratory tract. All handling of the solid must be performed within an engineering control like a fume hood.[1] |
| Hazardous Decomposition | Not Classified | Upon combustion, similar brominated organic compounds can release toxic gases such as nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[3] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic risk assessment. The foundational principle is that PPE is the final barrier of protection, employed after engineering and administrative controls. The primary engineering control for this compound is a certified chemical fume hood.
PPE Selection Matrix for Key Operations:
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Chemical splash goggles meeting ANSI Z87.1 standards and a face shield.[4] | Double-gloving with powder-free nitrile gloves.[4] | A buttoned laboratory coat made of a non-absorbent material.[4] | Handled within a chemical fume hood. An N95 respirator may be considered as a secondary precaution if the fume hood's performance is uncertain.[5] |
| Preparing Solutions (Dissolution) | Chemical splash goggles and a face shield. | Double-gloving with powder-free nitrile gloves. Change outer glove immediately if contact occurs. | Laboratory coat and a chemical-resistant apron over the coat.[4] | Performed within a chemical fume hood. |
| Running Reactions & Work-up | Chemical splash goggles. | Double-gloving with powder-free nitrile gloves. Regular glove changes (e.g., every 30-60 minutes) are recommended.[6] | Laboratory coat. | Performed within a chemical fume hood. |
| Handling Contaminated Waste | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not typically required if waste containers are sealed properly. |
Operational and Disposal Plans
A safe experiment is one that is planned from procurement to disposal. The following steps ensure a self-validating system of safety.
Step-by-Step Handling and Solution Preparation Workflow
-
Pre-Operation Safety Check:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Prepare all necessary equipment (glassware, solvents, stir bars) and place them inside the fume hood to minimize movement in and out of the sash.
-
Don all required PPE as specified in the matrix above before approaching the fume hood.
-
-
Handling Procedure:
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
When weighing the solid, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.
-
Carefully add the solid to the solvent to avoid generating dust.
-
If any material is spilled, manage it immediately according to the spill plan below.
-
-
Post-Operation:
-
Securely cap all containers.
-
Decontaminate any surfaces within the fume hood.
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly after removing all PPE.[7]
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. 914349-73-8 Cas No. | (2-Amino-5-bromothiazol-4-yl)-oxoacetic acid methyl ester | Matrix Scientific [matrixscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
